3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid
Description
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Properties
IUPAC Name |
5-ethoxycarbonyl-2-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-3-14-8(13)5-4-6(7(11)12)10(2)9-5/h4H,3H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGMEUGJPKGHBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199480-36-9 | |
| Record name | 3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic pathways for obtaining 3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid, a key building block in pharmaceutical and agrochemical research. The document will delve into the strategic considerations for constructing the pyrazole core, the regioselective N-methylation, and the critical step of selective mono-hydrolysis of a diester precursor.
Introduction: The Significance of Substituted Pyrazoles
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The specific substitution pattern of this compound offers a unique combination of functional groups: a carboxylic acid for amide bond formation or other derivatizations, an ester for potential modification, and a methylated nitrogen for modulating physicochemical properties. This trifunctional architecture makes it a valuable intermediate for the synthesis of a diverse range of complex molecules.
Proposed Synthetic Strategy: A Three-Step Approach
The most logical and well-supported synthetic route to this compound involves a three-step sequence starting from readily available precursors. This strategy is outlined below:
Figure 1: Proposed three-step synthesis of the target molecule.
This approach allows for the controlled introduction of the required functional groups and has been inferred from various literature precedents for the synthesis of related pyrazole derivatives.
Step 1: Synthesis of the Pyrazole Core - Diethyl 1H-pyrazole-3,5-dicarboxylate
The initial step focuses on the construction of the pyrazole ring with ester functionalities at the 3 and 5 positions. Two primary methods are prevalent in the literature:
Method A: Oxidation of 3,5-Dimethyl-1H-pyrazole and Subsequent Esterification
This is a well-documented, two-stage process that begins with the readily available 3,5-dimethyl-1H-pyrazole.
-
Oxidation: The methyl groups are oxidized to carboxylic acids using a strong oxidizing agent like potassium permanganate. This reaction is typically performed in water at elevated temperatures.[1][2]
-
Esterification: The resulting 1H-pyrazole-3,5-dicarboxylic acid is then esterified to the diethyl ester. This is a standard esterification reaction, often carried out using ethanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions.
Figure 2: Synthesis of the pyrazole core via Method A.
Method B: Cyclocondensation of a 1,3-Dicarbonyl Compound with Hydrazine
This classical approach to pyrazole synthesis involves the reaction of a 1,3-dicarbonyl compound with hydrazine. For the synthesis of diethyl 1H-pyrazole-3,5-dicarboxylate, diethyl 2-oxomalonate would be the appropriate 1,3-dicarbonyl precursor.[1]
Protocol for Oxidation of 3,5-Dimethyl-1H-pyrazole to 1H-Pyrazole-3,5-dicarboxylic Acid [2]
| Step | Procedure |
| 1. | Dissolve 3,5-dimethyl-1H-pyrazole (1.0 eq) in water at 70 °C. |
| 2. | Slowly add potassium permanganate (4.0 eq) to the solution, maintaining the temperature below 90 °C. |
| 3. | After the addition is complete, cool the mixture to room temperature. |
| 4. | Filter the mixture to remove the manganese dioxide precipitate and wash the solid with water. |
| 5. | Acidify the filtrate to pH 2 with concentrated hydrochloric acid. |
| 6. | Allow the solution to stand overnight to precipitate the product. |
| 7. | Collect the precipitate by filtration and wash with cold water to yield 1H-pyrazole-3,5-dicarboxylic acid. |
Step 2: N-Methylation of Diethyl 1H-pyrazole-3,5-dicarboxylate
The introduction of a methyl group at the N1 position of the pyrazole ring is a crucial step. This is typically achieved through an N-alkylation reaction.
Choice of Methylating Agent
Several methylating agents can be employed, with varying degrees of reactivity and toxicity:
-
Dimethyl sulfate: Highly effective but also highly toxic and carcinogenic. Its use requires stringent safety precautions.
-
Methyl iodide: A common and effective laboratory reagent.
-
Dimethyl carbonate: A greener and less toxic alternative to dimethyl sulfate and methyl iodide.[3]
The reaction is generally carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic polar solvent like dimethylformamide (DMF) or acetone.
Illustrative Protocol for N-Methylation using Dimethyl Carbonate [3]
| Step | Procedure |
| 1. | To a solution of diethyl 1H-pyrazole-3,5-dicarboxylate (1.0 eq) in DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C. |
| 2. | Stir the mixture at room temperature for 30 minutes. |
| 3. | Add dimethyl carbonate (1.5 eq) and heat the reaction mixture at 80-140 °C for 4 hours. |
| 4. | Monitor the reaction by TLC. |
| 5. | After completion, cool the reaction mixture and pour it into water. |
| 6. | Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. |
| 7. | Purify the crude product by column chromatography to obtain diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate. |
Step 3: Selective Mono-hydrolysis of Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate
This is the most challenging and critical step in the synthesis. The goal is to selectively hydrolyze one of the two ethyl ester groups to a carboxylic acid. The reactivity of the two ester groups at the 3- and 5-positions of the pyrazole ring is not identical, and this difference can be exploited to achieve selective hydrolysis.
Mechanistic Considerations for Selectivity
The electronic environment of the C3 and C5 positions of the 1-methyl-pyrazole ring is different. The C5 position is generally more electron-deficient than the C3 position, which can make the C5-ester more susceptible to nucleophilic attack by hydroxide ions during saponification.
Reaction Conditions for Selective Hydrolysis
Achieving mono-hydrolysis typically involves careful control of reaction conditions:
-
Stoichiometry of the base: Using a limited amount of base (e.g., 1.0-1.2 equivalents of NaOH or LiOH) is crucial to favor the hydrolysis of only one ester group.
-
Temperature: Lower reaction temperatures can enhance selectivity.
-
Reaction time: Careful monitoring of the reaction progress is necessary to stop the reaction after the formation of the desired mono-acid and before significant formation of the di-acid byproduct.
-
Solvent system: A mixture of an alcohol (e.g., ethanol or methanol) and water is commonly used.
Proposed Protocol for Selective Mono-hydrolysis
| Step | Procedure |
| 1. | Dissolve diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate (1.0 eq) in a mixture of ethanol and water. |
| 2. | Add a solution of sodium hydroxide (1.1 eq) in water dropwise at room temperature. |
| 3. | Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC. |
| 4. | Once the starting material is consumed and the mono-acid is the major product, carefully acidify the reaction mixture to pH 3-4 with dilute hydrochloric acid. |
| 5. | Extract the product with a suitable organic solvent (e.g., ethyl acetate). |
| 6. | Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. |
| 7. | Purify the crude product by recrystallization or column chromatography to isolate this compound. |
Quantitative Data Summary (Expected)
| Step | Product | Expected Yield | Purity |
| 1 | Diethyl 1H-pyrazole-3,5-dicarboxylate | 70-85% | >95% |
| 2 | Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | 80-95% | >98% |
| 3 | This compound | 50-70% | >98% |
Conclusion
The synthesis of this compound is a feasible multi-step process that requires careful optimization, particularly in the final selective hydrolysis step. The choice of reagents and reaction conditions at each stage is critical for achieving good yields and high purity. This guide provides a robust framework for researchers and drug development professionals to approach the synthesis of this valuable building block, enabling the exploration of new chemical entities with potential therapeutic or agrochemical applications.
References
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Semantic Scholar. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Retrieved from [Link]
-
TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]
-
DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
- Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
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An In-depth Technical Guide to 3-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. Drawing from established chemical principles and data from analogous structures, this document details the compound's physicochemical properties, outlines a robust synthetic pathway, predicts its spectral characteristics, and discusses its potential applications in modern research.
Introduction and Chemical Identity
This compound is a bifunctional pyrazole derivative. The pyrazole core is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2][3] This particular molecule features two distinct functional groups: an ethyl ester at the 3-position and a carboxylic acid at the 5-position, attached to a nitrogen atom bearing a methyl group. This arrangement makes it a valuable and versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and agrochemicals.[3]
The presence of both an ester and a carboxylic acid allows for selective chemical modifications. The carboxylic acid can be readily converted into amides, esters, or other derivatives, while the ethyl ester can be hydrolyzed or used in other transformations, providing orthogonal chemical handles for library synthesis and lead optimization.
Physicochemical and Structural Properties
While extensive experimental data for this specific compound is not publicly available, its fundamental properties can be reliably predicted based on its structure and data from public chemical databases.
| Property | Value / Information | Source |
| Molecular Formula | C₈H₁₀N₂O₄ | [4] |
| Molecular Weight | 198.18 g/mol | Calculated |
| Monoisotopic Mass | 198.0641 Da | [4] |
| IUPAC Name | This compound | - |
| SMILES | CCOC(=O)c1cc(c(=O)O)n(n1)C | [4] |
| InChI Key | YYGMEUGJPKGHBP-UHFFFAOYSA-N | [4] |
| Predicted XlogP | 0.6 | [4] |
| Appearance | Expected to be a white to off-white solid | Inferred |
The structure contains both a hydrogen bond donor (carboxylic acid -OH) and multiple hydrogen bond acceptors (carbonyl oxygens, pyrazole nitrogens), suggesting moderate solubility in polar protic solvents and potential for forming stable crystal lattice structures.
Synthesis and Reaction Chemistry
The synthesis of this compound can be logically approached through a two-stage process: formation of the core pyrazole ester followed by selective hydrolysis. This strategy is well-documented in the synthesis of related pyrazole derivatives.[5][6]
Stage 1: Synthesis of Ethyl 3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylate
The core pyrazole ring is typically formed via a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine. To achieve the desired substitution pattern, diethyl 2-(ethoxymethylene)malonate can be reacted with methylhydrazine.
The causality behind this choice is the regioselectivity of the reaction. Methylhydrazine has two non-equivalent nitrogen atoms. The more nucleophilic nitrogen (the one not directly attached to the methyl group) will preferentially attack the enone system, leading to the desired N1-methylated pyrazole product after cyclization and dehydration.
Experimental Protocol: Synthesis of Ethyl 3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylate
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl 2-(ethoxymethylene)malonate (1.0 equivalent) and ethanol (5-10 volumes).
-
Reagent Addition: While stirring at room temperature, add methylhydrazine (1.0-1.1 equivalents) dropwise. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Purification: The resulting crude oil or solid can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure ethyl 3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylate.
Stage 2: Selective Hydrolysis
With the diester in hand, the next step is the selective hydrolysis of one of the ester groups to the carboxylic acid. The ester at the 5-position is generally more sterically hindered and electronically distinct, but for practical purposes, a controlled hydrolysis using one equivalent of a base is the standard approach. Using a strong base like sodium hydroxide or lithium hydroxide in a water/alcohol solvent system is a reliable method.[6][7]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Dissolve the starting diester (1.0 equivalent) in a mixture of methanol or ethanol and water (e.g., a 1:1 mixture).
-
Reagent Addition: Add a solution of sodium hydroxide (1.0 equivalent) in water dropwise to the stirred solution at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.[6]
-
Workup: Remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water.
-
Acidification: Cool the solution in an ice bath and carefully acidify with 1M HCl until the pH is approximately 2-3. A precipitate should form.[6]
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, this compound.
Overall Synthesis Workflow
The following diagram illustrates the complete synthetic pathway.
Caption: Synthetic pathway for the target compound.
Spectroscopic Characterization (Predicted)
No published spectra for the target compound are available. However, based on extensive data from analogous structures, a detailed prediction of its key spectral features can be made.[3][7][8]
¹H NMR Spectroscopy
-
Carboxylic Acid Proton (-COOH): A very broad singlet, typically downfield (>10 ppm, often around 12-13 ppm).
-
Pyrazole Ring Proton (C4-H): A sharp singlet expected between δ 6.5-7.5 ppm. For the similar 1,3-dimethyl-1H-pyrazole-5-carboxylic acid, this proton appears at δ 6.61 ppm.[3]
-
N-Methyl Protons (-NCH₃): A sharp singlet, typically around δ 3.9-4.2 ppm. The corresponding protons in 1,3-dimethyl-1H-pyrazole-5-carboxylic acid are at δ 4.11 ppm.[3]
-
Ethyl Ester Protons (-OCH₂CH₃): A quartet for the methylene (-CH₂-) group around δ 4.2-4.4 ppm and a triplet for the methyl (-CH₃) group around δ 1.2-1.4 ppm.
¹³C NMR Spectroscopy
-
Carboxylic Acid Carbonyl (-COOH): Expected in the range of δ 165-175 ppm.
-
Ester Carbonyl (-COO-): Expected in the range of δ 160-170 ppm.
-
Pyrazole Ring Carbons (C3, C4, C5): Three distinct signals. C3 and C5, being attached to electronegative atoms and functional groups, will be further downfield (δ 135-155 ppm) than C4 (δ 105-115 ppm).[7]
-
N-Methyl Carbon (-NCH₃): Expected around δ 35-40 ppm.
-
Ethyl Ester Carbons (-OCH₂CH₃): The methylene carbon (-CH₂-) is expected around δ 60-65 ppm, and the methyl carbon (-CH₃) around δ 13-15 ppm.
Infrared (IR) Spectroscopy
-
O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹.
-
C=O Stretch (Carbonyls): Two distinct, strong absorption bands are expected between 1680 and 1750 cm⁻¹. The carboxylic acid carbonyl is typically at a lower wavenumber (e.g., ~1700-1725 cm⁻¹) compared to the ester carbonyl (~1720-1740 cm⁻¹).
-
C=N and C=C Stretch (Pyrazole Ring): Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-O Stretch (Ester and Acid): Strong bands in the 1100-1300 cm⁻¹ region.
Potential Applications in Research and Drug Development
The pyrazole scaffold is a privileged structure in medicinal chemistry. Molecules containing this ring system have been successfully developed into commercial drugs, such as the anti-inflammatory celecoxib and the insecticide tebufenpyrad.[3] The subject of this guide, this compound, serves as an ideal starting point for the synthesis of novel bioactive compounds.
Logical Relationship in Drug Discovery
Caption: Role as a scaffold in a drug discovery workflow.
The bifunctional nature of the molecule allows for the generation of diverse libraries of compounds through parallel synthesis. For example, the carboxylic acid can be coupled with a library of amines to form various amides, while the ester can be hydrolyzed and subsequently coupled with a different set of amines. This flexibility is highly valuable in structure-activity relationship (SAR) studies. Given the known activities of pyrazole-carboxamides, derivatives of this compound are promising candidates for screening as:
-
Enzyme Inhibitors: Particularly for kinases, cyclooxygenases (COX), and carbonic anhydrases.[1]
-
Agrochemicals: As insecticides, fungicides, or herbicides.[3]
-
Antimicrobial Agents: Targeting bacterial or fungal pathogens.[2]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not available, data from structurally related pyrazole carboxylic acids provide clear handling guidelines.[9]
-
Hazard Classification (Predicted): May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[9]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle in a well-ventilated area or under a chemical fume hood.
-
Handling: Avoid generating dust. Keep away from ignition sources. Practice good industrial hygiene.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Conclusion
This compound is a valuable, non-commercial chemical intermediate with significant potential for application in synthetic and medicinal chemistry. Its bifunctional nature provides a versatile platform for creating diverse molecular libraries. While direct experimental data is sparse, its properties and reactivity can be confidently predicted from well-established chemical principles and data from analogous compounds. This guide provides the necessary technical foundation for researchers to synthesize, characterize, and utilize this compound in their research and development endeavors.
References
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available at: [Link]
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3-(Ethoxycarbonyl)-5-methyl-1-phenyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid Properties. Mol-Instincts. Available at: [Link]
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. Available at: [Link]
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1H-Pyrazole-5-carboxylic acid, 3-[[[4-(ethoxycarbonyl)phenyl]amino]carbonyl]-1-methyl-, methyl ester Spectra. SpectraBase. Available at: [Link]
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Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. De Gruyter. Available at: [Link]
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Synthesis of Pyrazole Compounds by Using Sonication Method. IJRPR. Available at: [Link]
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Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. Available at: [Link]
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Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Semantic Scholar. Available at: [Link]
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available at: [Link]
-
3-(ethoxycarbonyl)-5-methyl-1-phenyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid. AHH Chemical Co., Ltd. Available at: [Link]
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1H-Pyrazole-5-carboxylic acid, 3-[[[4-(ethoxycarbonyl)phenyl]amino]carbonyl]. SpectraBase. Available at: [Link]
- Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. Google Patents.
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Synthesis and biological activity of 3-methyl-1H- pyrazole-4-carboxylic ester derivatives. ResearchGate. Available at: [Link]
-
Combination of 1H and 13C NMR Spectroscopy. ResearchGate. Available at: [Link]
-
3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid. PubChem. Available at: [Link]
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Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link]
-
1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. Available at: [Link]
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Pyrazole and Its Biological Activity. Semantic Scholar. Available at: [Link]
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This compound. PubChemLite. Available at: [Link]
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1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate. Available at: [Link]
-
1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. Available at: [Link]
-
FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. ResearchGate. Available at: [Link]
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An In-depth Technical Guide to the Structural Analogues of 3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its versatile structure allows for multi-directional substitution, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties. This has led to the development of a wide array of clinically successful drugs across various therapeutic areas, including anti-inflammatory agents, anticancer therapies, and central nervous system modulators.[1] Within this privileged scaffold, 3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid serves as a particularly intriguing starting point for the design of novel therapeutics. Its specific substitution pattern offers a unique combination of hydrogen bonding capabilities, lipophilicity, and metabolic stability, making it an ideal core for library development and lead optimization.
This guide provides a comprehensive overview of the structural analogues of 3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid, with a focus on their synthesis, structure-activity relationships (SAR), and biological applications, particularly in the context of 5-HT2A receptor antagonism for the treatment of arterial thrombosis.
The Core Scaffold: Synthesis of 3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid
The synthesis of the 3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid core is a critical first step in the exploration of its structural analogues. While multiple routes to pyrazole-5-carboxylic acids exist, a common and reliable strategy involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative, followed by functional group manipulations. The following protocol is a representative, multi-step synthesis adapted from established methodologies for pyrazole synthesis.[2][3][4]
Experimental Protocol: Synthesis of the Core Scaffold
Step 1: Synthesis of Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-5-carboxylate
This initial step involves the formation of the pyrazole ring through the reaction of a β-ketoester with methylhydrazine.
-
Materials:
-
Diethyl 1,3-acetonedicarboxylate
-
Methylhydrazine
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl 1,3-acetonedicarboxylate (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add methylhydrazine (1.1 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-5-carboxylate.
-
Step 2: O-methylation to Ethyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate
The hydroxyl group of the pyrazolone is then methylated to introduce the methoxy group at the 3-position.
-
Materials:
-
Ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-5-carboxylate
-
Dimethyl sulfate or Iodomethane
-
Potassium carbonate
-
Acetone or N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Suspend ethyl 1-methyl-3-oxo-2,3-dihydro-1H-pyrazole-5-carboxylate (1.0 eq) and potassium carbonate (2.0 eq) in acetone or DMF in a round-bottom flask.
-
Add dimethyl sulfate or iodomethane (1.2 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature or gentle heating until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography to afford ethyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate.
-
Step 3: Hydrolysis to 3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid
The final step is the hydrolysis of the ester to the desired carboxylic acid.
-
Materials:
-
Ethyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate
-
Lithium hydroxide or Sodium hydroxide
-
Tetrahydrofuran (THF)/Water mixture
-
Hydrochloric acid (1M)
-
-
Procedure:
-
Dissolve ethyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide or sodium hydroxide (2.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the ester is fully consumed.
-
Remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1M hydrochloric acid.
-
The precipitated product, 3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid, can be collected by filtration, washed with cold water, and dried.
-
Caption: Synthetic workflow for the core scaffold.
Structural Analogues and Structure-Activity Relationships (SAR)
The exploration of structural analogues of 3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid is a key strategy in drug discovery to optimize potency, selectivity, and pharmacokinetic properties. The primary point of diversification is the carboxylic acid moiety, which can be converted to a wide range of amides.
Amide Analogues as 5-HT2A Receptor Antagonists
A significant body of research has focused on the development of amide analogues of this pyrazole core as antagonists of the 5-hydroxytryptamine 2A (5-HT2A) receptor. This receptor plays a crucial role in platelet aggregation, and its antagonism is a promising strategy for the treatment of arterial thrombosis. A notable example is the discovery of APD791, a potent and selective 5-HT2A inverse agonist.
The general synthetic approach to these amide analogues involves the coupling of the core carboxylic acid with a variety of amines.
Experimental Protocol: Synthesis of Amide Analogues
Step 1: Activation of the Carboxylic Acid
The carboxylic acid is first converted to a more reactive species, such as an acid chloride or an activated ester.
-
Materials:
-
3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
-
Procedure (Acid Chloride Formation):
-
Suspend 3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride or oxalyl chloride (1.5-2.0 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (evolution of gas ceases).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride, which is used immediately in the next step.
-
Step 2: Amide Coupling
The activated carboxylic acid is then reacted with the desired amine to form the amide bond.
-
Materials:
-
Crude acid chloride from Step 1
-
Desired amine (e.g., substituted anilines) (1.0-1.2 eq)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous DCM or THF
-
-
Procedure:
-
Dissolve the desired amine (1.0-1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add a solution of the crude acid chloride in DCM dropwise.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude amide can be purified by column chromatography or recrystallization.
-
Caption: General workflow for amide analogue synthesis.
Structure-Activity Relationship (SAR) Data
The following table summarizes the SAR for a series of amide analogues of 3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid as 5-HT2A receptor antagonists. The data is extracted from the study that led to the discovery of APD791.
| Compound | R Group (Amine Component) | 5-HT2A Ki (nM) |
| 1 | 4-methoxyphenyl | 150 |
| 2 | 3,4-dimethoxyphenyl | 85 |
| 3 | 4-(2-morpholinoethoxy)phenyl | 25 |
| 4 | 3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl | 1.2 |
| APD791 | 3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl with a 3-methoxybenzoyl group | 0.87 |
Data compiled from the Journal of Medicinal Chemistry, 2010, 53 (11), pp 4412–4421.
Key SAR Insights:
-
Substitution on the Phenyl Ring: The presence of a methoxy group at the 4-position of the phenyl ring of the amine component is beneficial for activity.
-
Introduction of a Morpholinoethoxy Side Chain: The addition of a morpholinoethoxy side chain at the 4-position of the phenyl ring significantly improves potency, likely by providing additional interactions with the receptor and improving physicochemical properties.
-
Addition of a Second Heterocycle: The introduction of a 1-methyl-1H-pyrazole group at the 3-position of the phenyl ring leads to a substantial increase in potency, as seen in compound 4 and APD791. This highlights the importance of this region for receptor binding.
Biological Evaluation: Serotonin-Induced Platelet Aggregation Assay
To assess the functional activity of these 5-HT2A receptor antagonists, a serotonin-induced platelet aggregation assay is a critical in vitro tool. This assay measures the ability of a compound to inhibit the aggregation of platelets in response to serotonin, often in the presence of a sub-threshold concentration of another agonist like ADP.
Experimental Protocol: Light Transmission Aggregometry (LTA)
This protocol describes a standard method for measuring platelet aggregation using light transmission aggregometry.[5][6][7]
-
Materials and Reagents:
-
Freshly drawn human whole blood from healthy, consenting donors (fasting for at least 8 hours is recommended).
-
3.2% Sodium Citrate Vacutainer tubes.
-
Serotonin (5-HT) solution.
-
Adenosine Diphosphate (ADP) solution.
-
Test compounds dissolved in a suitable vehicle (e.g., DMSO, final concentration ≤ 0.5%).
-
Phosphate Buffered Saline (PBS).
-
Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP).
-
Light Transmission Aggregometer.
-
-
Procedure:
-
Preparation of PRP and PPP:
-
Collect whole blood in sodium citrate tubes.
-
Centrifuge the blood at 150-200 x g for 15 minutes at room temperature to obtain PRP.
-
Carefully transfer the PRP to a new tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 20 minutes to obtain PPP.
-
Adjust the platelet count of the PRP with PPP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL).
-
-
Assay Performance:
-
Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).
-
Pipette PRP into the aggregometer cuvettes with a magnetic stir bar and allow it to equilibrate to 37°C for 5 minutes.
-
Add the test compound or vehicle control to the PRP and incubate for a pre-determined time (e.g., 2 minutes).
-
Initiate the aggregation by adding a sub-threshold concentration of ADP followed by serotonin.
-
Record the change in light transmission for a set period (e.g., 10 minutes).
-
-
Data Analysis:
-
The maximum aggregation percentage is determined for each sample.
-
The inhibitory effect of the test compound is calculated as the percentage reduction in maximum aggregation compared to the vehicle control.
-
IC₅₀ values can be determined by testing a range of compound concentrations and fitting the data to a dose-response curve.
-
-
Signaling Pathway
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[5] Activation of this pathway leads to a cascade of intracellular events that ultimately result in platelet activation and aggregation. Understanding this pathway is crucial for rational drug design.
Caption: 5-HT2A receptor Gq signaling pathway in platelets.
Conclusion
The 3-methoxy-1-methyl-1H-pyrazole-5-carboxylic acid scaffold is a versatile and valuable starting point for the development of novel therapeutics. Through systematic structural modifications, particularly at the carboxylic acid position to form amide analogues, potent and selective antagonists of the 5-HT2A receptor have been identified. The in-depth understanding of the synthesis of the core scaffold and its analogues, coupled with robust biological evaluation methods and a clear understanding of the underlying signaling pathways, provides a powerful platform for researchers and drug development professionals to design the next generation of pyrazole-based medicines. The journey from this core structure to the clinical candidate APD791 exemplifies the power of medicinal chemistry in translating a privileged scaffold into a potential life-saving therapy.
References
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Tsoupras, A., Lordan, R., & Zabetakis, I. (2018). Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. MethodsX, 5, 1237-1243. [Link]
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Xiong, Y., Teegarden, B. R., Choi, J. S. K., Strah-Pleynet, S., Decaire, M., Jayakumar, H., ... & Al-Shamma, H. (2010). Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. Journal of medicinal chemistry, 53(11), 4412-4421. [Link]
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The Pyrazole Carboxylic Acid Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers
Abstract
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. When functionalized with a carboxylic acid group, this scaffold transforms into a versatile platform for developing potent and selective therapeutic agents. Pyrazole carboxylic acid derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3][4] This guide provides an in-depth exploration of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of these compounds. We will delve into field-proven experimental protocols for their biological evaluation and highlight key clinical candidates, such as the selective COX-2 inhibitor Celecoxib, that underscore the therapeutic significance of this chemical class.[5][6]
Introduction: The Significance of the Pyrazole Core
Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, and among them, the pyrazole scaffold is particularly prominent.[7][8] Its unique structural and electronic properties—aromaticity, hydrogen bonding capability, and metabolic stability—make it an ideal building block for interacting with diverse biological targets.[9] The addition of a carboxylic acid moiety provides a critical anchor point for forming strong interactions with enzyme active sites, often through salt bridges or hydrogen bonds, and serves as a convenient synthetic handle for creating ester or amide libraries to probe structure-activity relationships.[10][11][12] This combination of a privileged heterocyclic core and a reactive functional group has led to the discovery of compounds targeting a wide array of pathologies, from inflammatory diseases to cancer.[8][13]
Synthetic Strategies: Accessing Chemical Diversity
The successful exploration of pyrazole carboxylic acid derivatives hinges on robust and flexible synthetic methodologies. The choice of synthesis dictates the substitution patterns achievable on the pyrazole ring, which is fundamental to tuning biological activity.
A cornerstone of pyrazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. This classical approach allows for significant variation. For instance, using substituted hydrazines introduces diversity at the N1 position of the pyrazole ring, a critical site for modulating activity in many drug classes.[14]
Below is a generalized workflow for the synthesis of key pyrazole intermediates.
Caption: Generalized synthetic workflow for pyrazole carboxylic acid derivatives.
More advanced methods, including ultrasound-assisted synthesis and multicomponent reactions, offer improved efficiency, reduced reaction times, and higher yields, making them attractive for generating large compound libraries for high-throughput screening.[15][16]
Key Biological Activities and Mechanisms of Action
The therapeutic potential of pyrazole carboxylic acid derivatives is exceptionally broad. Here, we focus on the most extensively studied and clinically relevant activities.
Anti-inflammatory Activity: COX-2 Inhibition
Perhaps the most well-known application of the pyrazole scaffold is in non-steroidal anti-inflammatory drugs (NSAIDs).[17][18] The blockbuster drug Celecoxib is a pyrazole derivative (though not a carboxylic acid itself, its primary metabolite is) that functions as a selective inhibitor of cyclooxygenase-2 (COX-2).[5][19][20][21]
Mechanism of Action: The COX-2 enzyme is responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[6] Selective COX-2 inhibitors like Celecoxib fit into a specific side pocket of the COX-2 active site that is absent in the related COX-1 enzyme (which is involved in gastric protection). This selectivity reduces the gastrointestinal side effects commonly associated with non-selective NSAIDs.[17] The sulfonamide group on Celecoxib is crucial for this selective binding.
Caption: Mechanism of COX-2 inhibition by pyrazole derivatives.
Anticancer Activity: Targeting Cellular Proliferation
Pyrazole derivatives have emerged as powerful anticancer agents, primarily through their ability to inhibit protein kinases, which are critical regulators of cell growth, differentiation, and survival.[10][13][22]
Mechanism of Action: Many cancers are driven by aberrant signaling pathways controlled by kinases. Pyrazole carboxylic acids and their amides have been developed as potent inhibitors of various kinases, including:
-
Akt1 (Protein Kinase B): A key node in cell survival pathways.[10][23]
-
Aurora Kinases: Essential for mitotic progression.[23]
-
c-Jun N-terminal Kinase (JNK): Involved in stress response and apoptosis.[24]
-
EGFR and HER-2: Tyrosine kinases often overexpressed in breast and lung cancers.[13]
By competitively binding to the ATP-binding pocket of these enzymes, pyrazole inhibitors block the downstream signaling that promotes uncontrolled cell proliferation and survival, often leading to cell cycle arrest or apoptosis.[10][25]
Table 1: Anticancer Activity of Selected Pyrazole Derivatives
| Compound Class | Target Cancer Cell Line | Reported IC₅₀ (µM) | Reference |
| Pyrazole Carboxamides | MCF-7 (Breast) | Induces growth arrest | [10] |
| Pyrazole-Chalcones | HeLa (Cervical) | 4.94 | [22] |
| Pyrazole-based Sulfonamides | A549 (Lung) | 3.46 | [16] |
| 1H-Pyrazole-4-carboxylic Acid Derivative | HGC27 (Gastric) | Potent activity reported | [26] |
| Pyrazole-based Kinase Inhibitors | HCT116 (Colon) | 0.39 | [23] |
Antimicrobial Activity: A Broad Spectrum
The pyrazole scaffold is also a valuable pharmacophore for developing novel antibacterial and antifungal agents.[1][27][28] Derivatives have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens like Candida albicans.[27][29]
Mechanism of Action: The exact mechanisms are varied and often not fully elucidated but are thought to involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The structure-activity relationship studies are crucial in this area to optimize the compounds for better potency and a broader spectrum.[27]
Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives
| Compound Class | Target Microorganism | MIC (µg/mL) | Reference |
| Pyrazole Carboxamide | Escherichia coli | 0.25 | [17] |
| Pyrazole Carboxamide | Streptococcus epidermidis | 0.25 | [17] |
| Pyrazole Carboxylic Acid Derivative | Bacillus cereus | 32 | [14] |
| Pyrazole-3,4-dicarboxylic Acid Derivative | Candida albicans | Inhibitory effects noted | [27] |
Structure-Activity Relationship (SAR) Insights
Optimizing the biological activity of pyrazole carboxylic acid derivatives is a process of rational design guided by SAR. Key structural modifications include:
-
Substituents at N1: The group at the N1 position significantly influences potency and selectivity. For cannabinoid receptor antagonists, a 2,4-dichlorophenyl group was found to be optimal.[30][31] For many kinase inhibitors, this position interacts with the solvent-exposed region of the ATP-binding pocket.[25]
-
Groups at C3 and C5: These positions are critical for interaction with the main pockets of target enzymes. In COX-2 inhibitors, a p-sulfamoylphenyl group at one of these positions is crucial for selectivity.[5] In anticancer agents, bulky aryl groups at these positions often enhance potency.[22]
-
The Carboxylic Acid Moiety (C4): While the acid itself is a key pharmacophore, converting it to amides or esters can dramatically alter properties. Amides can introduce new hydrogen bond donors/acceptors, improving target binding, while esters can act as prodrugs to enhance cell permeability.[10][26]
Experimental Protocols for Biological Evaluation
A self-validating system with appropriate controls is paramount for trustworthy data. Below are foundational protocols for assessing the key biological activities discussed.
Protocol: In Vitro Anticancer Activity (MTT Assay)
This protocol assesses the ability of a compound to inhibit cell proliferation.
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound against a cancer cell line.
Methodology:
-
Cell Culture: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivative in DMSO and then dilute further in culture medium. Add the compound solutions to the wells. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration and determine the IC₅₀ value using non-linear regression.
Caption: Experimental workflow for the MTT cell proliferation assay.
Protocol: In Vitro Antimicrobial Activity (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.[32]
Objective: To find the lowest concentration of a pyrazole derivative that visibly inhibits microbial growth.
Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., E. coli) equivalent to a 0.5 McFarland standard.
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in sterile broth (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the prepared microbial inoculum to each well.
-
Controls:
-
Positive Control: A well with a known antibiotic (e.g., Ciprofloxacin).
-
Negative Control: A well with broth and inoculum only (to confirm growth).
-
Sterility Control: A well with broth only (to confirm sterility).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[32]
Conclusion and Future Outlook
Pyrazole carboxylic acid derivatives are firmly established as a "privileged scaffold" in drug discovery. Their synthetic tractability and ability to interact with a wide range of biological targets have led to numerous successful therapeutic agents. Future research will likely focus on several key areas:
-
Novel Target Identification: Applying this scaffold to new and challenging targets, such as protein-protein interactions or specific metabolic enzymes.
-
Improving Selectivity: Fine-tuning structures to enhance selectivity for specific enzyme isoforms (e.g., different kinases) to minimize off-target effects.
-
Prodrug Strategies: Developing more sophisticated prodrugs of pyrazole carboxylic acids to improve pharmacokinetic properties like oral bioavailability and targeted delivery.[26]
-
Hybrid Molecules: Combining the pyrazole core with other pharmacophores to create hybrid molecules with dual or synergistic modes of action.[33]
The continued exploration of this versatile chemical class promises to yield the next generation of innovative treatments for a wide spectrum of human diseases.
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1-methyl-pyrazole-3,5-dicarboxylic acid preparation methods
An In-depth Technical Guide to the Preparation of 1-Methyl-Pyrazole-3,5-Dicarboxylic Acid
Authored by a Senior Application Scientist
Introduction: The Significance of 1-Methyl-Pyrazole-3,5-Dicarboxylic Acid
1-Methyl-pyrazole-3,5-dicarboxylic acid (CAS: 75092-39-6) is a key heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its rigid, V-shaped structure and the presence of two carboxylic acid moieties make it an excellent ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers.[1][2] In the pharmaceutical industry, the pyrazole nucleus is recognized as a "privileged scaffold," appearing in numerous FDA-approved drugs due to its wide range of biological activities.[3][4] Derivatives of pyrazole carboxylic acids have been investigated for anti-inflammatory and antibacterial properties, highlighting the compound's potential as a scaffold in drug design.[5][6]
This guide provides an in-depth exploration of the primary synthetic routes for preparing 1-methyl-pyrazole-3,5-dicarboxylic acid. We will delve into the mechanistic rationale behind three core methodologies, provide detailed experimental protocols, and compare their respective advantages and limitations to empower researchers in selecting the optimal path for their specific application.
Core Synthetic Strategies
The preparation of 1-methyl-pyrazole-3,5-dicarboxylic acid can be broadly categorized into three distinct approaches:
-
Post-Modification of a Pre-formed Pyrazole Ring: This highly reliable method involves the N-methylation of a pyrazole-3,5-dicarboxylate ester, followed by hydrolysis.
-
Oxidative Functionalization: This classical approach utilizes the oxidation of methyl groups on a pre-existing 1,3,5-trimethylpyrazole scaffold.
-
Ring Construction via Cycloaddition: This fundamental strategy builds the pyrazole ring from acyclic precursors, incorporating the required functional groups during the cyclization process.
Method 1: N-Methylation of Diethyl 1H-Pyrazole-3,5-Dicarboxylate
This is arguably the most straightforward and widely adopted method, leveraging commercially available starting materials. The strategy relies on protecting the carboxylic acid groups as esters to prevent undesired side reactions during the N-methylation step.
Causality and Experimental Rationale
The pyrazole ring contains an acidic N-H proton. In the presence of a base, this proton can be abstracted to form a pyrazolide anion, which is a potent nucleophile. This anion readily attacks an electrophilic methyl source, such as iodomethane, to form the N-methylated product. Using the diethyl ester of pyrazole-3,5-dicarboxylic acid is critical; if the free dicarboxylic acid were used, the base would preferentially deprotonate the more acidic carboxylic protons, and the resulting carboxylates would be poor nucleophiles for N-alkylation. The ester groups are stable under the basic conditions of methylation and can be easily removed in a subsequent hydrolysis step.
Visualizing the N-Methylation Pathway
Caption: N-Methylation followed by ester hydrolysis pathway.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the N-methylation and subsequent hydrolysis of pyrazole esters.[7]
Part A: Synthesis of Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate [7]
-
Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl 1H-pyrazole-3,5-dicarboxylate (1.0 eq.) in anhydrous acetone (approx. 10 mL per gram of starting material).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq.). The K₂CO₃ acts as the base to deprotonate the pyrazole nitrogen.
-
Methylation: To the stirring suspension, add iodomethane (CH₃I, 1.5 eq.) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 60°C) and maintain for 12-16 hours (overnight).[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the solid potassium salts and wash the filter cake with a small amount of acetone.
-
Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude residue, diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate, can often be used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.
Part B: Hydrolysis to 1-Methyl-1H-pyrazole-3,5-dicarboxylic Acid [7]
-
Saponification: Dissolve the crude diethyl ester from Part A in a mixture of methanol and water. Add an excess of potassium hydroxide (KOH, 3.0-5.0 eq.) and heat the mixture to reflux for 4-6 hours. This step, known as saponification, hydrolyzes the ethyl esters to potassium carboxylate salts.[8]
-
Solvent Removal: After cooling, remove the methanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add concentrated hydrochloric acid (HCl) with vigorous stirring until the pH of the solution is approximately 2-3.[7]
-
Precipitation & Isolation: The desired 1-methyl-pyrazole-3,5-dicarboxylic acid will precipitate out of the acidic solution as a white solid. Allow the suspension to stand in the cold for a few hours to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Method 2: Oxidation of 1,3,5-Trimethylpyrazole
This method represents a classical "functional group interconversion" approach. It begins with a simple, methylated pyrazole and uses a powerful oxidizing agent to convert the methyl groups at the C3 and C5 positions into carboxylic acids.
Causality and Experimental Rationale
The oxidation of alkyl side chains on an aromatic ring is a fundamental transformation in organic synthesis. Potassium permanganate (KMnO₄) is a potent and cost-effective oxidizing agent suitable for this purpose.[9][10] The reaction proceeds by attacking the benzylic-like protons of the methyl groups attached to the pyrazole ring. The reaction must be performed on 1,3,5-trimethylpyrazole, as the N-methyl group is resistant to oxidation under these conditions, while the C-methyl groups are activated by the aromatic ring. The reaction is typically run in water at elevated temperatures to ensure sufficient reactivity of the permanganate.[9]
Visualizing the Oxidation Pathway
Caption: Oxidation of C-methyl groups on the pyrazole core.
Detailed Experimental Protocol
This protocol is adapted from the well-documented oxidation of 3,5-dimethylpyrazole.[9][10]
-
Reagent Setup: In a large round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 1,3,5-trimethylpyrazole (1.0 eq.) in water, heating to approximately 70°C to aid dissolution.
-
Oxidant Addition: Slowly and portion-wise, add potassium permanganate (KMnO₄, >4.0 eq.) to the hot solution. This reaction is highly exothermic; the addition rate must be carefully controlled to maintain the internal temperature below 90°C.
-
Reaction: After the addition is complete, continue stirring the mixture at 80-90°C for several hours until the purple color of the permanganate has disappeared, indicating its consumption. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Work-up: Cool the reaction mixture to room temperature. Remove the MnO₂ precipitate by vacuum filtration, washing the solid cake thoroughly with hot water to recover all the product.
-
Acidification & Isolation: Combine the filtrates. Cool the clear solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated HCl.
-
Purification: The 1-methyl-pyrazole-3,5-dicarboxylic acid will precipitate as a white solid. Collect the product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
Method 3: Ring Construction via [3+2] Cycloaddition
This elegant approach builds the heterocyclic core from acyclic components, offering a high degree of flexibility. The most common route for pyrazole synthesis is the [3+2] cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[11][12]
Causality and Experimental Rationale
This synthesis involves the reaction between methylhydrazine and a suitable 1,3-dielectrophile, such as diethyl 2-oxomalonate or a related equivalent. The reaction proceeds via initial condensation of the more nucleophilic nitrogen of methylhydrazine with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. The choice of a symmetrical 1,3-dielectrophile ensures that only one regioisomer is formed, circumventing a common challenge in pyrazole synthesis.[13]
Visualizing the Cycloaddition Pathway
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A Technical Guide to the Synthesis of Substituted Pyrazoles for Medicinal Chemistry
<_ _>
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous blockbuster drugs.[1][2][3] Its remarkable versatility and broad spectrum of biological activities have fueled a continuous demand for efficient and regioselective synthetic methodologies. This in-depth technical guide provides a comprehensive overview of the core strategies for constructing substituted pyrazoles, intended for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of protocols, this guide delves into the mechanistic underpinnings of each synthetic choice, offering field-proven insights to navigate the complexities of pyrazole synthesis and empower the rational design of novel therapeutic agents.
Introduction: The Privileged Pyrazole Scaffold
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[3][4] This unique arrangement imparts a distinct electronic character, allowing the pyrazole ring to act as both a hydrogen bond donor and acceptor, and to serve as a bioisostere for other aromatic systems.[1] These properties contribute to its "privileged" status in medicinal chemistry, with pyrazole-containing drugs demonstrating efficacy across a wide range of therapeutic areas, including anti-inflammatory, anticancer, antiviral, and analgesic applications.[2][3][5][6] The market presence of drugs like Celecoxib (anti-inflammatory), Sildenafil (erectile dysfunction), and Rimonabant (anti-obesity) underscores the therapeutic and commercial significance of this heterocyclic motif.[2]
The biological activity of a pyrazole derivative is intrinsically linked to the nature and position of its substituents. Consequently, the ability to control the regiochemistry of the pyrazole ring formation is paramount. This guide will explore the classical and contemporary synthetic routes, with a particular focus on the factors governing regioselectivity.
Foundational Strategies: The Knorr and Paal-Knorr Syntheses
The condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, first reported by Ludwig Knorr in 1883, remains a fundamental and widely practiced method for pyrazole synthesis.[7][8][9][10] This reaction, and its close relative the Paal-Knorr synthesis, provide a straightforward entry into a diverse range of substituted pyrazoles.
The Knorr Pyrazole Synthesis
The Knorr synthesis involves the acid-catalyzed reaction of a hydrazine with a 1,3-dicarbonyl compound.[8][11][12] The mechanism proceeds through the formation of an initial imine, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[8][13]
A critical consideration in the Knorr synthesis is the potential for the formation of regioisomeric products when an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine are employed.[7][10] The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, leading to a mixture of pyrazole isomers.[8][13]
The regiochemical outcome of the Knorr synthesis is influenced by a delicate interplay of steric and electronic factors, as well as the reaction conditions.
-
Steric Hindrance: The less sterically hindered carbonyl group is generally favored for the initial attack by the more sterically demanding nitrogen of the substituted hydrazine.
-
Electronic Effects: The more electrophilic carbonyl carbon will be the preferred site of initial attack.
-
Solvent Effects: The choice of solvent can significantly impact regioselectivity. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase the regioselectivity in the formation of N-methylpyrazoles.[14][15] This is attributed to the ability of these solvents to form strong hydrogen bonds, which can modulate the reactivity of the dicarbonyl compound.
Diagram: Knorr Pyrazole Synthesis Workflow
Caption: Synthetic pathway from chalcones to pyrazoles.
The oxidation of the intermediate pyrazoline can often be achieved in situ using mild oxidizing agents or even atmospheric oxygen. [16]In some cases, if a hydrazine derivative with a good leaving group (e.g., tosylhydrazine) is used, the elimination to the aromatic pyrazole can occur directly. [16][17]
1,3-Dipolar Cycloaddition Reactions
1,3-dipolar cycloaddition reactions offer a highly convergent and often regioselective approach to the synthesis of pyrazoles. [18][19][20]This method involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile, typically an alkyne or an alkene.
[3+2] Cycloaddition of Diazo Compounds with Alkynes
The reaction of diazo compounds with alkynes is a classic and efficient method for constructing the pyrazole ring. [18]This reaction is a type of Huisgen 1,3-dipolar cycloaddition. The regioselectivity of this reaction is primarily governed by the electronic properties of the substituents on both the diazo compound and the alkyne.
-
Electron-Withdrawing Groups (EWGs) on the alkyne favor the formation of 3-substituted pyrazoles when reacting with diazomethane.
-
Electron-Donating Groups (EDGs) on the alkyne can lead to mixtures of regioisomers.
The use of catalysts, such as copper or silver salts, can influence the regioselectivity and expand the scope of the reaction. [21]
Cycloaddition of Nitrilimines
Nitrilimines, which can be generated in situ from hydrazonoyl halides, are also effective 1,3-dipoles for pyrazole synthesis. [19]Their reaction with alkynes provides a direct route to 1,3,5-trisubstituted pyrazoles.
Modern and Multicomponent Strategies
In recent years, there has been a significant push towards the development of more efficient, atom-economical, and environmentally friendly methods for pyrazole synthesis. [21][[“]]Multicomponent reactions (MCRs), where three or more reactants are combined in a single pot to form a complex product, have emerged as a powerful tool in this regard. [16][23] MCRs for pyrazole synthesis often involve the in situ generation of one of the key intermediates, such as a 1,3-dicarbonyl compound or an α,β-unsaturated ketone, which then undergoes a classical pyrazole-forming reaction. [16]These one-pot procedures offer several advantages, including reduced reaction times, simplified purification, and increased overall efficiency.
Experimental Protocols: A Practical Example
Synthesis of 3-(Trifluoromethyl)-5-phenyl-1H-pyrazole (A Representative Protocol)
This protocol is a representative example of the Knorr synthesis, highlighting the reaction of a β-diketone with hydrazine.
Materials:
-
1,1,1-Trifluoro-4-phenyl-2,4-butanedione
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid
Procedure:
-
To a solution of 1,1,1-trifluoro-4-phenyl-2,4-butanedione (1.0 mmol) in ethanol (10 mL), add hydrazine hydrate (1.2 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 3-(trifluoromethyl)-5-phenyl-1H-pyrazole.
Causality behind Experimental Choices:
-
Ethanol as Solvent: A common, polar protic solvent that readily dissolves the reactants.
-
Glacial Acetic Acid as Catalyst: Provides the necessary acidic environment to facilitate the condensation and dehydration steps.
-
Reflux Conditions: The elevated temperature accelerates the reaction rate.
-
Precipitation in Ice-Cold Water: The product is typically less soluble in water than the starting materials and byproducts, allowing for its isolation.
-
Recrystallization: A standard purification technique to remove any remaining impurities.
Conclusion
The synthesis of substituted pyrazoles is a rich and evolving field, driven by the immense therapeutic potential of this heterocyclic scaffold. While classical methods like the Knorr synthesis remain highly relevant, modern approaches, including multicomponent reactions and novel catalytic systems, are continuously expanding the synthetic chemist's toolbox. A thorough understanding of the underlying reaction mechanisms and the factors that govern regioselectivity is crucial for the successful design and synthesis of novel pyrazole-based drug candidates. This guide has provided a foundational understanding of these core principles, aiming to empower researchers in their pursuit of the next generation of pyrazole-containing therapeutics.
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A Technical Guide to Starting Materials for Pyrazole Ring Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science, found in blockbuster drugs like Celecoxib and a host of agrochemicals.[1][2][3][4] Its enduring relevance stems from its unique physicochemical properties and its synthetic accessibility. This guide provides an in-depth analysis of the primary synthetic routes to the pyrazole core, focusing on the critical selection of starting materials. We will dissect the causality behind experimental choices in the classical Paal-Knorr synthesis, explore variations using α,β-unsaturated systems, and delve into modern cycloaddition strategies. This document is designed to serve as a practical and theoretical resource, enabling researchers to rationally design synthetic pathways to novel pyrazole derivatives.
Introduction: The Strategic Importance of the Pyrazole Scaffold
The pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement confers a unique set of properties: the pyridine-like nitrogen (N2) is basic and acts as a hydrogen bond acceptor, while the pyrrole-like nitrogen (N1) can act as a hydrogen bond donor or be readily substituted.[4][5] This duality makes the pyrazole scaffold a privileged structure in drug design, capable of engaging in diverse interactions with biological targets.[3][4]
The substituents on the pyrazole ring at positions 1, 3, 4, and 5 dictate its ultimate function. Therefore, the ability to control the placement of these substituents is of paramount importance. This control begins with the judicious selection of starting materials. The choice of reactants not only builds the heterocyclic core but also pre-installs the desired functional groups, defining the regiochemical outcome of the synthesis.
The Workhorse Method: Paal-Knorr Synthesis via 1,3-Dicarbonyl Compounds
The most fundamental and widely employed route to pyrazoles is the condensation reaction between a hydrazine and a 1,3-dicarbonyl compound .[1][6][7][8] First reported by Ludwig Knorr in 1883, this reaction's simplicity and broad substrate scope have cemented its status as the primary tool for pyrazole synthesis.[1][2][9]
Core Reactants & Their Roles
-
The N-N Building Block: Hydrazines (R¹-NH-NH₂)
-
Hydrazine Hydrate (H₂N-NH₂·H₂O): The simplest choice, yielding N1-unsubstituted pyrazoles. These compounds possess a proton on the N1 nitrogen, making them valuable as hydrogen bond donors.
-
Substituted Hydrazines (e.g., Phenylhydrazine, Methylhydrazine): The use of a substituted hydrazine is the most direct method for introducing a substituent (R¹) at the N1 position of the pyrazole ring. This is a critical strategic choice, as the N1-substituent profoundly influences the molecule's steric and electronic properties. For example, the synthesis of the anti-inflammatory drug Celecoxib utilizes 4-sulfonamidophenylhydrazine to install the requisite benzenesulfonamide pharmacophore at the N1 position.[10][11][12]
-
-
The C-C-C Building Block: 1,3-Dicarbonyl Compounds The 1,3-dicarbonyl component provides the three-carbon backbone of the pyrazole ring. The nature of this starting material directly dictates the substitution pattern at positions 3, 4, and 5.
-
1,3-Diketones (R³-CO-CH(R⁴)-CO-R⁵): These are perhaps the most common starting materials. The R³, R⁴, and R⁵ groups from the diketone become the substituents at the C3, C4, and C5 positions of the final pyrazole, respectively.
-
β-Ketoesters (R³-CO-CH(R⁴)-COOR): The ester group provides a versatile synthetic handle. The initial reaction with hydrazine often yields a pyrazolone (a cyclic ketone). However, under different conditions, the ester can be retained or modified. For instance, the condensation of ethyl acetoacetate with phenylhydrazine is a classic route to 1-phenyl-3-methyl-5-pyrazolone.[2][13]
-
β-Ketoaldehydes and Malonaldehyde Derivatives: These introduce a hydrogen atom at either the C3 or C5 position, leading to less substituted pyrazoles.
-
Mechanism and Regioselectivity: A Critical Consideration
The Paal-Knorr synthesis proceeds via a condensation-cyclization-dehydration sequence.[9][14][15] When an unsymmetrical 1,3-dicarbonyl (where R³ ≠ R⁵) reacts with a substituted hydrazine, a significant challenge arises: regioselectivity .[16][17] Two distinct regioisomers can be formed, depending on which carbonyl group the substituted nitrogen of the hydrazine attacks first.[1][6][16]
Factors Governing Regioselectivity:
-
Steric Hindrance: The hydrazine will preferentially attack the less sterically hindered carbonyl group.[16]
-
Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon is the preferred site of initial attack.[16] For example, in 1,1,1-trifluoro-2,4-pentanedione, the carbonyl adjacent to the potent electron-withdrawing trifluoromethyl group is significantly more electrophilic and is attacked preferentially.
-
Reaction Conditions (pH): The pH of the reaction medium is a crucial, and often tunable, parameter.[16][18]
-
Acidic Conditions: Under acidic catalysis, the reaction typically proceeds through initial attack by the more nucleophilic terminal (-NH₂) nitrogen of the substituted hydrazine.[9][14]
-
Neutral/Basic Conditions: The regioselectivity can sometimes be inverted, as the relative nucleophilicity of the two hydrazine nitrogens changes.
-
The use of specific solvents, like fluorinated alcohols (TFE, HFIP), has been shown to dramatically increase regioselectivity in certain cases by avoiding the formation of solvent adducts at the more reactive carbonyl, thereby leaving it open for the desired nucleophilic attack by the hydrazine.[17]
Diagram: Generalized Paal-Knorr Pyrazole Synthesis Mechanism
The following diagram illustrates the key steps in the formation of a pyrazole from an unsymmetrical 1,3-diketone and a substituted hydrazine, highlighting the formation of a key intermediate.
Caption: Paal-Knorr mechanism for pyrazole formation.
Alternative C3 Building Blocks: α,β-Unsaturated Systems
An important variation for pyrazole synthesis involves the reaction of hydrazines with starting materials possessing an α,β-unsaturated carbonyl moiety.[1][3][6] This approach offers access to pyrazoles that might be difficult to obtain from 1,3-dicarbonyls and often proceeds through a pyrazoline intermediate which is subsequently oxidized.
Key Starting Material Classes
-
α,β-Unsaturated Ketones and Aldehydes (Chalcones): These compounds react with hydrazines in a Michael addition followed by intramolecular cyclization and subsequent oxidation (or elimination) to yield the aromatic pyrazole.[7][8] This is a robust method for synthesizing 3,5-diarylpyrazoles.[6]
-
Acetylenic Ketones: The reaction of hydrazines with acetylenic ketones provides a direct route to pyrazoles without the need for an oxidation step.[1][6] However, similar to unsymmetrical diketones, this reaction can also produce mixtures of regioisomers.[6]
-
Vinyl Ketones with a Leaving Group: If the starting material has a good leaving group at the β-position, the reaction with hydrazine leads to an addition-elimination sequence to form a pyrazoline, which then aromatizes by eliminating the leaving group.[6][7]
Data Summary: Starting Materials and Resulting Pyrazole Scaffolds
| Starting Material Class | General Structure (C3 fragment) | N-N Fragment | Resulting Pyrazole Core | Key Considerations |
| 1,3-Diketone | R³-CO-CH(R⁴)-CO-R⁵ | R¹-NHNH₂ | 1-R¹, 3-R³, 4-R⁴, 5-R⁵ | Regioselectivity with unsymmetrical diketones.[16][17] |
| β-Ketoester | R³-CO-CH(R⁴)-COOR | R¹-NHNH₂ | 1-R¹, 3-R³, 4-R⁴, 5-OH (Pyrazolone) | Outcome depends on reaction conditions. |
| Chalcone | R³-CO-CH=CH-R⁵ | R¹-NHNH₂ | 1-R¹, 3-R³, 5-R⁵ | Requires oxidation of pyrazoline intermediate.[7] |
| Acetylenic Ketone | R³-CO-C≡C-R⁵ | R¹-NHNH₂ | 1-R¹, 3-R³, 5-R⁵ | Direct aromatization; potential regioisomers.[6] |
Modern Approaches: [3+2] Cycloaddition Reactions
A powerful and atom-economical strategy for pyrazole synthesis is the 1,3-dipolar cycloaddition reaction.[19] This method involves the reaction of a three-atom dipole (the "3" component) with a two-atom dipolarophile (the "2" component).
Core Reactants
-
The "3-Atom" Component: Diazo Compounds (R-C(N₂)⁻R') Diazo compounds, such as ethyl diazoacetate, are the most common 1,3-dipoles used for pyrazole synthesis.[20][21][22] They are often generated in situ for safety and convenience.[22]
-
The "2-Atom" Component: Alkynes and Alkenes
This synthetic logic provides a complementary approach to the classical condensation methods, offering different substitution patterns and often proceeding under milder conditions.[20]
Diagram: Experimental Workflow for Pyrazole Synthesis
This flowchart outlines a typical laboratory procedure for synthesizing and isolating a pyrazole derivative via the Paal-Knorr method.
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An In-depth Technical Guide to Mimosine (C8H10N2O4): A Multifunctional Non-Protein Amino Acid for Research and Drug Development
Abstract
The chemical formula C8H10N2O4 primarily represents the non-proteinogenic amino acid L-Mimosine, a compound of significant interest to the scientific community, particularly in the realms of cell biology and pharmacology. This guide provides a comprehensive technical overview of Mimosine, detailing its chemical structure, IUPAC nomenclature, and multifaceted biological activities. We will delve into its well-established role as a cell synchronization agent, its emerging potential as an anticancer therapeutic, and its inhibitory effects on tyrosinase. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering not only a thorough understanding of Mimosine's mechanisms of action but also practical, field-proven experimental protocols.
Chemical Identity and Physicochemical Properties of Mimosine
Mimosine, a naturally occurring plant amino acid, is the most prominent and well-studied isomer of C8H10N2O4.[1] It is structurally analogous to tyrosine, a key amino acid in various biological processes.
IUPAC Name: (2S)-2-amino-3-(3-hydroxy-4-oxo-1-pyridinyl)propanoic acid[1]
Synonyms: Leucenol, Leucenine[2]
Chemical Structure:
Figure 1: 2D Chemical Structure of L-Mimosine.
Physicochemical Properties:
A curated summary of Mimosine's key physicochemical properties is presented in Table 1, providing essential data for experimental design and formulation.
| Property | Value | Source |
| Molecular Weight | 198.18 g/mol | [1] |
| XLogP3-AA | -3.5 | [1] |
| Hydrogen Bond Donor Count | 3 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Exact Mass | 198.06405680 Da | [1] |
| Monoisotopic Mass | 198.06405680 Da | [1] |
| Topological Polar Surface Area | 104 Ų | [1] |
| Heavy Atom Count | 14 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 321 | [1] |
| Isotope Atom Count | 0 | PubChem |
| Defined Atom Stereocenter Count | 1 | PubChem |
| Undefined Atom Stereocenter Count | 0 | PubChem |
| Defined Bond Stereocenter Count | 0 | PubChem |
| Undefined Bond Stereocenter Count | 0 | PubChem |
| Covalently-Bonded Unit Count | 1 | PubChem |
Table 1: Physicochemical properties of L-Mimosine.
The Central Role of Mimosine in Cell Cycle Regulation: A Tool for Synchronization
A cornerstone of Mimosine's utility in cell biology research is its ability to reversibly arrest cells in the late G1 phase of the cell cycle.[3] This property makes it an invaluable tool for synchronizing cell populations, enabling the study of cell cycle-dependent events with high temporal resolution.
Mechanism of G1 Phase Arrest
Mimosine's primary mechanism for inducing G1 arrest involves the inhibition of DNA replication.[4] This is not a simple, direct inhibition of DNA polymerases but rather a multi-faceted process:
-
Iron Chelation: Mimosine is a potent iron chelator. By sequestering intracellular iron, it inhibits iron-dependent enzymes crucial for DNA synthesis, most notably ribonucleotide reductase, which is responsible for producing the deoxyribonucleotides required for DNA replication.[1]
-
Induction of p27(Kip1): Mimosine has been shown to enhance the levels of the cyclin-dependent kinase (CDK) inhibitor p27(Kip1). p27(Kip1) binds to and inactivates cyclin E-CDK2 complexes, which are essential for the G1/S transition, thereby preventing entry into the S phase.
-
HIF-1α Activation: Mimosine can act as a hypoxia-mimetic agent by stabilizing Hypoxia-Inducible Factor-1α (HIF-1α).[5][6] The activation of the HIF-1α pathway can, in turn, influence cell cycle progression.
The interplay of these mechanisms results in a robust and reversible cell cycle block at the G1/S boundary.
Figure 2: Simplified signaling pathway of Mimosine-induced G1 cell cycle arrest.
Experimental Protocol: Cell Synchronization with Mimosine
This protocol provides a robust method for synchronizing adherent human cells in the late G1 phase.
Materials:
-
L-Mimosine (Sigma-Aldrich or equivalent)
-
Complete culture medium (e.g., DMEM with 10% FCS, antibiotics)
-
Sterile 0.2 µm filter
-
Cell culture flasks or dishes
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Preparation of Mimosine Stock Solution (10 mM):
-
Rationale: Mimosine dissolves slowly. Preparing a concentrated stock solution in advance is crucial for accurate and reproducible dosing.
-
Dissolve the appropriate amount of L-Mimosine in complete culture medium to a final concentration of 10 mM.
-
To facilitate dissolution, rotate the suspension for several hours at 37°C or overnight at room temperature.[7]
-
Sterile-filter the 10 mM stock solution using a 0.2 µm filter.
-
Note: It is critical to use freshly prepared stock solutions, as their efficacy can decrease after a few days of storage.[7]
-
-
Cell Seeding:
-
Seed adherent cells in culture dishes or flasks at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
-
Mimosine Treatment:
-
Once the cells are actively proliferating, add the 10 mM Mimosine stock solution to the culture medium to a final concentration of 0.5 mM.[7]
-
Note: The optimal concentration may vary slightly between cell lines and even between batches of Mimosine. A concentration range of 0.5 mM to 0.7 mM may be necessary to achieve a complete G1 block.[7]
-
Incubate the cells for 24 hours in the humidified incubator.[7]
-
-
Verification of G1 Arrest (Optional but Recommended):
-
Harvest a sample of the treated cells and analyze their DNA content by flow cytometry after propidium iodide staining. A synchronized population will show a prominent peak in the G1 phase.
-
-
Release from Mimosine Block:
-
To release the cells from the G1 arrest, aspirate the Mimosine-containing medium.
-
Wash the cells twice with pre-warmed, fresh complete culture medium.
-
Add fresh, pre-warmed complete culture medium to the cells.
-
Cells will begin to enter the S phase synchronously within approximately 1 hour of Mimosine removal.[8]
-
Mimosine as a Promising Anticancer Agent
The ability of Mimosine to induce cell cycle arrest has logically led to its investigation as a potential anticancer agent. Its cytotoxic effects have been demonstrated in various cancer cell lines.
Anticancer Mechanisms of Action
Beyond G1 arrest, Mimosine exerts its anticancer effects through several mechanisms:
-
Induction of Apoptosis: Mimosine can trigger programmed cell death in cancer cells.
-
Inhibition of Cyclin D1 Expression: In some cancer cell lines, Mimosine has been shown to specifically inhibit the expression of cyclin D1, a key regulator of G1 progression.[3]
-
Modulation of CDK Inhibitors: Mimosine can induce the expression of p21(CIP1) in addition to p27(KIP1) in certain cancer cell types.[3]
In Vitro Cytotoxicity of Mimosine
The cytotoxic and growth-inhibitory effects of Mimosine have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are key parameters for assessing its potency.
| Cell Line | Cancer Type | IC50/GI50 (µg/mL) | Reference |
| IMR-32 | Neuroblastoma | GI50: 55.2 | [9] |
| U373-MG | Glioblastoma | GI50: 37.3 | [9] |
| SK-N-SH | Neuroblastoma | No significant inhibition | [9] |
Table 2: Growth inhibitory concentrations of Mimosine in human neuronal cancer cell lines.
Mimosine as a Tyrosinase Inhibitor
Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for coloration in skin and hair. Inhibitors of tyrosinase are of great interest in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders. Mimosine has been identified as a potent inhibitor of tyrosinase.
Experimental Protocol: Tyrosinase Inhibition Assay
This protocol outlines a common method for assessing the tyrosinase inhibitory activity of a compound, using Mimosine as an example inhibitor.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
L-tyrosine
-
Phosphate buffer (pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare stock solutions of L-DOPA and L-tyrosine in phosphate buffer.
-
Prepare a series of dilutions of Mimosine (or the test compound) in the appropriate solvent (e.g., phosphate buffer or DMSO, ensuring the final solvent concentration in the assay is low and consistent across all wells).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in the specified order:
-
Phosphate buffer
-
Test compound solution (Mimosine or other inhibitors)
-
Tyrosinase solution
-
-
Incubate the plate at room temperature for a defined period (e.g., 10 minutes).
-
-
Initiation of Reaction and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance over time) for each concentration of the inhibitor.
-
Determine the percentage of tyrosinase inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Plot the percentage inhibition against the inhibitor concentration to determine the IC50 value.
-
Analytical Methodologies for Mimosine Quantification
Accurate quantification of Mimosine in biological matrices is essential for pharmacokinetic and metabolic studies. High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method.
Experimental Protocol: Reversed-Phase HPLC for Mimosine Quantification
This protocol provides a general framework for the HPLC analysis of Mimosine.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column
Reagents:
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4)
-
Orthophosphoric acid (H3PO4)
-
Sodium 1-octanesulfonate
-
Mimosine standard
Chromatographic Conditions:
-
Mobile Phase: A mixture of aqueous buffer (e.g., 10 mM KH2PO4 and 10 mM H3PO4) and an organic modifier (e.g., acetonitrile) with an ion-pairing agent like sodium 1-octanesulfonate. A typical ratio could be 45:45:10 (v/v/v) of the phosphate buffer components and acetonitrile.[12]
-
Column: C18, 150 x 4.60 mm.[12]
-
Flow Rate: 1 mL/min.[12]
-
Detection Wavelength: 280 nm.[12]
-
Injection Volume: Typically 10-20 µL.
Sample Preparation:
-
Extraction of Mimosine from biological samples (e.g., plant tissue, serum) is often achieved using an acidic solution (e.g., 0.1 N HCl).[2]
-
The extract should be filtered through a 0.45 µm filter before injection into the HPLC system.
Data Analysis:
-
Quantification is achieved by comparing the peak area of Mimosine in the sample to a standard curve generated from known concentrations of a Mimosine standard.
Safety and Toxicological Profile of Mimosine
While Mimosine shows significant therapeutic potential, it is also known to have toxic effects, particularly in high doses. A thorough understanding of its toxicology is crucial for its safe handling and for the development of any potential therapeutic applications.
General Toxicity
-
In Ruminants: Mimosine is a known toxin in ruminant animals that consume plants from the Leucaena genus, causing symptoms such as poor growth, hair loss (alopecia), and goiter.[13]
-
In Monogastric Animals: Studies in rats have shown that L-mimosine can cause lesions in the thyroid and impair male reproductive performance.[14]
Acute Toxicity Data
| Route | Species | Value |
| Oral LD50 | Not specified | 500.1 mg/kg |
| Inhalation LC50 (4h) | Not specified | 1.5 mg/L |
| Dermal LD50 | Not specified | 1100 mg/kg |
Table 3: Acute toxicity data for L-Mimosine.[15]
Safety Precautions
When handling Mimosine in a laboratory setting, standard safety precautions should be followed:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.[15][16]
Conclusion and Future Perspectives
Mimosine (C8H10N2O4) is a molecule with a rich and diverse biological profile. Its well-characterized ability to induce reversible G1 phase cell cycle arrest has solidified its place as an indispensable tool in cell biology research. Furthermore, its demonstrated anticancer and tyrosinase inhibitory activities highlight its potential for further investigation in drug discovery and development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the multifaceted nature of Mimosine and to harness its unique properties for their scientific endeavors. Future research should continue to elucidate the intricate molecular pathways modulated by Mimosine, paving the way for the design of novel therapeutics with enhanced efficacy and selectivity.
References
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Krude, T. (1999). Mimosine arrests proliferating human cells before onset of DNA replication in a dose-dependent manner. Experimental Cell Research, 247(1), 148-159. [Link]
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Chang, H. C., & Lee, T. C. (2001). Inhibitory effect of mimosine on proliferation of human lung cancer cells is mediated by multiple mechanisms. Journal of cellular physiology, 186(1), 121–129. [Link]
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Ji, Q., & Reed, E. (2000). Mimosine arrests cells in G1 by enhancing the levels of p27 (Kip1). Experimental cell research, 254(1), 64–71. [Link]
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G1/S Phase Synchronization Using Mimosine Arrest. (2006). Cold Spring Harbor Protocols. [Link]
-
LD50 values of mimosine derivatives against termites by topical application. (2015). ResearchGate. [Link]
-
Mimosine. PubChem. National Center for Biotechnology Information. [Link]
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IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. (n.d.). ResearchGate. [Link]
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Tyrosinase Inhibitor Assay Kit. Attogene. [Link]
-
Tyrosinase inhibitory activity. (2023). ResearchGate. [Link]
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Mimosine's cytotoxic effects on human neuronal cell lines via SRB assay. (2024). ResearchGate. [Link]
-
Strengths and Weaknesses of Cell Synchronization Protocols Based on Inhibition of DNA Synthesis. (2021). Institute of Molecular and Translational Medicine. [Link]
-
Tyrosinase Inhibition Assay. (2023). Active Concepts. [Link]
-
Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. (2021). National Center for Biotechnology Information. [Link]
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IC50 (µg/mL) of all molecules on different human cancer cell lines following 48 h. (n.d.). ResearchGate. [Link]
-
Mimosine and its degraded product 3,4-DHP in the HPLC profile. Method 1. (n.d.). ResearchGate. [Link]
-
Tyrosinase Inhibition Assay. (2018). Active Concepts. [Link]
-
Lab scale extraction of mimosine from leucaena leucocephala leaves. (2017). IRJET. [Link]
-
Combining Mitotic Cell Synchronization and High Resolution Confocal Microscopy to Study the Role of Multifunctional Cell Cycle Proteins During Mitosis. (2017). Journal of Visualized Experiments. [Link]
-
The Chemistry and Biological Activities of Mimosine: A Review. (2016). ResearchGate. [Link]
-
Potential toxic effects produced by L-mimosine in the thyroid and reproductive systems. Evaluation in male rats. (2021). Toxicon. [Link]
-
IC50 values for 21 cell lines of various tumor entities. (2013). Figshare. [Link]
-
L-mimosine and hypoxia enhance angiopoietin-like 4 production involving hypoxia-inducible factor-1alpha: Insights from monolayer and spheroid cultures of dental pulp-derived cells and tooth slice cultures. (2017). Archives of Oral Biology. [Link]
-
Pharmacologic augmentation of hypoxia-inducible factor-1alpha with mimosine boosts the bactericidal capacity of phagocytes. (2008). The Journal of Infectious Diseases. [Link]
-
Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia. (2004). National Center for Biotechnology Information. [Link]
-
Cell Synchronisation Methods. Assay Genie. [Link]
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HPLC report for LL extract with and without spiking with mimosine. (n.d.). ResearchGate. [Link]
-
IC 50 Values (μM) and Selectivity Index of Cancer Cell Lines Treated... (n.d.). ResearchGate. [Link]
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Insecticidal and Nematicidal Activities of Novel Mimosine Derivatives. (2015). Molecules. [Link]
-
(A) HPLC chromatograms of (a) mimosine and (b) 3H4P standards, and (c)... (n.d.). ResearchGate. [Link]
-
Chemical structure of mimosine. (n.d.). ResearchGate. [Link]
-
Structure of HIF1α. Diagram highlighting the structural domains of... (n.d.). ResearchGate. [Link]
-
Schematic representation of the pathway linking hypoxia and HIF1α activation with inflammation and tumor progression. (n.d.). ResearchGate. [Link]
-
Spectrophotometric determination of mimosine and 3-hydroxy-4-(1H)-pyridone--the toxic principles of Leucaena leucocephala. (1993). Analytical Biochemistry. [Link]
-
Specific inhibition of cyclin-dependent kinases and cell proliferation by harmine. (2000). Molecular Pharmacology. [Link]
-
CDK/cyclin dependencies define extreme cancer cell-cycle heterogeneity and collateral vulnerabilities. (2020). Cell Reports. [Link]
-
Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review. (2021). International Journal of Molecular Sciences. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of Pyrazole and Its Derivatives: A Handbook for Drug Discovery Professionals
Introduction
As a cornerstone in medicinal chemistry and drug discovery, pyrazole, a five-membered heterocyclic aromatic organic compound with the molecular formula C₃H₄N₂, is a critical scaffold in the design of numerous therapeutic agents.[1] First isolated in 1883 by Ludwig Knorr, this unique heterocycle has since been identified in a wide array of biologically active compounds, including celebrated drugs such as the anti-inflammatory agent Celecoxib and the erectile dysfunction medication Sildenafil.[2][3] Its prevalence in pharmaceuticals stems from its versatile chemical nature and its ability to engage in various biological interactions.[4] This guide provides a comprehensive overview of the core physical and chemical properties of pyrazole, offering field-proven insights and detailed experimental protocols to empower researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.
Part 1: The Structural and Physical Landscape of Pyrazole
A deep understanding of the fundamental structural and physical characteristics of the pyrazole ring is paramount for predicting its behavior in both chemical reactions and biological systems.
The Pyrazole Core: Structure, Aromaticity, and Tautomerism
The pyrazole ring is a planar, five-membered aromatic system containing three carbon atoms and two adjacent nitrogen atoms.[5] This arrangement fulfills Hückel's rule for aromaticity, with a delocalized 6π-electron system that imparts significant stability.[5][6] The two nitrogen atoms within the ring are not equivalent; one is a "pyrrole-like" nitrogen (N1) that contributes its lone pair to the aromatic sextet, rendering it non-basic and weakly acidic, while the other is a "pyridine-like" nitrogen (N2) whose lone pair resides in an sp² hybrid orbital in the plane of the ring, making it basic.[5][7][8]
A key feature of N-unsubstituted pyrazoles is their ability to exhibit annular tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen positions.[3][7] This dynamic equilibrium is a critical consideration in its reactivity and interactions with biological targets.
Caption: Annular tautomerism in the pyrazole ring.
Key Physical Properties
The physical properties of pyrazole and its derivatives are crucial for their handling, formulation, and pharmacokinetic profiles. Pyrazole itself is a colorless crystalline solid with a pyridine-like odor.[5] Its relatively high melting and boiling points are attributed to intermolecular hydrogen bonding, which can lead to the formation of dimers in concentrated solutions.[3][5]
| Property | Value | Source(s) |
| Molecular Formula | C₃H₄N₂ | [9] |
| Molecular Weight | 68.08 g/mol | [10][11] |
| Melting Point | 67-70 °C | [3][12] |
| Boiling Point | 186-188 °C | [12] |
| pKa (acidity of N-H) | 14.2 | [13] |
| pKa (of conjugate acid) | 2.49 (pKb = 11.5) | [12][14] |
| Solubility | Moderately soluble in water; soluble in organic solvents like ethanol, methanol, and acetone.[9][10] | [9][10][12][15] |
Note on Solubility: The solubility of pyrazole derivatives is highly dependent on the nature of their substituents. For example, the introduction of a nitro group, as in 4-nitro-1H-pyrazole, decreases water solubility due to the increased hydrophobic character.[16]
Spectroscopic Fingerprints: Identifying Pyrazoles
Unambiguous identification of pyrazole-containing compounds relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons on the pyrazole ring typically appear in the aromatic region of the spectrum. In deuterated chloroform (CDCl₃), the C4-H proton is the most shielded, appearing around δ 6.31 ppm, while the C3-H and C5-H protons are more deshielded, appearing at approximately δ 7.61 ppm.[5] The N-H proton gives a broad signal that can vary in chemical shift depending on concentration and solvent.[5][17]
-
¹³C NMR: The carbon signals for pyrazole in CDCl₃ are typically observed with C4 being the most upfield at ~105.2 ppm, and C3 and C5 appearing at ~134.3 and ~135.3 ppm, respectively.[5]
-
-
Infrared (IR) Spectroscopy: Key vibrational bands for the pyrazole ring include N-H stretching (broad, ~3140 cm⁻¹), C-H stretching (~3000-3100 cm⁻¹), and C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.[18]
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) in the mass spectrum of pyrazole is observed at m/z 68, corresponding to its molecular weight.[19]
Part 2: Chemical Reactivity and Synthetic Strategies
The rich and versatile chemistry of the pyrazole nucleus is central to its utility in drug design and development.
Acidity and Basicity: The Dual Nature of the Pyrazole Ring
As mentioned, pyrazole exhibits amphoteric properties, acting as both a weak acid and a weak base.[1][8]
-
Acidity: The N1-H proton is weakly acidic (pKa ≈ 14.2) and can be removed by a strong base to form the pyrazolate anion.[1][13] This anion is a potent nucleophile and readily reacts with electrophiles.[2][5]
-
Basicity: The lone pair of electrons on the sp²-hybridized N2 nitrogen is available for protonation, making pyrazole a weak base (pKa of the conjugate acid ≈ 2.5).[1][13]
Reactivity Map: A Guide to Pyrazole's Chemical Behavior
The electron distribution within the pyrazole ring governs its reactivity towards electrophilic and nucleophilic reagents.[1] The electronegative nitrogen atoms decrease the electron density at the C3 and C5 positions, making them susceptible to nucleophilic attack.[5][20] Conversely, the C4 position is the most electron-rich and is the preferred site for electrophilic substitution.[1][3][5]
Caption: Reactivity sites of the pyrazole ring.
Common reactions of the pyrazole ring include:
-
Electrophilic Aromatic Substitution (e.g., nitration, halogenation, sulfonation): These reactions occur preferentially at the C4 position.[3][21]
-
N-Alkylation: The N1-H can be readily alkylated using alkyl halides or other electrophiles, often after deprotonation with a base.[22]
-
Reactions with Strong Bases: Strong bases can deprotonate the C3 position, which may lead to ring-opening.[5][22]
Foundational Synthesis: The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis, first reported in 1883, remains one of the most fundamental and widely used methods for constructing the pyrazole ring.[9][23] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or basic conditions.[24][25]
This protocol is adapted from a standard procedure for the Knorr-type synthesis of a pyrazolone.[23]
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
Water (10 mL)
-
20-mL scintillation vial with a stir bar
-
Hot plate with stirring capability
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol), hydrazine hydrate (6 mmol), 1-propanol (3 mL), and 3 drops of glacial acetic acid.[23]
-
Heating: Place the vial on a hot plate and heat the reaction mixture to approximately 100°C with stirring for 1 hour.[23][25]
-
Reaction Monitoring (Optional): After 1 hour, the progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane to confirm the consumption of the starting material.[23][25]
-
Precipitation: While the reaction mixture is still hot, add 10 mL of water with continuous stirring to induce precipitation of the product.[23]
-
Cooling and Crystallization: Turn off the heat and allow the mixture to cool slowly to room temperature while stirring for approximately 30 minutes to facilitate complete crystallization.[23]
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.[23][25]
-
Washing and Drying: Wash the collected solid with a small amount of cold water and allow it to air dry completely.[23][25]
-
Characterization: Determine the yield, melting point, and spectroscopic data (NMR, IR) of the product to confirm its identity and purity.
Part 3: Pyrazole in Modern Drug Development
The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets, leading to diverse pharmacological activities.[3][20]
The Pyrazole Scaffold in Approved Drugs
Numerous marketed drugs incorporate the pyrazole core, highlighting its therapeutic importance.
-
Celecoxib (Celebrex®): A selective COX-2 inhibitor used to treat pain and inflammation in conditions like arthritis.[26][27][28] Its diaryl-substituted pyrazole structure is key to its selective inhibition of the COX-2 enzyme.[26][29]
-
Sildenafil (Viagra®): A potent inhibitor of phosphodiesterase type 5 (PDE5), used for the treatment of erectile dysfunction.[30][31] Sildenafil features a fused pyrazolo[4,3-d]pyrimidin-7-one ring system.[30]
-
Other Examples: The pyrazole motif is also found in drugs with antibacterial, anticancer, and antidepressant properties, among others.[2][4][22]
Structure-Activity Relationship (SAR) Insights
The versatility of the pyrazole ring allows for extensive modification at its various positions to optimize potency, selectivity, and pharmacokinetic properties. For instance, in the development of Celecoxib, it was found that a trifluoromethyl group at the C3 position and a 4-sulfamoylphenyl group at the N1 position were crucial for potent and selective COX-2 inhibition.[28]
Conclusion
The pyrazole ring system, with its unique blend of aromaticity, amphotericity, and versatile reactivity, continues to be an invaluable scaffold in the field of drug discovery and development. A thorough understanding of its fundamental physical and chemical properties, as detailed in this guide, is essential for any scientist working to harness the full therapeutic potential of this remarkable heterocycle. The synthetic accessibility of pyrazoles, exemplified by the robust Knorr synthesis, further solidifies their position as a cornerstone of modern medicinal chemistry. As research progresses, the pyrazole nucleus will undoubtedly continue to feature prominently in the next generation of innovative medicines.
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Solubility of Things. (n.d.). 4-nitro-1H-pyrazole. Retrieved from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
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J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
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-
MDPI. (n.d.). Special Issue: Pyrazole and Thiazole Derivatives in Medicinal Chemistry. Retrieved from [Link]
-
Slideshare. (2021, July 14). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]
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Slideshare. (2019, April 16). Unit 4 Pyrazole. Retrieved from [Link]
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- Arzuk, E., Karakuş, F., Ergüç, A., & Kuzu, B. (2023). Selective COX-2 inhibitor pyrazole derivatives derived from Celecoxib. Archiv der Pharmazie, 356(10), e2300185.
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Slideshare. (2017, March 21). knorr pyrazole synthesis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Sildenafil. In PubChem. Retrieved from [Link]
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University of Arkansas Little Rock. (n.d.). Heterocyclic Compounds AZC 2018 Organic Chemistry, Pharmacy. Retrieved from [Link]
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Encyclopedia.pub. (2022, June 30). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]
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University of Bristol. (n.d.). The structure of sildenafil. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical structure of Sildenafil 134 and Sildenafil analog 135. Retrieved from [Link]
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ResearchGate. (n.d.). Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. Retrieved from [Link]
-
University of Liverpool. (n.d.). Diazoles & diazines: properties, syntheses & reactivity. Retrieved from [Link]
-
ResearchGate. (n.d.). pKa values for morpholine, pyrazole and imidazole.[15][30]. Retrieved from [Link]
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SpectraBase. (n.d.). Pyrazole - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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Methodological & Application
HPLC method for pyrazole carboxylic acid purification
An Application Note on the Preparative HPLC Purification of Pyrazole Carboxylic Acids
Abstract
Pyrazole carboxylic acids represent a cornerstone scaffold in modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Their synthesis, however, often yields complex mixtures containing starting materials, byproducts, and regioisomers. Achieving the high levels of purity required for subsequent research and development necessitates a robust and efficient purification strategy. This application note provides a comprehensive guide to developing and implementing a preparative reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of pyrazole carboxylic acids. We will delve into the fundamental principles governing the separation, provide a detailed, step-by-step protocol, and discuss strategies for method optimization and validation, grounded in established scientific principles and industry best practices.
Introduction: The Purification Imperative
The pyrazole nucleus is a privileged structure in drug discovery, prized for its diverse biological activities.[1] The purity of any active pharmaceutical ingredient (API) or advanced intermediate is non-negotiable, as impurities can affect biological activity, toxicity, and stability.[2] Preparative HPLC is a powerful technique for isolating target compounds from complex mixtures with high resolution and recovery, making it an indispensable tool in the pharmaceutical sciences.[3] This guide focuses on reversed-phase HPLC, the most common and versatile mode for purifying moderately polar compounds like pyrazole carboxylic acids.[4]
The Science of Separation: Key Principles
The successful purification of pyrazole carboxylic acids by RP-HPLC hinges on manipulating the polarity differences between the analyte and the stationary phase. This is achieved through careful selection of the column and mobile phase.
Analyte Physicochemical Properties
Pyrazole carboxylic acids are polar, ionizable molecules.[5][6] Their retention behavior is dominated by two key functional groups:
-
The Pyrazole Ring: A heterocyclic aromatic ring containing two nitrogen atoms, contributing to the molecule's polarity.
-
The Carboxylic Acid Group (-COOH): An acidic group that can exist in a protonated (neutral, -COOH) or deprotonated (anionic, -COO⁻) state, depending on the pH of the surrounding environment.
The ionization state of the carboxylic acid is the most critical factor to control. According to the principles of reversed-phase chromatography, retention increases with increasing hydrophobicity (decreasing polarity).[7]
-
At Low pH (pH < pKa): The carboxylic acid is protonated and neutral. This form is less polar and will have a stronger hydrophobic interaction with the non-polar stationary phase, leading to longer retention.
-
At High pH (pH > pKa): The carboxylic acid is deprotonated and anionic. This form is highly polar and will have minimal interaction with the stationary phase, leading to rapid elution, often near the solvent front.
Therefore, maintaining a mobile phase pH at least 2 units below the analyte's pKa is essential for achieving adequate retention and good peak shape.[8]
Stationary Phase: The C18 Workhorse
The most common stationary phase for this application is a silica-based particle chemically bonded with octadecylsilyl (C18 or ODS) groups.[7] This creates a non-polar, hydrophobic surface that interacts with the analyte. For polar analytes, modern, high-purity, end-capped C18 columns are recommended to minimize unwanted interactions with residual silanol groups on the silica surface, which can cause peak tailing.[9]
Mobile Phase: The Engine of Separation
The mobile phase in RP-HPLC typically consists of an aqueous component and an organic modifier.
-
Aqueous Component: Highly purified water, buffered to a low pH.
-
Organic Modifier: Acetonitrile (ACN) or methanol (MeOH) are common choices. Acetonitrile generally provides lower viscosity and better UV transparency.[10]
-
Acid Modifier: A small amount of acid is added to the aqueous component to control the pH and ensure the protonation of the carboxylic acid group. Formic acid (FA) and trifluoroacetic acid (TFA) are frequently used.
-
0.1% Formic Acid: Preferred for methods where fractions will be analyzed by mass spectrometry (MS), as it is volatile and less prone to causing ion suppression.[11]
-
0.1% Trifluoroacetic Acid (TFA): A stronger acid that also acts as an ion-pairing agent, which can significantly improve peak shape for basic impurities. However, it can be difficult to remove from fractions and strongly suppresses the MS signal.[10][12]
-
Preparative Purification Workflow
The overall process for purifying a pyrazole carboxylic acid can be visualized as a logical progression from small-scale method development to large-scale purification and analysis.
Caption: Workflow for Preparative HPLC Purification.
Detailed Experimental Protocol
This protocol provides a robust starting point for the purification of a generic pyrazole carboxylic acid. Optimization will likely be required for specific derivatives.
Materials and Reagents
-
Analyte: Crude pyrazole carboxylic acid sample.
-
Solvents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and deionized water.
-
Acid Modifier: Formic acid (FA, >98%) or Trifluoroacetic acid (TFA, HPLC grade).
-
Sample Diluent: A mixture of water/organic solvent that ensures complete dissolution of the crude material, ideally the initial mobile phase composition.[10]
Equipment
-
HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), column oven, and a UV/Vis or Photodiode Array (PDA) detector.[3]
-
Fraction Collector: Automated fraction collector capable of peak-based triggering.[13][14]
-
Columns:
-
Analytical: C18, 4.6 x 150 mm, 5 µm particle size.
-
Preparative: C18, 21.2 x 150 mm (or larger), 5-10 µm particle size.
-
-
Filtration: 0.45 µm syringe filters for sample preparation.[15]
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Deionized water with 0.1% Formic Acid (v/v). (e.g., 1 mL of FA in 999 mL of water).
-
Mobile Phase B (Organic): Acetonitrile with 0.1% Formic Acid (v/v).
-
Procedure: Measure components accurately, mix thoroughly, and degas using sonication or vacuum filtration before use.
Sample Preparation
-
Determine Solubility: Test the solubility of the crude sample in various solvents. A mixture of DMSO, DMF, MeOH, or ACN is often required for initial dissolution.
-
Prepare Stock Solution: Accurately weigh the crude material and dissolve it in a minimal amount of the chosen strong solvent.
-
Dilute for Injection: Dilute the stock solution with the initial mobile phase composition (e.g., 90% A / 10% B) to the desired concentration for injection. The final injection solvent should be weaker than or equal in strength to the initial mobile phase to prevent peak distortion.[8]
-
Filter: Filter the final sample solution through a 0.45 µm syringe filter to remove particulates that could damage the column or system.[15]
HPLC Method Parameters
The following table provides typical starting parameters for analytical method development, which are then scaled for preparative purification.
| Parameter | Analytical Method | Preparative Method (Example) | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 150 mm, 5 µm | Maintain same chemistry and length for predictable scaling.[16] |
| Mobile Phase A | 0.1% FA in Water | 0.1% FA in Water | Ensures protonation of the carboxylic acid for good retention. |
| Mobile Phase B | 0.1% FA in ACN | 0.1% FA in ACN | Organic modifier elutes the compound. |
| Flow Rate | 1.0 mL/min | 21.2 mL/min | Flow rate is scaled by the square of the column diameter ratio. |
| Gradient | 5-95% B over 15 min | 5-95% B over 15 min | Gradient time is kept constant for linear scaling. |
| Injection Vol. | 10 µL | ~1-2 mL | Volume is increased to maximize throughput.[16] |
| Detection | UV at 230 nm (or λmax) | UV at 230 nm (or λmax) | Wavelength chosen for maximum analyte absorbance.[17] |
| Column Temp. | 30 °C | 30 °C | Maintains consistent selectivity and reduces viscosity. |
Purification Procedure
-
System Equilibration: Purge the system with the mobile phase and equilibrate the preparative column with the initial mobile phase composition for at least 5-10 column volumes, or until a stable baseline is achieved.
-
Blank Injection: Inject a sample of the final dilution solvent (without analyte) to ensure there are no system peaks that could interfere with collection.
-
Sample Injection: Inject the filtered crude sample onto the preparative column.
-
Fraction Collection: Program the fraction collector to trigger collection based on the UV signal.[13] Set a threshold just above the baseline noise to initiate collection and a slope sensitivity to end collection as the peak returns to baseline. This ensures capture of the entire peak while minimizing collection of the baseline.[18]
-
Post-Purification Analysis: Analyze small aliquots of each collected fraction using the analytical HPLC method to determine their purity.
-
Pooling and Recovery: Combine the fractions that meet the desired purity specification. Remove the solvent using a rotary evaporator or a lyophilizer to obtain the final, purified compound.
Mechanistic View of Separation
The separation is governed by the dynamic partitioning of the analyte between the mobile and stationary phases.
Caption: Analyte interaction with the RP-HPLC stationary phase.
Method Validation and Trustworthiness
For use in regulated environments, the analytical method used to assess the purity of fractions must be validated according to ICH Q2(R1) guidelines.[19][20] Key parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants.[21] This is demonstrated by separating the main peak from all impurities.[22]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of ≥0.999 is typically required.[23]
-
Accuracy & Precision: Accuracy is the closeness of the test results to the true value, while precision is the degree of agreement among individual tests. Precision is often expressed as the relative standard deviation (%RSD), which should typically be less than 2%.[17]
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[10]
Conclusion
The purification of pyrazole carboxylic acids by preparative RP-HPLC is a highly effective and scalable method. Success is predicated on a sound understanding of the analyte's pH-dependent properties and a systematic approach to method development. By controlling the mobile phase pH to ensure the analyte is in its non-ionized, hydrophobic state, strong retention and high-resolution separation can be achieved on a C18 stationary phase. The protocol and principles outlined in this application note provide a comprehensive framework for researchers, scientists, and drug development professionals to confidently and efficiently isolate these valuable compounds with the high purity required for their critical work.
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-
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-
Arumugam, V., et al. (2016). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemico-Pharmaceutical Analysis. Retrieved from [Link]
-
Al-Suhaimi, E. A., et al. (2022). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Pyrazole.... Chromatographia. Retrieved from [Link]
-
Gilson. (n.d.). A Guide to Fraction Collection in Chromatography. Gilson Learning Hub. Retrieved from [Link]
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Altabrisa Group. (2025). 3 Key Steps for HPLC Impurities Methods Validation. Altabrisa Group. Retrieved from [Link]
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Rathore, A. S. (2011). Introduction to Preparative HPLC. LCGC International. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid... on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]
-
Choudhary, A. (2024). Steps for HPLC Method Validation. Pharmaguideline. Retrieved from [Link]
-
Ashtekar, H., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Principles and practical aspects of preparative liquid chromatography. Agilent. Retrieved from [Link]
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-
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Pezzolesi, C., et al. (2025). A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. ResearchGate. Retrieved from [Link]
-
Phenomenex. (2022). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Phenomenex. Retrieved from [Link]
-
Weller, H., et al. (2002). Optimal Fraction Collecting in Preparative LC/MS. ACS Publications. Retrieved from [Link]
-
MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Retrieved from [Link]
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Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Retrieved from [Link]
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Karabulut, B., et al. (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. PMC - NIH. Retrieved from [Link]
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The Strategic Utility of 3-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic Acid in Modern Drug Design
Introduction: The Pyrazole Scaffold as a Privileged Structure
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are termed "privileged structures" due to their inherent ability to interact with multiple biological targets in a specific and high-affinity manner. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1] Its presence in numerous FDA-approved drugs, ranging from the anti-inflammatory celecoxib to potent kinase inhibitors used in oncology like ruxolitinib, underscores its vast therapeutic potential.[2] The pyrazole core offers a unique combination of features: it is aromatic, stable, and possesses both hydrogen bond donor (N-H, if unsubstituted) and acceptor (N2) capabilities, which are critical for molecular recognition at protein active sites.[1][3]
This guide focuses on a particularly versatile and strategically designed building block: 3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid . This molecule is not merely a simple pyrazole; it is a pre-functionalized scaffold engineered for efficient and divergent synthesis in drug discovery campaigns. The N-methylation prevents tautomerization and removes a hydrogen bond donor site, which can be crucial for tuning selectivity and pharmacokinetic properties.[2] The differential functionalities at the C3 and C5 positions—an ester and a carboxylic acid—provide orthogonal chemical handles. This allows for selective modification, enabling researchers to systematically explore structure-activity relationships (SAR) by building out distinct vectors from the core, a cornerstone of modern lead optimization.
This document serves as a detailed guide for researchers, providing insights into the physicochemical properties, synthesis protocols, and strategic applications of this valuable intermediate in drug design, with a particular focus on the development of kinase inhibitors.
Physicochemical and Structural Properties
Understanding the intrinsic properties of a building block is fundamental to rational drug design. These parameters govern a molecule's solubility, permeability, and potential for off-target interactions.
Structural Diagram
Caption: Chemical structure of the title compound.
Key Physicochemical Parameters
While experimentally determined data for this specific molecule is not widely published, robust predictive models and data from closely related analogues provide valuable estimates. The importance of accurately determining these values for any new chemical entity cannot be overstated, as they directly influence ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Potentiometric titration is a standard and reliable method for the experimental determination of pKa and logP values for novel heterocyclic carboxylic acids.[4][5]
| Parameter | Predicted Value / Estimate | Significance in Drug Design |
| Molecular Formula | C₈H₁₀N₂O₄ | Defines the elemental composition and exact mass. |
| Molecular Weight | 198.18 g/mol | Influences diffusion rates and compliance with guidelines like Lipinski's Rule of Five. |
| pKa (Carboxylic Acid) | ~2.0 - 3.5 | The acidity of the C5-carboxylic acid is crucial for its reactivity in coupling reactions and its ionization state at physiological pH, which affects solubility and cell permeability. |
| XlogP | 0.6[6] | A measure of lipophilicity. A low logP suggests good aqueous solubility, which is often desirable for oral or intravenous drug candidates. |
| Hydrogen Bond Donors | 1 (from COOH) | The carboxylic acid proton is the primary H-bond donor, critical for target interactions. |
| Hydrogen Bond Acceptors | 5 (N2, 4xO) | Multiple acceptor sites offer numerous possibilities for forming stabilizing interactions within a protein binding pocket. |
Synthesis and Chemical Manipulation Protocols
The true value of this compound lies in its synthetic accessibility and the chemical orthogonality of its functional groups. Below are detailed, field-proven protocols for its synthesis and subsequent modification.
Protocol 1: Synthesis of the Precursor Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate
The most common route to the target molecule begins with the corresponding diester. This precursor can be synthesized via a classic cyclocondensation reaction.
Caption: Workflow for the N-methylation step.
Methodology:
-
Reaction Setup: To a solution of diethyl 1H-pyrazole-3,5-dicarboxylate (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 1.5 eq). The flask should be equipped with a reflux condenser and a magnetic stirrer.
-
Methylation: While stirring vigorously, add iodomethane (CH₃I, 1.2 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 60°C) and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Isolation: Concentrate the combined filtrate under reduced pressure. The resulting crude residue can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate.
Rationale: The use of a carbonate base is sufficient to deprotonate the pyrazole N-H, which is acidic. Acetone is an excellent solvent for this Sₙ2 reaction, and refluxing ensures a reasonable reaction rate.
Protocol 2: Selective Monohydrolysis to Yield the Target Compound
This step is the most critical transformation, creating the differentially functionalized scaffold. Selective hydrolysis of one ester group in the presence of another is achieved under carefully controlled basic conditions.
Caption: Workflow for the selective hydrolysis step.
Methodology:
-
Reaction Setup: Dissolve diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v). Cool the solution in an ice bath to 0°C.
-
Hydrolysis: Slowly add a solution of potassium hydroxide (KOH, 1.0-1.1 eq) in water dropwise, maintaining the temperature at 0°C. The use of a slight excess of base can drive the reaction to completion, but a large excess risks di-hydrolysis.
-
Reaction: Stir the reaction at room temperature for 8-12 hours. Monitor the formation of the mono-acid product and the disappearance of the starting diester by TLC or LC-MS.
-
Work-up: Once the reaction is complete, remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water.
-
Acidification & Isolation: Cool the solution in an ice bath and carefully acidify to pH 2-3 using cold 1M HCl. A white precipitate should form.
-
Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.
Causality: The ester at the C5 position is generally more sterically hindered and/or electronically deactivated compared to the C3 ester, leading to preferential hydrolysis at the C5 position under controlled conditions. Using a stoichiometric amount of base at low-to-ambient temperature is key to achieving selectivity.
Protocol 3: Amide Coupling at the C5-Carboxylic Acid
The C5-carboxylic acid is a versatile handle for introducing diversity. Standard peptide coupling conditions are highly effective for forming amide bonds, which are prevalent in drug molecules.
Methodology (using HATU as a coupling agent):
-
Activation: In an inert atmosphere flask, dissolve this compound (1.0 eq), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 eq), and the desired amine (1.2 eq) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq), to the mixture.
-
Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor completion by LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography or recrystallization to yield the desired 3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxamide derivative.
Rationale: HATU is a highly efficient coupling reagent that minimizes side reactions and is effective even with less reactive amines.[2] DIPEA acts as a base to neutralize the hexafluorophosphate salt and facilitate the reaction without interfering as a nucleophile.
Application in Drug Design: A Case Study in Kinase Inhibition
The pyrazole scaffold is a well-established "hinge-binder" in kinase inhibitors.[2] The N1 and N2 atoms of the pyrazole ring can form critical hydrogen bonds with the backbone amide residues of the kinase hinge region, a structurally conserved motif that connects the N- and C-lobes of the kinase domain. This anchoring interaction provides a stable foundation for the rest of the inhibitor to occupy adjacent hydrophobic and solvent-exposed regions, thereby conferring potency and selectivity.
Targeting Hematopoietic Progenitor Kinase 1 (HPK1)
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase that acts as a negative regulator of T-cell signaling.[7][8] Upon T-cell receptor (TCR) activation, HPK1 phosphorylates key adapter proteins, dampening the immune response. Inhibiting HPK1 is therefore a promising strategy in cancer immunotherapy to "release the brakes" on T-cells, enhancing their ability to attack tumor cells.[7][9] Pyrazole-based compounds have emerged as potent and selective HPK1 inhibitors.[7]
Caption: Simplified HPK1 signaling pathway in T-cells.
Structure-Activity Relationship (SAR) Insights
Using our title compound as a starting point, a medicinal chemist can devise a clear strategy for optimization:
-
C5-Amide (R1): The carboxylic acid at C5 is the primary point for diversification. By reacting it with a library of amines (as per Protocol 3), this vector can be extended to probe a solvent-exposed region or a deep hydrophobic pocket of the kinase active site. The nature of the R1 group will be a major driver of potency and selectivity. For instance, in many kinase inhibitors, this position is occupied by substituted anilines or heterocyclic amines that can form additional interactions.
-
C3-Ester (R2): The ethoxycarbonyl group at C3 is directed towards a different region of the ATP binding site. Its role can be multifaceted:
-
Space-Filling: It can occupy a smaller hydrophobic pocket, contributing to overall binding affinity.
-
Solubility: The ester functionality can improve the physicochemical properties of the molecule.
-
Synthetic Handle: While less reactive than the carboxylic acid, the ester can be hydrolyzed to the corresponding acid or reduced to a hydroxymethyl group, opening up further avenues for modification if SAR studies suggest this vector is important.
-
The general SAR for pyrazole-based kinase inhibitors often reveals that while the core provides the essential hinge-binding, the substituents at the C3 and C5 positions are what fine-tune the inhibitor's profile, differentiating its activity against various kinases.[10]
Conclusion
This compound is a high-value, strategically designed building block for drug discovery. Its pre-installed N-methyl group and orthogonally functionalized C3 and C5 positions provide a robust and efficient platform for the synthesis of diverse compound libraries. The demonstrated importance of the 1,3,5-substituted pyrazole scaffold, particularly in the highly competitive field of kinase inhibitor development, ensures that this intermediate will remain a valuable tool for medicinal chemists aiming to create the next generation of targeted therapeutics. The protocols and strategic insights provided herein offer a comprehensive guide for researchers to unlock the full potential of this powerful molecular scaffold.
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Liu, T., et al. (2023). Design and synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives as hematopoietic progenitor kinase 1 (HPK1) inhibitors. PubMed. Available at: [Link]
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Wang, Z., et al. (2017). Discovery of 1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213) as a Highly Potent Type II FLT3 Kinase Inhibitor Capable of Overcoming a Variety of FLT3 Kinase Mutants in FLT3-ITD Positive AML. PubMed. Available at: [Link]
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Zambon, A., et al. (2025). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. PubMed Central. Available at: [Link]
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Sneed, B., et al. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. eScholarship.org. Available at: [Link]
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Sun, C., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central. Available at: [Link]
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Application Notes and Protocols for the Synthesis of Pyrazole-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Ubiquitous Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its remarkable versatility and ability to engage in various biological interactions have led to its incorporation into a multitude of clinically significant drugs. Pyrazole-based compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties. Notable examples of pyrazole-containing drugs include the selective COX-2 inhibitor Celecoxib, used for treating arthritis, and the cannabinoid receptor antagonist Rimonabant, formerly used as an anti-obesity agent.[1][2][3][4] The continued interest in this scaffold fuels the development of novel and efficient synthetic methodologies, which is the focus of this comprehensive guide.
This document provides an in-depth exploration of the synthesis of pyrazole-based inhibitors, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of classical and modern synthetic strategies, offer detailed, step-by-step protocols for key reactions, and present data in a clear and accessible format.
Core Synthetic Strategies for the Pyrazole Nucleus
The construction of the pyrazole ring can be broadly categorized into several key synthetic routes. The choice of a particular method often depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis.
The Knorr Pyrazole Synthesis: A Timeless Approach
First reported by Ludwig Knorr in 1883, this reaction remains one of the most fundamental and widely used methods for pyrazole synthesis.[5][6][7][8] It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[7][8][9]
Mechanism: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate.[8][9][10] Subsequent intramolecular cyclization occurs when the second nitrogen atom attacks the remaining carbonyl group.[10] The final step is a dehydration reaction that leads to the formation of the stable aromatic pyrazole ring.[8][11] When an unsymmetrical 1,3-dicarbonyl is used, a mixture of regioisomers can be formed.[6]
Caption: General workflow of the Knorr pyrazole synthesis.
The Paal-Knorr Synthesis: A Related Condensation
Similar to the Knorr synthesis, the Paal-Knorr synthesis involves the reaction of a 1,4-dicarbonyl compound with a hydrazine to form a pyrrole, but can be adapted for pyrazole synthesis using a hydrazine derivative instead of an amine.[12][13][14][15]
Synthesis from α,β-Unsaturated Carbonyl Compounds
Another versatile approach involves the reaction of α,β-unsaturated ketones (chalcones) or esters with hydrazine derivatives.[5][16] This reaction typically proceeds through a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by intramolecular cyclization and oxidation to afford the pyrazole.
Modern Synthetic Approaches: Enhancing Efficiency and Sustainability
Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for pyrazole synthesis. These "green" approaches aim to reduce reaction times, minimize waste, and avoid hazardous reagents and solvents.[16][17][18][19]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate the rate of pyrazole synthesis, often leading to higher yields in shorter reaction times compared to conventional heating methods.[20][21][22][23][24][25] This technique is particularly advantageous for high-throughput synthesis and library generation in drug discovery.
-
Solvent-Free and Aqueous Conditions: Conducting reactions in the absence of organic solvents or in water as a green solvent is a key principle of green chemistry.[17][20] Several protocols for pyrazole synthesis under these conditions have been reported, often utilizing catalysts to promote the reaction.[17]
-
Multicomponent Reactions (MCRs): MCRs involve the combination of three or more starting materials in a single pot to form a complex product, offering high atom economy and operational simplicity.[5][26] Several MCRs have been developed for the one-pot synthesis of highly substituted pyrazoles.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of representative pyrazole-based inhibitors.
Protocol 1: Synthesis of Celecoxib via Knorr-type Condensation
This protocol describes a common laboratory-scale synthesis of the selective COX-2 inhibitor, Celecoxib.[2][3]
Reaction Scheme:
Caption: Synthesis of Celecoxib from a β-dicarbonyl and a hydrazine.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione | 230.18 | 10 | 2.30 g |
| 4-Sulfamoylphenylhydrazine hydrochloride | 223.66 | 10 | 2.24 g |
| Ethanol | 46.07 | - | 50 mL |
| Concentrated Hydrochloric Acid | 36.46 | catalytic | ~2 drops |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione (2.30 g, 10 mmol) and ethanol (50 mL).
-
Stir the mixture until the solid is completely dissolved.
-
Add 4-sulfamoylphenylhydrazine hydrochloride (2.24 g, 10 mmol) to the solution.
-
Add a catalytic amount of concentrated hydrochloric acid (2 drops) to the reaction mixture.[2]
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexane, 1:1).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.[2]
Characterization:
The structure and purity of the synthesized Celecoxib should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Microwave-Assisted Synthesis of a 1,3,5-Trisubstituted Pyrazole
This protocol illustrates a rapid and efficient microwave-assisted synthesis of a pyrazole derivative.[20][23]
Reaction Scheme:
Caption: Microwave-assisted synthesis of a pyrazole.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| Substituted Chalcone | - | 1 | - |
| Hydrazine Hydrate (80%) | 50.06 | 1.5 | ~0.075 mL |
| Montmorillonite K10 clay | - | - | 200 mg |
Procedure:
-
In a 10 mL microwave reaction vessel, thoroughly mix the substituted chalcone (1 mmol), hydrazine hydrate (1.5 mmol), and Montmorillonite K10 clay (200 mg).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power (e.g., 300 W) and temperature (e.g., 120 °C) for a short duration (e.g., 5-10 minutes).[23]
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Add ethyl acetate (10 mL) to the reaction mixture and filter to remove the clay catalyst.
-
Wash the solid residue with additional ethyl acetate (2 x 5 mL).
-
Combine the organic filtrates and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).
Data Presentation: A Comparative Overview
The choice of synthetic method can significantly impact the reaction outcome. The following table summarizes typical reaction conditions and yields for different pyrazole synthesis approaches.
| Synthetic Method | Typical Catalyst/Conditions | Reaction Time | Yield (%) | Reference(s) |
| Knorr Synthesis (Conventional) | Acetic acid, reflux | 1-6 hours | 70-90 | [8][11] |
| Microwave-Assisted Synthesis | Solvent-free, solid support (e.g., clay) | 5-15 minutes | 85-95 | [20][23][24] |
| Green Synthesis (Aqueous) | Water, surfactant (e.g., CTAB) | 1-3 hours | 80-92 | [17] |
| Multicomponent Reaction | Various catalysts, one-pot | 2-12 hours | 60-85 | [5][26] |
Safety and Handling Precautions
Hydrazine and its derivatives are highly toxic, corrosive, and potentially carcinogenic. [27][28][29][30][31] It is imperative to handle these reagents with extreme caution in a well-ventilated fume hood.[27][31] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[27] In case of skin contact, immediately flush the affected area with copious amounts of water.[28] All waste containing hydrazine must be disposed of according to institutional and local regulations.
Conclusion: A Versatile Scaffold for Future Drug Discovery
The pyrazole ring system continues to be a privileged scaffold in the design and development of novel therapeutic agents. The synthetic methodologies outlined in this guide, from the classical Knorr synthesis to modern microwave-assisted and green chemistry approaches, provide a robust toolbox for chemists to access a diverse array of pyrazole-based inhibitors. A thorough understanding of these synthetic routes, coupled with a commitment to safe laboratory practices, will undoubtedly facilitate the discovery of the next generation of pyrazole-containing drugs.
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The Pyrazole Scaffold: A Versatile Framework in Modern Medicinal Chemistry
Introduction: The Enduring Legacy of the Pyrazole Ring
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. First described by Ludwig Knorr in 1883, this seemingly simple scaffold has proven to be a remarkably versatile template for the design of therapeutic agents.[1][2][3] Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, and the steric versatility afforded by substitution at multiple positions, have allowed for the development of a vast and diverse library of biologically active molecules.[4] This guide provides an in-depth exploration of the applications of pyrazole derivatives across key therapeutic areas, complete with detailed synthetic and biological evaluation protocols for researchers and drug development professionals.
Therapeutic Applications of Pyrazole Derivatives
The inherent structural features of the pyrazole ring have been exploited to target a wide array of biological macromolecules with high affinity and selectivity. This has led to the successful development of pyrazole-containing drugs for a multitude of diseases.
Anti-inflammatory Agents: The Celecoxib Story and Beyond
Perhaps the most well-known application of pyrazole derivatives is in the realm of anti-inflammatory drugs. The blockbuster drug Celecoxib (Celebrex®) , a selective cyclooxygenase-2 (COX-2) inhibitor, features a 1,5-diarylpyrazole core.[1] This selectivity for COX-2 over COX-1 is crucial for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[5][6]
Mechanism of Action: Selective COX-2 Inhibition
The trifluoromethyl group and the p-sulfonamide moiety on the phenyl rings of Celecoxib are key to its COX-2 selectivity. These groups allow the molecule to fit into a side pocket of the COX-2 enzyme that is absent in COX-1, leading to potent and selective inhibition.
Figure 1: Mechanism of action of Celecoxib.
The success of Celecoxib has spurred the development of new pyrazole-based anti-inflammatory agents with improved safety profiles.[5][6][7] Research is ongoing to develop compounds with even greater selectivity and reduced cardiovascular risks.[7]
Anticancer Agents: A Multi-Targeted Approach
The pyrazole scaffold is a prominent feature in a new generation of anticancer drugs.[4][8][9] Their mechanism of action is diverse, targeting various key players in cancer cell proliferation and survival.[4][9]
-
Kinase Inhibition: Many pyrazole derivatives act as potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer.[4][10]
-
Tubulin Polymerization Inhibition: Some pyrazole-containing compounds disrupt the formation of microtubules, essential components of the cytoskeleton, leading to cell cycle arrest and apoptosis.[11][12]
-
DNA Intercalation: Certain polysubstituted pyrazoles have been shown to bind to the minor groove of DNA, interfering with DNA replication and transcription.[4]
Structure-Activity Relationship (SAR) Insights:
Structure-activity relationship studies have revealed that the anticancer efficacy of pyrazole derivatives can be significantly modulated by the nature and position of substituents on the pyrazole ring.[4][8] For instance, the presence of bulky aromatic groups at the N1 and C3 positions, along with specific functional groups at C4, can enhance cytotoxicity against various cancer cell lines.[13]
| Substitution Position | Favorable Substituents for Anticancer Activity | Example Target Class |
| N1 | Aryl, substituted aryl | Kinases, Tubulin |
| C3 | Aryl, heteroaryl | Kinases, DNA |
| C4 | Cyano, carboxamide, various functional groups | Kinases, Tubulin |
| C5 | Aryl, alkyl | Kinases |
Antimicrobial Agents: Combating Drug Resistance
With the rise of multidrug-resistant pathogens, the need for novel antimicrobial agents is urgent. Pyrazole derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities.[14][15][16][17] The pyrazole core has been incorporated into hybrid molecules with other heterocyclic rings like thiazole, enhancing their antimicrobial potency.[18][19]
Mechanism of Action:
The antimicrobial mechanisms of pyrazole derivatives are not fully elucidated but are believed to involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity. Some derivatives have shown potent activity against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[15]
Central Nervous System (CNS) Active Agents
Pyrazole and its reduced form, pyrazoline, have shown significant potential in the treatment of CNS disorders.[20][21][22] They have been investigated for their antidepressant, anticonvulsant, and neuroprotective properties.[20][22][23]
Mechanism of Action:
A key target for pyrazoline derivatives in the CNS is the monoamine oxidase (MAO) enzyme.[21][22] MAO is responsible for the degradation of neurotransmitters like serotonin and dopamine. Inhibition of MAO-A is associated with antidepressant effects, while MAO-B inhibition is relevant for neurodegenerative disorders like Parkinson's disease.[21][22]
Protocols for Synthesis and Biological Evaluation
Protocol 1: Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative via Knorr-Type Condensation
This protocol describes a general and reliable method for the synthesis of pyrazole derivatives, a cornerstone reaction in heterocyclic chemistry.[24]
Figure 2: Workflow for Knorr pyrazole synthesis.
Materials:
-
Ethyl benzoylacetate (1 equivalent)
-
Phenylhydrazine (1.1 equivalents)
-
Glacial acetic acid (catalytic amount)
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
TLC plates and developing chamber
Procedure:
-
In a round-bottom flask, dissolve ethyl benzoylacetate in ethanol.
-
Add phenylhydrazine to the solution, followed by a few drops of glacial acetic acid.
-
Attach a condenser and heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (disappearance of starting materials), cool the mixture to room temperature.
-
The product will precipitate out of the solution. If not, add cold water to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product in a vacuum oven.
-
Characterize the synthesized compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both reactants and allows for heating to reflux, which accelerates the reaction rate.
-
Acetic Acid as Catalyst: The acidic environment protonates the carbonyl oxygen of the β-ketoester, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by hydrazine.[24]
-
Reflux Conditions: Heating the reaction provides the necessary activation energy for the condensation and subsequent cyclization steps.
Protocol 2: Evaluation of Anticancer Activity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer)[11][13]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized pyrazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the pyrazole derivatives in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Self-Validating System:
-
Vehicle Control: Wells treated with the same concentration of DMSO as the test compounds ensure that the solvent itself does not affect cell viability.
-
Positive Control: A known anticancer drug is used to validate that the assay is working correctly and to provide a benchmark for the activity of the test compounds.
-
Untreated Control: Represents 100% cell viability.
Conclusion and Future Perspectives
The pyrazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability and the ability to fine-tune its biological activity through structural modifications make it an attractive starting point for drug design.[8] Future research will likely focus on the development of pyrazole derivatives with even greater target selectivity and improved pharmacokinetic properties. The exploration of novel pyrazole-based hybrid molecules and the use of computational methods to guide their design will undoubtedly lead to the discovery of the next generation of pyrazole-containing drugs.
References
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Application Notes and Protocols for the N-Methylation of Pyrazoles
Introduction: The Significance of N-Methylated Pyrazoles
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science. N-methylation of the pyrazole ring is a critical synthetic transformation that significantly modulates the parent molecule's pharmacological and physicochemical properties, including its metabolic stability, solubility, and binding affinity to biological targets. However, the inherent nature of the pyrazole ring, with its two adjacent and electronically similar nitrogen atoms (N1 and N2), presents a persistent synthetic challenge: the control of regioselectivity. The direct alkylation of an unsymmetrically substituted pyrazole often yields a mixture of N1 and N2 methylated isomers, which can be difficult and costly to separate.[1]
This guide provides a comprehensive overview of the experimental procedures for the N-methylation of pyrazoles, with a focus on strategies to achieve high regioselectivity. We will delve into the mechanistic underpinnings of common protocols, offer detailed, field-proven experimental procedures, and present a comparative analysis of different methodologies to empower researchers in drug development and chemical synthesis to make informed decisions for their specific applications.
Understanding the Core Challenge: Regioselectivity in Pyrazole Alkylation
The outcome of the N-methylation of a 3(5)-substituted pyrazole is governed by a delicate interplay of steric and electronic factors, as well as the specific reaction conditions employed.[1][2]
-
Steric Effects: This is often the most dominant factor. The methyl group will preferentially add to the less sterically hindered nitrogen atom. Therefore, if a bulky substituent is present at the C3(5) position, the incoming methyl group will favor the more accessible N1 nitrogen.[1]
-
Electronic Effects: The electronic nature of substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms. However, this effect is often secondary to steric hindrance.
-
Reaction Conditions: The choice of base and solvent system is critical and can dramatically influence or even reverse the regioselectivity. The nature of the counter-ion of the pyrazolate salt formed in situ can also play a role in directing the alkylation.[2][3]
The following diagram illustrates the fundamental challenge of achieving regioselectivity in pyrazole N-methylation.
Caption: Non-selective methylation of an unsymmetrical pyrazole.
Methodology I: The Classical Approach - Methylation with Methyl Iodide and a Strong Base
This is a widely used and cost-effective method for N-methylation. However, it often provides poor regioselectivity unless there is a strong steric bias in the pyrazole substrate. The choice of base and solvent is critical. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is common. NaH deprotonates the pyrazole to form the sodium pyrazolate salt, which then acts as the nucleophile.
Causality Behind Experimental Choices:
-
Sodium Hydride (NaH): NaH is a powerful, non-nucleophilic base that irreversibly deprotonates the pyrazole. This ensures the formation of the reactive pyrazolate anion. Using a weaker base, like potassium carbonate, can sometimes lead to different regioselectivity but may require harsher conditions.[2][4]
-
Anhydrous THF/DMF: Anhydrous aprotic solvents are essential as NaH reacts violently with water.[5] THF and DMF are excellent at solvating the resulting pyrazolate salt.
-
Methyl Iodide (MeI): A highly reactive and common methylating agent. It is an SN2 electrophile. Other classic methylating agents like dimethyl sulfate can also be used but are generally more toxic.[6][7]
Experimental Workflow
Caption: Step-by-step workflow for classical pyrazole N-methylation.
Detailed Protocol: N-Methylation of 3-Phenyl-1H-pyrazole
Materials:
-
3-Phenyl-1H-pyrazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (MeI)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 equivalents, e.g., 60 mg of a 60% dispersion for 1 mmol of pyrazole).
-
Washing (Optional but Recommended): Wash the NaH dispersion with anhydrous hexane (2 x 5 mL) to remove the mineral oil. Decant the hexane carefully under a stream of nitrogen.
-
Reaction Setup: Suspend the washed NaH in anhydrous THF (5 mL per mmol of pyrazole). Cool the suspension to 0 °C using an ice-water bath.
-
Deprotonation: Dissolve the 3-phenyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension over 15 minutes.
-
Anion Formation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour. The cessation of hydrogen gas evolution indicates the complete formation of the pyrazolate anion.
-
Methylation: Cool the reaction mixture back down to 0 °C and add methyl iodide (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Work-up: Cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the N1 and N2 isomers.
Methodology II: Modern Regioselective Approach - Masked Methylating Agents
To overcome the regioselectivity limitations of traditional methods, modern approaches utilize sterically demanding "masked" methylating agents. A highly effective strategy involves the use of α-halomethylsilanes, such as (chloromethyl)triisopropoxysilane.[8][9] The bulky silyl group directs the alkylation to the less hindered N1 position. A subsequent protodesilylation step unmasks the methyl group.
Causality Behind Experimental Choices:
-
(Chloromethyl)triisopropoxysilane: This reagent is sterically bulky, which is the primary driver for its high N1-selectivity. The less hindered nitrogen of the pyrazolate attacks the methylene carbon, with the large triisopropoxysilyl group preventing reaction at the more hindered nitrogen.[10]
-
Potassium Bis(trimethylsilyl)amide (KHMDS): A strong, non-nucleophilic base that efficiently deprotonates the pyrazole without interfering with the alkylating agent.
-
Tetrabutylammonium Fluoride (TBAF): A fluoride source used to cleave the silicon-carbon bond in the protodesilylation step, revealing the desired methyl group.[10][11]
Reaction Mechanism & Workflow
Caption: Two-step workflow for highly selective N1-methylation.
Detailed Protocol: N1-Selective Methylation of 3-(4-Fluorophenyl)-1H-pyrazole
This protocol is adapted from Yang, E., & Dalton, D. M. (2024). J. Org. Chem.[11]
Materials:
-
3-(4-Fluorophenyl)-1H-pyrazole
-
Potassium bis(trimethylsilyl)amide (KHMDS) solution (e.g., 0.9 M in THF)
-
(Chloromethyl)triisopropoxysilane
-
Tetrabutylammonium fluoride (TBAF) solution (e.g., 1 M in THF)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Deionized water
-
Isopropyl acetate (i-PrOAc)
-
Brine, 10% aq. NaHCO₃, 14% aq. Na₂SO₄
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a vial under a nitrogen atmosphere, dissolve 3-(4-fluorophenyl)-1H-pyrazole (1.0 equivalent) in DMSO (10 mL/g of pyrazole).
-
Deprotonation: Add KHMDS solution (1.5 equivalents) and stir the mixture at 60 °C for 30 minutes.
-
Alkylation: Add (chloromethyl)triisopropoxysilane (1.5 equivalents) to the solution and continue stirring at 60 °C for 16 hours.
-
Protodesilylation: To the reaction mixture, add TBAF solution (2.0 equivalents) and water (10 mL/g of initial pyrazole). Continue stirring at 60 °C and monitor the reaction for the cleavage of the silyl group (typically 1-4 hours).
-
Work-up: Cool the reaction to room temperature. Add 10% aq. NaHCO₃, brine, and i-PrOAc. Shake the mixture and separate the aqueous layer.
-
Extraction: Back-extract the aqueous layer with i-PrOAc (3 times). In the final wash, add a small amount of 14% aq. Na₂SO₄ to aid in drying the organic layer.
-
Drying and Concentration: Combine the organic layers, dry over MgSO₄, filter, and concentrate via rotary evaporation.
-
Purification: Purify the crude product by flash column chromatography (e.g., gradient elution with heptanes/i-PrOAc) to yield the pure N1-methylated product.[11]
Comparative Analysis of N-Methylation Methods
| Method | Methylating Agent | Common Base/Solvent | Typical N1:N2 Ratio (for 3-Aryl-pyrazole) | Advantages | Disadvantages |
| Classical Alkylation | Methyl Iodide / Dimethyl Sulfate | NaH / THF or DMF | 3:1 to 5:1 | Cost-effective, readily available reagents. | Often poor regioselectivity, requires separation of isomers. Methylating agents are toxic.[6][12] |
| Selective Alkylation | (Chloromethyl)triisopropoxysilane | KHMDS / DMSO | >92:8 to >99:1[9][10][13] | Excellent N1-regioselectivity, broad substrate scope.[10] | Multi-step process, more expensive reagents. |
| Alternative Conditions | Methyl Iodide | K₂CO₃ / DMF | Can vary, sometimes favoring N2[4] | Milder base than NaH. | Regioselectivity is highly substrate-dependent. |
Safety and Handling Precautions
-
Methyl Iodide (MeI): Toxic if swallowed, inhaled, or in contact with skin.[14][15][16] It is a suspected carcinogen.[16][17] All manipulations should be performed in a well-ventilated chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[16]
-
Dimethyl Sulfate (DMS): Extremely toxic, corrosive, and a probable human carcinogen.[6][12][18] It can be absorbed through the skin and has delayed toxic effects.[6][18] Extreme caution must be exercised. Work must be conducted in a chemical fume hood with appropriate PPE. An ammonia solution should be kept nearby to neutralize spills.
-
Sodium Hydride (NaH): A water-reactive and flammable solid.[5][19] It releases flammable hydrogen gas upon contact with water or protic solvents.[5] Handle in an inert atmosphere (nitrogen or argon).[5] Use non-sparking tools.[20] Fire extinguishers suitable for metal fires (Class D) should be available.[5]
Conclusion
The N-methylation of pyrazoles is a crucial transformation that requires careful consideration of reaction strategy to control the regiochemical outcome. While classical methods using methyl iodide or dimethyl sulfate are straightforward, they often necessitate challenging isomer separations. For applications where high regioselectivity is paramount, modern methods employing sterically hindered reagents like α-halomethylsilanes offer a robust and reliable solution, providing near-exclusive formation of the N1-methylated isomer across a wide range of substrates. The choice of methodology will ultimately depend on the specific pyrazole substrate, the scale of the reaction, and the required purity of the final product.
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New Jersey Department of Health. (n.d.). SODIUM HYDRIDE HAZARD SUMMARY. [Link]
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Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl Iodide. [Link]
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Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 4221–4224. [Link]
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Ataman Kimya. (n.d.). DIMETHYL SULPHATE. [Link]
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Wikipedia. (n.d.). Dimethyl sulfate. [Link]
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U.S. Environmental Protection Agency. (n.d.). Methyl Iodide (Iodomethane). [Link]
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ResearchGate. (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. [Link]
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Montoya, V., Pons, J., Branchadell, V., & Ros, J. (2005). Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study. Tetrahedron, 61(52), 12377-12385. [Link]
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ResearchGate. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]
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R Discovery. (2024, February 29). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. [Link]
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Semantic Scholar. (n.d.). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. [Link]
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PubMed. (2024, March 15). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. [Link]
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Molecules. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]
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Semantic Scholar. (n.d.). The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. [Link]
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Organic Syntheses. (n.d.). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of N-monosubstituted hydrazones with nitroolefins. [Link]
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Application Notes and Protocols for the Spectroscopic Characterization of Pyrazole Carboxamides
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyrazole Carboxamides
Pyrazole carboxamides represent a privileged scaffold in medicinal chemistry and materials science. This heterocyclic motif, comprised of a five-membered pyrazole ring linked to a carboxamide group, is a cornerstone in the design of a vast array of biologically active compounds. Their prevalence in pharmaceuticals stems from their ability to form key hydrogen bonding interactions and adopt conformations that are complementary to biological targets. Consequently, pyrazole carboxamides exhibit a wide spectrum of therapeutic activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties.
Given their importance, the unambiguous structural elucidation of novel pyrazole carboxamide derivatives is a critical step in the research and development pipeline. A multi-spectroscopic approach is indispensable for confirming the identity, purity, and structure of these molecules. This guide provides a detailed overview of the primary spectroscopic techniques employed for their characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
A Holistic Approach to Structural Verification
The comprehensive characterization of pyrazole carboxamides relies on the synergistic interpretation of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined application ensures a self-validating system for structural confirmation.
Figure 1: Integrated workflow for the spectroscopic characterization of pyrazole carboxamides.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For pyrazole carboxamides
Application Notes and Protocols for the Large-Scale Synthesis of Pyrazole Intermediates
Introduction: The Enduring Significance of the Pyrazole Nucleus in Modern Chemistry
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the architecture of a vast array of functional molecules.[1][2] Its prevalence in pharmaceuticals, agrochemicals, and materials science underscores the critical importance of robust and scalable synthetic methodologies for accessing pyrazole-containing intermediates.[3][4] From blockbuster anti-inflammatory drugs like Celecoxib to vital agricultural fungicides, the pyrazole scaffold is a testament to the power of heterocyclic chemistry in addressing pressing societal needs.[5][6]
This comprehensive guide is designed for researchers, scientists, and drug development professionals engaged in the chemical synthesis of pyrazole intermediates, with a particular focus on the transition from laboratory-scale discovery to large-scale production. We will delve into the foundational synthetic strategies, dissect the critical challenges of scale-up, and provide detailed, field-proven protocols for the synthesis of key pyrazole building blocks. Our approach is grounded in the principles of scientific integrity, emphasizing not just the procedural steps but the underlying chemical logic and safety considerations that are paramount in an industrial context.
Part 1: Foundational Synthetic Strategies for Pyrazole Ring Construction
The synthesis of the pyrazole core is most commonly achieved through the condensation of a binucleophilic hydrazine derivative with a 1,3-dielectrophilic three-carbon component.[7] While numerous methods exist, the Knorr pyrazole synthesis and its variations remain the workhorse of industrial production due to their versatility and the ready availability of starting materials.[8][9][10]
The Knorr Pyrazole Synthesis: A Timeless and Versatile Reaction
First reported by Ludwig Knorr in 1883, this reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[11][8][9] The reaction proceeds via an initial nucleophilic attack of the hydrazine on one of the carbonyl groups, followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration afford the aromatic pyrazole ring.[10][12]
Mechanism of the Knorr Pyrazole Synthesis
Caption: Generalized mechanism of the Knorr pyrazole synthesis.
A significant consideration in the Knorr synthesis, particularly on a large scale, is regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds. The initial nucleophilic attack can occur at either carbonyl group, potentially leading to a mixture of regioisomers.[11][13] Reaction conditions, such as pH and solvent, can be optimized to favor the formation of the desired isomer.[14][15][16]
[3+2] Cycloaddition Reactions
Another powerful strategy for pyrazole synthesis involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile.[1][7] A common example is the reaction of a nitrile imine (generated in situ from a hydrazonoyl halide) with an alkyne. This method offers a high degree of regiocontrol and is tolerant of a wide range of functional groups.[1]
Multicomponent Reactions (MCRs)
MCRs, where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, have gained traction for the synthesis of highly substituted pyrazoles.[6] These reactions are often highly atom-economical and can rapidly generate molecular diversity.[6][17]
Part 2: Navigating the Challenges of Large-Scale Pyrazole Synthesis
Transitioning a pyrazole synthesis from the laboratory bench to a production-scale reactor introduces a new set of challenges that must be carefully managed to ensure safety, efficiency, and product quality.
Thermal Management of Exothermic Reactions
The condensation of hydrazine with dicarbonyl compounds is often highly exothermic.[13][15] On a large scale, the reduced surface-area-to-volume ratio of the reactor can make heat dissipation difficult, potentially leading to a dangerous thermal runaway.[13][15][18]
Mitigation Strategies:
-
Controlled Reagent Addition: Slow, controlled addition of the hydrazine to the reaction mixture is critical.
-
Efficient Cooling: The reactor must have adequate cooling capacity to manage the heat generated.
-
Dilution: Using a sufficient volume of an appropriate solvent can help to absorb the heat of reaction.
Handling of Hazardous Reagents
Hydrazine and its derivatives are toxic and potentially explosive.[13] Appropriate personal protective equipment (PPE), engineering controls (e.g., fume hoods, closed systems), and established standard operating procedures are non-negotiable for the safe handling of these materials.
Solvent Selection and Work-up Procedures
The choice of solvent is critical for reaction performance, product isolation, and process safety. An ideal solvent should provide good solubility for reactants and intermediates while facilitating product precipitation for easy isolation.[19] On a large scale, factors such as solvent cost, recyclability, and environmental impact also become important considerations.
The Rise of Flow Chemistry
Continuous flow chemistry has emerged as a powerful technology for addressing many of the challenges associated with large-scale pyrazole synthesis.[20] By performing reactions in a continuously flowing stream through a reactor, flow chemistry offers enhanced control over reaction parameters, improved heat transfer, and a safer operating environment, particularly when dealing with hazardous reagents or highly exothermic reactions.[20][21]
Batch vs. Flow Chemistry for Pyrazole Synthesis
Caption: Comparison of batch and flow chemistry approaches for pyrazole synthesis.
Part 3: Detailed Application Protocols
The following protocols are provided as a guide for the synthesis of representative pyrazole intermediates. It is imperative that all procedures are conducted by trained personnel in a properly equipped laboratory, with all necessary safety precautions in place.
Protocol 1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
This protocol is an adaptation of the Knorr synthesis for a common pyrazolone intermediate.[16]
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Ethanol (95%) for recrystallization
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, carefully add phenylhydrazine (12.5 mmol) to ethyl acetoacetate (12.5 mmol) in a fume hood. The addition is slightly exothermic.[16]
-
Heat the reaction mixture to 135–145 °C and maintain this temperature for 60 minutes.
-
Allow the mixture to cool to room temperature. The product will be a heavy syrup.
-
Cool the flask in an ice-water bath and add 2 mL of diethyl ether. Stir vigorously to induce crystallization of the crude product.
-
Add three additional 2 mL portions of diethyl ether to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash the filter cake thoroughly with diethyl ether.
-
Recrystallize the crude product from a minimal amount of hot 95% ethanol to afford the purified 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.
Experimental Workflow for Protocol 1
Caption: Step-by-step workflow for the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.
Protocol 2: Large-Scale Synthesis of a Celecoxib Precursor: 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide
This protocol is a conceptualized scale-up process based on literature procedures for the synthesis of Celecoxib.[5][22] This protocol is for illustrative purposes and requires thorough process safety evaluation before implementation.
Materials:
-
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione
-
4-Hydrazinylbenzenesulfonamide hydrochloride
-
Ethanol
-
Hydrochloric acid (catalytic)
Procedure:
-
To a jacketed glass reactor equipped with an overhead stirrer, temperature probe, and reflux condenser, charge ethanol and 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione.
-
Begin stirring and add 4-hydrazinylbenzenesulfonamide hydrochloride in portions, ensuring the initial exotherm is controlled.
-
Add a catalytic amount of hydrochloric acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).
-
Once the reaction is complete, cool the mixture to ambient temperature.
-
Further cool the mixture to 0-5 °C to induce crystallization of the product.
-
Isolate the product by filtration, and wash the filter cake with cold ethanol.
-
Dry the product under vacuum at a temperature not exceeding 50 °C.
Quantitative Data Summary (Illustrative)
| Parameter | Laboratory Scale (1 g) | Pilot Scale (1 kg) |
| Reactant 1 | 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione | 1.0 kg |
| Reactant 2 | 4-Hydrazinylbenzenesulfonamide HCl | 1.1 kg (1.1 eq) |
| Solvent | Ethanol (10 mL) | Ethanol (10 L) |
| Catalyst | HCl (1 drop) | HCl (10 mL) |
| Reaction Temp. | Reflux (~78 °C) | Reflux (~78 °C) |
| Reaction Time | 4 hours | 6-8 hours |
| Typical Yield | 85-95% | 80-90% |
| Purity (HPLC) | >98% | >98% |
Conclusion
The large-scale synthesis of pyrazole intermediates is a mature field, yet one that continues to evolve with the advent of new technologies like flow chemistry. A thorough understanding of the fundamental reaction mechanisms, coupled with a rigorous approach to process safety and optimization, is essential for the successful transition of these vital chemical building blocks from the laboratory to industrial production. The protocols and guidelines presented herein provide a solid foundation for researchers and professionals working in this exciting and impactful area of chemistry.
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Introduction: The Enduring Significance of the Pyrazole Scaffold
An Application Guide to the Regioselective Synthesis of Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and materials science.[1][2] Its remarkable structural versatility and ability to participate in various non-covalent interactions have cemented its status as a "privileged scaffold." This is evidenced by its presence in a wide array of FDA-approved drugs, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the phosphodiesterase inhibitor Sildenafil.[2] The specific substitution pattern on the pyrazole ring is critical to its pharmacological activity, making the development of robust, predictable, and regioselective synthetic methods a paramount objective for organic and medicinal chemists.[3][4]
This guide provides an in-depth exploration of key techniques for the regioselective synthesis of substituted pyrazoles. Moving beyond simple procedural lists, we will delve into the mechanistic underpinnings that govern isomeric outcomes, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.
Strategic Overview: Pathways to Regiocontrol
The challenge in pyrazole synthesis often lies in controlling the final arrangement of substituents on the heterocycle, particularly when using unsymmetrical starting materials. The choice of synthetic strategy is therefore the first and most critical decision in achieving a desired regioisomer.
Caption: General workflow for major pyrazole synthesis strategies.
Method 1: The Knorr Pyrazole Synthesis (1,3-Dicarbonyl Pathway)
First reported by Ludwig Knorr in 1883, the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative is arguably the most traditional and widely used method for pyrazole synthesis.[5][6][7] While powerful, its primary challenge arises when an unsymmetrical 1,3-dicarbonyl is used, which can lead to a mixture of two regioisomers.[7]
Mechanistic Insight & Regiocontrol
The reaction proceeds via the initial formation of a hydrazone intermediate at one of the carbonyl groups, followed by intramolecular cyclization and dehydration.[6][8] The regiochemical outcome is determined by which carbonyl group undergoes the initial nucleophilic attack by the more nucleophilic nitrogen of the substituted hydrazine.
Key Factors Governing Regioselectivity:
-
Steric Hindrance: The initial condensation generally occurs at the less sterically hindered carbonyl group.
-
Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon is preferentially attacked. For example, in a trifluoromethyl-substituted diketone, the attack will favor the carbonyl carbon further from the electron-withdrawing CF₃ group.
-
pH Control: The reaction's regioselectivity is highly dependent on pH.[7]
-
Acidic Conditions: Under acidic catalysis, the reaction typically favors the formation of the more stable enamine or hydrazone intermediate. The N-substituted nitrogen of the hydrazine is less nucleophilic, so the initial attack occurs via the terminal -NH₂ group.
-
Neutral/Basic Conditions: The regioselectivity can be altered, and in some cases, reversed. The relative reactivity of the two carbonyls becomes the dominant factor.
-
Caption: Competing pathways in the Knorr synthesis with unsymmetrical diketones.
Protocol: Regioselective Synthesis of 1-Aryl-3,5-Substituted Pyrazoles
This protocol is adapted from a highly regioselective procedure that proceeds at room temperature.[9] It demonstrates the condensation of an unsymmetrical 1,3-diketone with an arylhydrazine.
Materials:
-
1-(4-Methoxyphenyl)-3-phenylpropane-1,3-dione (1.0 mmol, 268 mg)
-
Phenylhydrazine (1.1 mmol, 119 mg, 0.11 mL)
-
N,N-Dimethylacetamide (DMA), anhydrous (3 mL)
-
Glacial Acetic Acid (catalytic amount, ~1-2 drops)
-
Ethyl acetate, Hexane (for chromatography)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of the 1,3-diketone in anhydrous DMA (3 mL) in a 25 mL round-bottom flask, add phenylhydrazine.
-
Add a catalytic amount of glacial acetic acid (1-2 drops) to the mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diketone is consumed.
-
Upon completion, pour the reaction mixture into ice-cold water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 1,5-diaryl-3-(4-methoxyphenyl)pyrazole.
Trustworthiness Note: The regioselectivity in this type of reaction is often high because the initial condensation of the arylhydrazine's terminal -NH₂ occurs at the more electrophilic benzoyl carbonyl, followed by cyclization onto the other carbonyl. The use of polar aprotic solvents like DMA can facilitate this process.[5][9]
Method 2: Synthesis from α,β-Unsaturated Carbonyls
This versatile method involves the reaction of hydrazines with α,β-unsaturated aldehydes or ketones (e.g., chalcones).[1][10] The reaction typically proceeds via a Michael addition of the hydrazine, followed by intramolecular cyclization and subsequent oxidation to yield the aromatic pyrazole. The initial pyrazoline intermediate can often be isolated.[11]
Mechanistic Insight & Regiocontrol
The regioselectivity is established during the initial conjugate addition step. The terminal -NH₂ group of the substituted hydrazine acts as the nucleophile, attacking the β-carbon of the unsaturated system. The subsequent cyclization involves the attack of the second nitrogen atom onto the carbonyl carbon.
Key Factors Governing Regioselectivity:
-
Nucleophile Identity: The more nucleophilic terminal nitrogen (-NH₂) of a substituted hydrazine (R-NH-NH₂) dictates the initial point of attack.
-
Oxidation Step: Since the initial product is a non-aromatic pyrazoline, an oxidation step is required. This can occur spontaneously in the presence of air or be facilitated by adding an oxidant (e.g., DDQ, I₂).[1][11][12] Sometimes, starting with a substrate that has a leaving group at the β-position can lead directly to the pyrazole via an elimination-aromatization sequence.[5]
Data Summary: Substrate Scope
| Entry | α,β-Unsaturated Ketone | Hydrazine | Conditions | Yield (%) | Reference |
| 1 | Chalcone | Phenylhydrazine | Acetic Acid, Reflux | >85 | [1] |
| 2 | β-Ionone | Tosylhydrazine | Microwave, Solvent-free | 92 | [5] |
| 3 | (E)-3-Penten-2-one | Hydrazine Hydrate | Ethanol, Reflux -> Oxidation | >80 | [11] |
Protocol: Synthesis of 3,5-Diaryl-1H-pyrazoles from Chalcones
This protocol is based on the cyclocondensation of a chalcone epoxide intermediate, which provides a clean route to the desired pyrazole.[5]
Materials:
-
Chalcone (1.0 mmol, 208 mg)
-
Hydrogen Peroxide (30% aq. solution, 2.0 mmol)
-
Sodium Hydroxide (2 M aq. solution)
-
Methanol (10 mL)
-
Hydrazine Monohydrate (2.0 mmol, 100 mg, 0.1 mL)
-
Ethanol (10 mL)
Procedure:
-
Epoxidation: Dissolve the chalcone in methanol (10 mL). Add 30% H₂O₂ followed by 2 M NaOH solution dropwise while cooling in an ice bath. Stir the mixture at room temperature for 4-5 hours. Monitor by TLC. Once the reaction is complete, pour the mixture into water and extract with dichloromethane. Dry the organic layer and concentrate to obtain the crude chalcone epoxide.
-
Cyclocondensation: To a solution of the crude epoxide in ethanol (10 mL), add hydrazine monohydrate.
-
Reflux the mixture for 3-4 hours. The reaction involves the opening of the epoxide ring, cyclization, and subsequent dehydration to form the pyrazole.[5]
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
The solid product that precipitates is collected by filtration, washed with cold water, and dried.
-
Recrystallize the crude product from ethanol to obtain the pure 3,5-diaryl-1H-pyrazole.
Method 3: [3+2] Dipolar Cycloaddition
The [3+2] cycloaddition reaction is a powerful, atom-economical, and often highly regioselective method for constructing the pyrazole ring.[12] This strategy involves the reaction of a three-atom "1,3-dipole" with a two-atom "dipolarophile" (an alkyne or alkene).
Key Variant: Diazo Compounds with Alkynes
The reaction of a diazo compound with an alkyne is a direct and efficient route to pyrazoles.[13][14] The regioselectivity is governed by the electronic properties of both the dipole and the dipolarophile, as explained by frontier molecular orbital (FMO) theory.
Mechanistic Insight & Regiocontrol:
-
Regioselectivity: For terminal alkynes reacting with diazomethane, the terminal nitrogen of the diazo group typically bonds to the substituted carbon of the alkyne. However, the use of electron-deficient diazo compounds (e.g., ethyl diazoacetate) or electron-rich alkynes can reverse this selectivity.[15]
-
Conditions: While some reactions require metal catalysts (e.g., Cu(I), Ru(II)), many cycloadditions between diazo compounds and alkynes proceed simply upon heating, often under solvent-free conditions, making it a green chemistry approach.[13][14]
Caption: Schematic of the [3+2] cycloaddition for pyrazole synthesis.
Protocol: Catalyst-Free Synthesis of Pyrazoles via [3+2] Cycloaddition
This protocol is adapted from a solvent-free method for the reaction of α-diazocarbonyl compounds with alkynes.[13][14]
Materials:
-
Ethyl diazoacetate (1.0 mmol, 114 mg, 0.10 mL)
-
Ethyl propiolate (1.2 mmol, 118 mg, 0.12 mL)
-
Screw-cap reaction vial (heavy-walled)
Procedure:
-
Caution: Diazo compounds are potentially explosive and should be handled with care in a well-ventilated fume hood behind a safety shield. α-Diazocarbonyl compounds are significantly more stable than simple diazoalkanes.[14]
-
In a clean, dry screw-cap vial, combine ethyl diazoacetate and ethyl propiolate.
-
Seal the vial tightly and place it in a preheated oil bath at 80-100 °C.
-
Heat the mixture with stirring for 12-24 hours. Monitor the disappearance of the characteristic yellow color of the diazo compound.
-
Once the reaction is complete (as indicated by the loss of color and TLC analysis), cool the vial to room temperature.
-
The resulting product is often pure enough for direct use. If necessary, purify by removing the excess volatile alkyne under reduced pressure or by silica gel chromatography.
Trustworthiness Note: This thermal, catalyst-free method is highly attractive for its simplicity and high yield. The regioselectivity is excellent due to the strong electronic bias of the reacting partners. The reaction provides direct access to the pyrazole without the need for an oxidation step.[13]
References
-
Al-Azmi, A., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Vuluga, D., et al. (2009). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry. Available at: [Link]
-
Couty, F., et al. (2004). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters. Available at: [Link]
-
Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]
-
El-Sayed, M. A. A., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of the Indian Chemical Society. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Available at: [Link]
-
El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Tasch, B. O., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
O'Donovan, D. H., et al. (2020). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry. Available at: [Link]
-
Vuluga, D., et al. (2009). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry. Available at: [Link]
-
Tasch, B. O., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Li, D., et al. (2021). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. Available at: [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Available at: [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Available at: [Link]
-
Deadman, J. J., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. Available at: [Link]
-
Wikipedia. (2025). Diazoalkane 1,3-dipolar cycloaddition. Available at: [Link]
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Available at: [Link]
-
Thieme Chemistry. (2018). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Available at: [Link]
-
ResearchGate. (n.d.). 1,3-Dipolar cycloaddition of diazo compounds with terminal alkynes. Available at: [Link]
-
Gosselin, F., et al. (2006). A Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett. Available at: [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Available at: [Link]
-
Zora, M., et al. (2011). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. The Journal of Organic Chemistry. Available at: [Link]
-
Padmavathi, V., et al. (2009). Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and 1-Aryl-3-(methylthio)-4,5-substituted/annulated Pyrazoles. The Journal of Organic Chemistry. Available at: [Link]
-
Wang, H., et al. (2024). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Available at: [Link]
-
Katritzky, A. R., et al. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry. Available at: [Link]
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Application Notes & Protocols: 3-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic Acid as a Versatile Heterocyclic Building Block
An Application Guide for Researchers and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive technical guide on the application of 3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid as a foundational building block in modern organic synthesis. Pyrazole derivatives are central to the development of novel pharmaceuticals and agrochemicals, owing to their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] This specific bifunctional pyrazole, featuring both a carboxylic acid and an ester group, offers a unique platform for sequential and orthogonal chemical modifications. We present its core reactivity, detailed and validated protocols for key synthetic transformations, and expert insights into experimental design and execution. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile scaffold in their synthetic programs.
Compound Profile & Physicochemical Properties
This compound is a substituted pyrazole characterized by two distinct reactive sites: a carboxylic acid at the C5 position and an ethoxycarbonyl (ester) group at the C3 position. This bifunctionality allows for selective chemical manipulation, making it a highly valuable intermediate for constructing complex molecular architectures and libraries of drug candidates.
| Property | Data | Source |
| Molecular Formula | C₈H₁₀N₂O₄ | [3] |
| Molecular Weight | 198.18 g/mol | [4] |
| CAS Number | 512809-16-4 | [4] |
| Canonical SMILES | CCOC(=O)C1=NN(C(=C1)C(=O)O)C | [3] |
| InChIKey | YYGMEUGJPKGHBP-UHFFFAOYSA-N | [3] |
| Appearance | Typically a white to off-white solid | [5] |
| Solubility | Soluble in polar organic solvents such as DMF, DMSO, and alcohols. Limited solubility in nonpolar solvents and water. | General Knowledge |
Safety, Handling, and Storage
Adherence to rigorous safety protocols is paramount when handling any chemical intermediate. While a specific safety data sheet (SDS) for the title compound is not available in the search results, data from closely related pyrazole carboxylic acids can be used to inform safe handling practices.[5][6][7]
2.1 Hazard Identification (Based on Analogous Compounds)
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[8]
-
Skin Irritation (Category 2): Causes skin irritation.[8]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[8]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[8]
2.2 Recommended Handling & Personal Protective Equipment (PPE)
| Precaution | Details | Reference |
| Ventilation | Handle only in a well-ventilated area, preferably within a chemical fume hood. | [9] |
| Eye Protection | Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards. | [6] |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Remove and wash contaminated gloves before re-use. | [5] |
| Skin & Body | Wear a lab coat. Avoid contact with skin and clothing. | [9] |
| Hygiene | Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling. | [7] |
2.3 Storage
-
Keep container tightly closed in a dry, cool, and well-ventilated place.[5]
-
Store away from strong oxidizing agents and bases.
Core Reactivity and Mechanistic Rationale
The synthetic utility of this compound stems from the differential reactivity of its two functional groups. The C5-carboxylic acid is the more nucleophilic and acidic site, making it the primary handle for amide bond formation, while the C3-ester is more stable and typically requires harsher conditions for transformation (e.g., strong acid or base for hydrolysis).[1][10] This reactivity difference enables predictable, stepwise synthetic strategies.
Figure 1: Reactivity map of the bifunctional pyrazole building block.
Application & Synthesis Protocols
The following protocols provide detailed, step-by-step methods for common and powerful transformations using this building block.
Protocol 4.1: Two-Step Synthesis of Pyrazole-5-carboxamides
This protocol is fundamental for drug discovery programs, enabling the coupling of the pyrazole core to a wide variety of amine-containing fragments. The process first activates the carboxylic acid by converting it to a more reactive acyl chloride, which then readily couples with an amine.[2][10]
Figure 2: Workflow for the synthesis of pyrazole-5-carboxamides.
4.1.1. Step 1: Formation of 3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carbonyl chloride
-
Rationale: The carboxylic acid is converted to a highly reactive acyl chloride intermediate. Thionyl chloride (SOCl₂) is an effective and common reagent for this transformation. The reaction is typically performed in a non-protic solvent to prevent hydrolysis of the product. A catalytic amount of DMF can accelerate the reaction via the formation of the Vilsmeier reagent.
-
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 - 3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
N,N-Dimethylformamide (DMF) (catalytic, ~1 drop)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen/argon line.
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound.
-
Add anhydrous DCM (or toluene) to create a slurry (approx. 0.2 M concentration).
-
Add one drop of DMF to the stirring suspension.
-
Slowly add thionyl chloride dropwise at room temperature. Caution: The reaction is exothermic and releases HCl and SO₂ gas. Ensure the reaction is performed in a well-ventilated fume hood.
-
Once the addition is complete, attach a condenser and heat the reaction mixture to reflux (40°C for DCM, 110°C for Toluene) for 2-4 hours.
-
Checkpoint: The reaction can be monitored by taking a small aliquot, carefully quenching it with methanol, and analyzing by TLC or LC-MS to check for the disappearance of the starting material and formation of the methyl ester.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation). The resulting crude acyl chloride is a moisture-sensitive solid or oil and is typically used immediately in the next step without further purification.
-
4.1.2. Step 2: Amidation with a Representative Amine (e.g., Benzylamine)
-
Rationale: The electrophilic acyl chloride reacts rapidly with the nucleophilic amine to form a stable amide bond. A non-nucleophilic base like triethylamine (Et₃N) is added to scavenge the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.
-
Materials:
-
Crude acyl chloride from Step 1 (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃), Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, standard glassware.
-
-
Procedure:
-
Dissolve the crude acyl chloride from the previous step in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, dissolve benzylamine and triethylamine in anhydrous DCM.
-
Add the amine solution dropwise to the stirring acyl chloride solution at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.
-
Monitoring: The reaction progress can be monitored by TLC or LC-MS, observing the disappearance of the acyl chloride and the formation of the amide product.
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (to remove HCl and unreacted starting acid), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-benzyl-3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxamide.
-
Characterization of Derivatives
Proper characterization is essential to confirm the structure and purity of the synthesized products. Below are the expected analytical data for the representative product, N-benzyl-3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxamide. (Note: Exact values are predictive, based on typical chemical shifts for similar structures).[11][12]
| Analysis | Expected Observations |
| ¹H NMR | δ (ppm): ~8.0-7.5 (br s, 1H, NH), ~7.4-7.2 (m, 5H, Ar-H), ~7.0 (s, 1H, pyrazole C4-H), ~4.6 (d, 2H, CH₂-Ph), ~4.4 (q, 2H, O-CH₂-CH₃), ~4.1 (s, 3H, N-CH₃), ~1.4 (t, 3H, O-CH₂-CH₃). |
| ¹³C NMR | δ (ppm): ~163 (C=O, ester), ~159 (C=O, amide), ~145-135 (pyrazole C3, C5 & Ar-C), ~129-127 (Ar-CH), ~110 (pyrazole C4), ~62 (O-CH₂), ~44 (CH₂-Ph), ~38 (N-CH₃), ~14 (O-CH₂-CH₃). |
| Mass Spec (ESI+) | Expected [M+H]⁺ for C₁₅H₁₇N₃O₃: m/z = 288.13. |
| FT-IR | ν (cm⁻¹): ~3300 (N-H stretch), ~1720 (C=O ester stretch), ~1650 (C=O amide stretch), ~1550 (N-H bend). |
Conclusion
This compound is a robust and versatile building block with significant potential in medicinal chemistry and materials science. Its well-differentiated functional groups allow for controlled, sequential modifications, providing a reliable pathway to novel and complex molecular structures. The protocols and data presented in this guide offer a solid foundation for researchers to incorporate this valuable intermediate into their synthetic endeavors, accelerating the discovery and development of next-generation chemical entities.
References
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-
KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid. Retrieved January 15, 2026, from [Link].
-
National Center for Biotechnology Information. (n.d.). Methyl 3-[3-(ethoxycarbonyl)thioureido]-1H-pyrazole-5-carboxylate. PubMed Central. Retrieved January 15, 2026, from [Link].
-
PubChemLite. (n.d.). This compound. Retrieved January 15, 2026, from [Link].
-
SpectraBase. (n.d.). 1H-Pyrazole-5-carboxylic acid, 3-[[[4-(ethoxycarbonyl)phenyl]amino]carbonyl]-1-methyl-, methyl ester. Retrieved January 15, 2026, from [Link].
-
National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PubMed. Retrieved January 15, 2026, from [Link].
-
Burcă, I., et al. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Semantic Scholar. Retrieved January 15, 2026, from [Link].
-
DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved January 15, 2026, from [Link].
-
PubChem. (n.d.). 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid. Retrieved January 15, 2026, from [Link].
-
ResearchGate. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Retrieved January 15, 2026, from [Link].
-
Zhang, C., et al. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate. Retrieved January 15, 2026, from [Link].
-
ResearchGate. (n.d.). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Retrieved January 15, 2026, from [Link].
-
MDPI. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Retrieved January 15, 2026, from [Link].
-
Aurich, A., et al. (2012). Microbiologically Produced Carboxylic Acids Used as Building Blocks in Organic Synthesis. Springer. Retrieved January 15, 2026, from [Link].
-
Scite.ai. (n.d.). Synthesis of Pyrazole-Carboxamides and Pyrazole-Carboxylic Acids Derivatives: Simple Methods to Access Powerful Building Blocks. Retrieved January 15, 2026, from [Link].
-
National Center for Biotechnology Information. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. PubMed. Retrieved January 15, 2026, from [Link].
-
Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Retrieved January 15, 2026, from [Link].
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Troubleshooting & Optimization
Technical Support Center: Pyrazole Ring Cyclization Reactions
Welcome to the Technical Support Center for Pyrazole Ring Cyclization Reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of pyrazole synthesis. Pyrazoles are a cornerstone in medicinal chemistry and materials science, but their synthesis can present significant challenges.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered during experimental work. Our goal is to equip you with the knowledge to diagnose problems, optimize your reactions, and achieve your synthetic targets efficiently.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter in the laboratory, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low or No Product Yield
Q: My pyrazole synthesis is resulting in a very low yield or failing completely. What are the potential causes and how can I improve it?
A: Low yield is a frequent challenge in pyrazole synthesis and can stem from several factors.[4] A systematic approach is crucial for effective troubleshooting.
Probable Causes & Solutions:
-
Reagent Quality and Stability: Hydrazine and its derivatives can degrade over time. Ensure you are using fresh, high-purity hydrazine.[5][6] It is advisable to use a freshly opened bottle or distill stored hydrazine if its quality is uncertain.
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] If starting material remains, consider extending the reaction time or increasing the temperature.[5]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst is critical.[4][7]
-
Solvent: While ethanol is common, for some substrates, particularly those involving aryl hydrazines, aprotic dipolar solvents may give better yields.[8]
-
Temperature: While heating is often necessary, excessively high temperatures can lead to the formation of polymeric or tarry byproducts.[6] Careful temperature control is key.
-
Catalysis: Most Knorr-type pyrazole syntheses benefit from an acid catalyst to facilitate the initial condensation and subsequent cyclization-dehydration steps.[9][10][11] Acetic acid is a common choice.[7][12]
-
-
Side Reactions: The formation of stable, open-chain hydrazone intermediates or pyrazoline precursors that fail to aromatize can reduce the yield of the desired pyrazole.[5] The final dehydration step to form the aromatic pyrazole ring can be sluggish.[4] Adding a catalytic amount of acid can promote this final step.[5] In cases where a pyrazoline is formed, an oxidation step might be necessary.[1][5] This can sometimes be achieved by exposure to air or by using a mild oxidizing agent.[5]
Experimental Protocol: General Procedure for Knorr Pyrazole Synthesis
-
Dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Add the hydrazine derivative (1-1.2 equivalents).
-
Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture.
-
If a precipitate forms, filter and wash the solid.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.[12]
Below is a troubleshooting workflow to guide your optimization process for low yield issues.
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Regioisomeric Mixtures
Q: My reaction with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of regioisomers that are difficult to separate. How can I control the regioselectivity?
A: This is a classic challenge in pyrazole synthesis, particularly with the Knorr synthesis.[13][14] The formation of two regioisomers occurs because the substituted hydrazine can attack either of the two non-equivalent carbonyl groups.[13]
Controlling Factors & Solutions:
-
Electronic Effects: The inherent electronic properties of the 1,3-dicarbonyl substrate play a major role. An electron-withdrawing group will render the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[13]
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the reaction pathway. The nucleophile will preferentially attack the less sterically hindered carbonyl group.[13]
-
Reaction Conditions (pH and Solvent): This is often the most effective area for optimization.
-
pH Control: The regioselectivity can be highly dependent on the pH of the reaction medium. Under acidic conditions, the more basic nitrogen of a substituted hydrazine is protonated, and the less basic nitrogen acts as the nucleophile. Under neutral or basic conditions, the more basic nitrogen is the primary nucleophile. This can sometimes be exploited to reverse or enhance selectivity.[13]
-
Solvent Choice: The solvent can dramatically influence regioselectivity. While traditional solvents like ethanol often give mixtures, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity in favor of one isomer.[15] These solvents can modulate the reactivity of the dicarbonyl compound and the hydrazine through hydrogen bonding.
-
Table 1: Effect of Solvent on Regioselectivity
| Solvent | Ratio of Desired to Undesired Isomer | Reference |
|---|---|---|
| Ethanol | Low to moderate selectivity | [15] |
| TFE | High selectivity | [15] |
| HFIP | Very high selectivity |[15] |
Data adapted from a study on the synthesis of N-methylpyrazoles. The "desired isomer" refers to the 3-trifluoromethyl derivative.[5]
-
Alternative Synthetic Routes: If optimizing the Knorr synthesis is unsuccessful, consider alternative methods known for high regioselectivity, such as 1,3-dipolar cycloadditions or syntheses starting from β-enaminones.[1][5]
The following diagram illustrates the factors influencing regioselectivity.
Caption: Key factors influencing regioselectivity in pyrazole synthesis.
Issue 3: Difficulty in Product Purification
Q: I've successfully formed my pyrazole product, but I'm struggling with its purification. What are the best strategies?
A: Purification can be challenging due to the formation of regioisomers with similar polarities or byproducts.[16]
Purification Strategies:
-
Column Chromatography: This is the most common method.[16]
-
For basic pyrazole compounds that may streak on silica gel, consider deactivating the silica by pre-treating the column with a solvent system containing a small amount of triethylamine (e.g., 1%).[6]
-
If isomers are difficult to separate, try using a different solvent system or a different stationary phase like alumina. Reverse-phase (C18) chromatography can also be effective.[6]
-
-
Recrystallization: This is an excellent method for obtaining highly pure solid products.[16] Finding the right solvent or solvent pair is key. Common systems for pyrazoles include ethanol/water, ethyl acetate/hexanes, and isopropanol.[6]
-
Acid-Base Extraction: This technique is useful for removing unreacted basic starting materials like hydrazine. An acidic wash (e.g., 1M HCl) of the organic layer can remove these impurities.[6]
-
Purification via Salt Formation: If direct purification of the pyrazole is difficult, it can be converted into an acid addition salt, which can then be crystallized and purified.[17][18] The pure pyrazole can be recovered by subsequent neutralization.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Knorr pyrazole synthesis?
A1: The Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[4][9] The reaction proceeds through an initial nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons, followed by dehydration to form a hydrazone or enamine intermediate.[4] Subsequently, an intramolecular cyclization occurs where the second nitrogen attacks the remaining carbonyl carbon. A final dehydration step yields the stable, aromatic pyrazole ring.[4]
Q2: Are pyrazole rings stable?
A2: Yes, the pyrazole ring is an aromatic heterocycle and is generally quite stable.[9] It is resistant to oxidation and reduction under many conditions.[9][19] However, the substituents on the ring can influence its stability and reactivity. For instance, some pyrazole derivatives can be susceptible to hydrolytic degradation.[20] The ring itself is thermally stable, which is why pyrazole derivatives are explored as energetic materials.[21]
Q3: Can I perform electrophilic substitution on the pyrazole ring?
A3: Yes, the pyrazole ring can undergo electrophilic aromatic substitution. Due to the electronic effects of the two nitrogen atoms, the C4 position is the most electron-rich and is the typical site for electrophilic attack, such as halogenation and nitration.[9][19]
Q4: What are some modern, "greener" approaches to pyrazole synthesis?
A4: There is a growing interest in developing more sustainable methods. This includes the use of environmentally friendly solvents like water or deep eutectic solvents (DESs), which can also enhance reaction rates and yields.[22] The use of reusable catalysts, such as nano-ZnO or magnetically retrievable catalysts, is also a key area of research.[1][10][11] Microwave-assisted synthesis is another approach that can significantly reduce reaction times and energy consumption.[23]
References
-
Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available from: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]
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Zhang, X., et al. (2022). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules. Available from: [Link]
- Google Patents. (2011). DE102009060150A1 - Process for the purification of pyrazoles.
-
Hoyt, J. M., et al. (2021). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society. Available from: [Link]
-
Li, Y., et al. (2015). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Available from: [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]
-
IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development. Available from: [Link]
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ResearchGate. (n.d.). Mechanism for the formation of pyrazole. Available from: [Link]
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Ali, I., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available from: [Link]
-
Yin, P., et al. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. Journal of the American Chemical Society. Available from: [Link]
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Nitsche, C., et al. (2013). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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MDPI. (2022). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules. Available from: [Link]
-
Royal Society of Chemistry. (2024). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). RSC Sustainability. Available from: [Link]
-
Li, Y., et al. (2015). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Available from: [Link]
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
-
JETIR. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Available from: [Link]
-
Deadman, B. J., et al. (2019). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. Available from: [Link]
-
Zora, M., et al. (2011). Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry. Available from: [Link]
-
Kumar, V., et al. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances. Available from: [Link]
-
Wang, Y., et al. (2020). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. The Journal of Organic Chemistry. Available from: [Link]
-
Slideshare. (2023). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Available from: [Link]
-
Deadman, B. J., et al. (2019). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. Available from: [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Available from: [Link]
-
Reja, R., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition. Available from: [Link]
-
Beilstein Journals. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
ResearchGate. (2020). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Available from: [Link]
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J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Available from: [Link]
-
IJRASET. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science & Engineering Technology. Available from: [Link]
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Al-Azzawi, A. M., & Al-Obaidi, A. A. M. (2024). a review of pyrazole compounds' production, use, and pharmacological activity. World Journal of Advanced Research and Reviews. Available from: [Link]
-
Beilstein Journals. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available from: [Link]
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Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available from: [Link]
-
ResearchGate. (n.d.). Optimization for the cyclization step. Available from: [Link]
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Technical Support Center: Synthesis of 1,3,5-Substituted Pyrazoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 1,3,5-substituted pyrazoles. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental work. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to help you navigate the complexities of pyrazole synthesis.
The Knorr pyrazole synthesis and related methods, which typically involve the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, are workhorse reactions in medicinal chemistry.[1][2] However, these reactions are not without their challenges, and side reactions can often lead to low yields, purification difficulties, and ambiguous results. This guide will explore the causality behind common experimental issues and provide self-validating protocols to enhance the success of your syntheses.
I. Frequently Asked Questions (FAQs)
Q1: Why is the yield of my pyrazole synthesis consistently low?
A1: Low yields can stem from several factors, including incomplete reactions, suboptimal conditions, and the formation of side products.[3]
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials are consumed. If the reaction has stalled, consider increasing the reaction time or temperature.[3] Microwave-assisted synthesis can also be a powerful tool to drive reactions to completion and improve yields.[3]
-
Suboptimal Catalyst: The choice and amount of acid or base catalyst are often critical. For the Knorr synthesis, a catalytic amount of a protic acid like acetic acid is commonly used to facilitate the initial condensation.[1] In some cases, Lewis acids or specialized catalysts like nano-ZnO have been shown to improve yields.[4]
-
Purity of Starting Materials: Impurities in your 1,3-dicarbonyl compound or hydrazine can lead to a variety of unwanted side reactions, significantly impacting the yield and purity of your desired product.[5] Always use high-purity starting materials, confirmed by analytical techniques like HPLC, to ensure predictable and clean reaction outcomes.[5]
Q2: I'm observing the formation of two regioisomers. How can I control the regioselectivity?
A2: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-diketones.[2][6] The regioselectivity is influenced by the electronic and steric properties of the substituents on both the diketone and the hydrazine, as well as the reaction conditions.[2]
-
Mechanism of Isomer Formation: The reaction proceeds through the initial attack of one of the hydrazine nitrogens on one of the carbonyl carbons. With an unsymmetrical diketone, two different initial attacks are possible, leading to two potential regioisomers.[2] The relative reactivity of the two carbonyl groups and the two nitrogen atoms of the hydrazine dictates the product ratio.
-
Controlling Regioselectivity:
-
Solvent Choice: The solvent can have a dramatic effect on regioselectivity. For example, in the reaction of aryl hydrazines with 1,3-diketones, switching from a polar protic solvent like ethanol to an aprotic dipolar solvent like N,N-dimethylacetamide (DMAc) can significantly favor one regioisomer.[4][7] Fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have also been shown to provide excellent regioselectivity.[8]
-
Temperature: Reaction temperature can also influence the isomeric ratio. Running the reaction at a lower temperature may favor the kinetically controlled product, while higher temperatures may lead to the thermodynamically more stable isomer.
-
pH Control: The pH of the reaction medium can affect the protonation state of the hydrazine and the enolization of the diketone, thereby influencing which carbonyl is more susceptible to nucleophilic attack.[2]
-
Q3: I've isolated my product, but it's difficult to purify. What are some common side products to look out for?
A3: Besides regioisomers, other side reactions can complicate purification.
-
Incomplete Cyclization: The reaction may stall at the hydrazone or enamine intermediate stage, especially if the cyclization/dehydration step is slow. These intermediates can be difficult to separate from the desired pyrazole.
-
Hydrazine Decomposition: Some hydrazines can be unstable under the reaction conditions, leading to decomposition products.[9]
-
Double Condensation: In some cases, one molecule of the diketone might react with two molecules of hydrazine, or vice-versa, leading to more complex byproducts.
-
Formation of Pyrazolidines: The initial cyclized intermediate is a pyrazolidine, which is then oxidized to the pyrazole. If the oxidation is incomplete, you may isolate the pyrazolidine as a byproduct.[10]
A common purification strategy involves dissolving the crude product in an organic solvent and treating it with an acid (like HCl) to form the pyrazole salt, which can then be crystallized and isolated.[11][12]
II. Troubleshooting Guide: Common Side Reactions & Solutions
This section provides a more detailed look at specific side reactions and offers targeted troubleshooting strategies.
Problem 1: Formation of Regioisomeric Pyrazoles
The formation of a mixture of regioisomers from an unsymmetrical 1,3-diketone is a prevalent issue.[2]
Causality: The two carbonyl groups of the unsymmetrical 1,3-diketone exhibit different electrophilicities due to the electronic effects of their respective substituents (R1 and R3). Similarly, in a substituted hydrazine (R-NH-NH2), the two nitrogen atoms have different nucleophilicities. The final ratio of regioisomers is a result of the competition between the two possible initial nucleophilic attacks.[13]
Troubleshooting Workflow:
Caption: Workflow for optimizing regioselectivity.
Data-Driven Solvent Selection:
The choice of solvent can dramatically influence the regioselectivity. Here is a summary of how the solvent affects the isomer ratio for the reaction of various 1,3-diketones with methylhydrazine.
| 1,3-Diketone Substituent (R) | Solvent | Temperature (°C) | Isomer Ratio (A:B) | Reference |
| 4-ClC₆H₄ | EtOH | 25 | 60:40 | [8] |
| 4-ClC₆H₄ | TFE | 25 | 94:6 | [8] |
| 4-ClC₆H₄ | HFIP | 25 | >99:1 | [8] |
| 4-MeOC₆H₄ | EtOH | 25 | 67:33 | [8] |
| 4-MeOC₆H₄ | TFE | 25 | 96:4 | [8] |
| 4-MeOC₆H₄ | HFIP | 25 | >99:1 | [8] |
Data adapted from Fustero, S., et al. (2008). J. Org. Chem.[8]
Problem 2: N-Alkylation and N-Arylation Side Reactions
For pyrazoles that are unsubstituted at the N1 position, subsequent N-alkylation or N-arylation can occur, sometimes leading to mixtures of N1 and N2 isomers or even di-alkylation.[14][15]
Causality: The two nitrogen atoms of the pyrazole ring are both nucleophilic and can react with electrophiles. The regioselectivity of N-alkylation/arylation is governed by a delicate balance of steric and electronic factors of the pyrazole and the electrophile, as well as the reaction conditions (base, solvent, catalyst).[14][15]
Troubleshooting Strategies:
-
N-Alkylation:
-
Base and Solvent: The choice of base and solvent is crucial. For instance, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF or DMF often favors one isomer.[16]
-
Steric Hindrance: Introducing a bulky substituent at the C3 or C5 position can sterically hinder one of the nitrogen atoms, leading to preferential alkylation at the other.[16]
-
Catalysis: Recent advances have shown that enzymatic catalysis can achieve unprecedented regioselectivity (>99%) in pyrazole alkylation.[15]
-
-
N-Arylation:
-
Catalyst System: Copper-catalyzed N-arylation reactions are common. The choice of the copper source (e.g., CuI) and the ligand (e.g., a diamine) can significantly impact the reaction's success and selectivity.[17][18]
-
Reaction Conditions: Optimization of the base (e.g., K₃PO₄, K₂CO₃) and solvent (e.g., dioxane, toluene) is often necessary to achieve good yields and avoid side reactions.[18][19] In some cases, N-arylation of the ligand itself can be a competing side reaction.[19]
-
Experimental Protocol: Regioselective Synthesis using HFIP
This protocol provides a general method for the highly regioselective synthesis of N-methylpyrazoles using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent.[8]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 equiv)
-
Methylhydrazine (1.1 equiv)
-
1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (to make a 0.2 M solution)
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (1.0 equiv) in HFIP to make a 0.2 M solution.
-
To this stirring solution, add methylhydrazine (1.1 equiv) dropwise at room temperature.
-
Allow the reaction to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.[8]
-
Upon completion, remove the HFIP under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired regioisomer.
Problem 3: Formation of Pyrazoline and Other Incompletely Reacted Intermediates
The formation of the aromatic pyrazole ring requires a final oxidation/dehydration step. If this step is inefficient, stable intermediates can be isolated.
Causality: The cyclization of the initial hydrazone intermediate forms a non-aromatic pyrazoline. This intermediate must then undergo an oxidation or elimination of water to form the final, stable pyrazole. The efficiency of this final step can be influenced by the reaction conditions and the substituents on the ring.
Troubleshooting Workflow:
Caption: Workflow for driving the reaction to completion.
Solutions:
-
In-situ Oxidation: For reactions that tend to stall at the pyrazoline stage, performing the reaction under an oxygen atmosphere or adding a mild oxidant can facilitate the final aromatization step.[20]
-
Stronger Dehydrating Conditions: If the elimination of water is the rate-limiting step, increasing the concentration of the acid catalyst or switching to a stronger acid can be beneficial.
-
Thermal Promotion: Simply increasing the reaction temperature or refluxing for a longer period can often provide the energy needed to overcome the activation barrier for the final dehydration/oxidation step.[3]
By understanding the underlying mechanisms of these common side reactions, researchers can make informed decisions to optimize their reaction conditions, leading to higher yields, improved purity, and more reliable synthesis of 1,3,5-substituted pyrazoles.
III. References
-
BenchChem. (n.d.). Troubleshooting common issues in pyrazole synthesis. Retrieved from
-
Katritzky, A. R., Wang, M., Zhang, S., Voronkov, M. V., & Steel, P. J. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(20), 6787–6791. [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from
-
Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2440-2447. [Link]
-
BenchChem. (n.d.). Troubleshooting low conversion rates in pyrazole synthesis. Retrieved from
-
Naimi, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
Al-Mokhanam, A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. [Link]
-
ResearchGate. (n.d.). Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. Retrieved from [Link]
-
Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles. Retrieved from
-
Shcherbakov, K., et al. (2023). Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones. Molecules, 28(18), 6697. [Link]
-
Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 123(31), 7727–7729. [Link]
-
Google Patents. (2011). DE102009060150A1 - Process for the purification of pyrazoles. Retrieved from
-
Organic & Biomolecular Chemistry. (n.d.). Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Retrieved from [Link]
-
Shcherbakov, K. A., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(13), 10535. [Link]
-
MDPI. (2017). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Retrieved from [Link]
-
American Chemical Society. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]
-
PubMed. (2000). Regioselective synthesis of unsymmetrical 3, 5-dialkyl-1-arylpyrazoles. Retrieved from [Link]
-
MDPI. (2019). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Retrieved from [Link]
-
GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. Retrieved from [Link]
-
MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
BenchChem. (n.d.). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Retrieved from
-
American Chemical Society. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]
-
National Institutes of Health. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]
-
PubMed. (2004). Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. Retrieved from [Link]
-
Wiley Online Library. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Retrieved from [Link]
-
Organic Chemistry Portal. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Retrieved from [Link]
-
BenchChem. (n.d.). Technical Support Center: Regioselective N-Alkylation of Pyrazoles. Retrieved from
-
Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved from [Link]
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Technical Support Center: Purification Strategies for Pyrazole Carboxylic Esters
Welcome to the Technical Support Center for the purification of pyrazole carboxylic esters. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating and purifying these critical heterocyclic compounds. The following sections provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in scientific principles to ensure the integrity and purity of your target molecules.
Section 1: Foundational Purification Principles & Initial Troubleshooting
The purification of pyrazole carboxylic esters is a critical step that directly impacts the reliability of downstream applications, from biological screening to final drug efficacy. The choice of purification strategy is dictated by the physicochemical properties of the target ester, the nature of the impurities, and the desired final purity. Common impurities include regioisomers, unreacted starting materials, and byproducts from side reactions.[1][2]
A preliminary assessment of the crude product is essential. Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable insights into the complexity of the mixture and guide the selection of an appropriate purification method.[3][4]
Frequently Asked Questions (FAQs) - General Purification
Q1: My crude reaction mixture is a dark, tarry substance. What is the best initial approach for purification?
A1: Dark, polymeric, or tarry materials often result from side reactions or the decomposition of sensitive reagents, especially at elevated temperatures.[2] Before attempting more refined purification techniques like column chromatography, it is advisable to perform a series of liquid-liquid extractions to remove the bulk of the colored impurities. An initial workup might involve diluting the reaction mixture with an organic solvent like ethyl acetate and washing with aqueous solutions such as 1M HCl, saturated sodium bicarbonate, and brine.[5] This can help remove baseline impurities and unreacted starting materials. If the tar-like substance persists, trituration with a non-polar solvent like hexane can sometimes precipitate the desired product, leaving the impurities in the solvent.
Q2: I have formed two regioisomers that are difficult to separate. What strategies can I employ?
A2: The formation of regioisomers is a common challenge in pyrazole synthesis.[1][2] The separation of these isomers can be difficult due to their similar polarities.
-
Chromatography Optimization: Careful optimization of the solvent system for column chromatography is crucial. A shallow gradient of a polar solvent in a non-polar solvent (e.g., a slow increase of ethyl acetate in hexane) can enhance separation.[6]
-
Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider using a different stationary phase, such as alumina (neutral or basic), or employing reverse-phase chromatography.[7]
-
Recrystallization: Fractional crystallization can be effective if there is a sufficient difference in the solubility of the regioisomers in a particular solvent system. This often requires careful screening of various solvents.
Decision Workflow for Initial Purification Strategy
The following diagram outlines a general decision-making process for selecting an initial purification strategy.
Caption: Initial purification strategy decision workflow.
Section 2: Troubleshooting Column Chromatography
Column chromatography is a widely used technique for the purification of pyrazole carboxylic esters due to its versatility.[4] However, several issues can arise during the process.
Troubleshooting Guide: Column Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Spots | - Inappropriate solvent system. - Column overloading. - Cracks or channels in the stationary phase. | - Optimize the eluent system using TLC. Aim for a target compound Rf of 0.2-0.3. - Reduce the amount of crude product loaded onto the column. - Ensure proper packing of the column to avoid cracks. A slurry packing method is often preferred. |
| Product Elutes with the Solvent Front | - The eluent is too polar. | - Start with a less polar solvent system (e.g., higher percentage of hexane in a hexane/ethyl acetate system). |
| Product Does Not Elute from the Column | - The eluent is not polar enough. - The compound may be interacting strongly with the silica gel, especially if it has basic nitrogen atoms. | - Gradually increase the polarity of the eluent. - Deactivate the silica gel by adding a small amount of triethylamine (0.1-1%) to the eluent.[7] This is particularly useful for basic pyrazole derivatives. |
| Tailing of Spots | - The compound is acidic or basic. - The compound is not fully soluble in the eluent. | - For acidic compounds, add a small amount of acetic acid to the eluent. For basic compounds, add triethylamine.[7] - Ensure the crude product is fully dissolved in a minimal amount of the initial eluent before loading. |
| Product Decomposition on the Column | - The silica gel is too acidic. - The compound is unstable. | - Use neutral or basic alumina as the stationary phase.[7] - Deactivate the silica gel with triethylamine.[7] - Work quickly and at lower temperatures if possible. |
Experimental Protocol: Flash Column Chromatography
-
Preparation of the Column:
-
Select a column of appropriate size based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, allowing the silica to pack evenly.
-
Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude pyrazole carboxylic ester in a minimal amount of the initial eluent or a suitable solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with the least polar solvent system determined from TLC analysis.
-
Gradually increase the polarity of the eluent (gradient elution) to elute compounds of increasing polarity.[6]
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified pyrazole carboxylic ester.[5]
-
Section 3: Recrystallization Strategies
Recrystallization is a powerful technique for purifying solid pyrazole carboxylic esters, provided a suitable solvent system can be identified. The principle relies on the higher solubility of the desired compound in a hot solvent and its lower solubility upon cooling, leaving impurities behind in the solution.
FAQs - Recrystallization
Q1: How do I choose the right solvent for recrystallization?
A1: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A systematic approach to solvent screening is recommended. Start with common solvents of varying polarities such as ethanol, methanol, ethyl acetate, toluene, and hexane. Small-scale solubility tests in test tubes are an efficient way to screen multiple solvents. Sometimes a two-solvent system (one in which the compound is soluble and another in which it is insoluble) is necessary.[7] For example, dissolving the compound in hot ethanol and then adding hot water dropwise until turbidity appears can be an effective method.[7]
Q2: My compound "oils out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of the compound. To remedy this, try reheating the solution to redissolve the oil and then allow it to cool more slowly. Seeding the solution with a small crystal of the pure compound can also induce crystallization. If the problem persists, a different solvent system with a lower boiling point may be required.
Recrystallization Workflow
Sources
- 1. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]
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- 4. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
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- 7. researchgate.net [researchgate.net]
Technical Support Center: Improving Regioselectivity in Pyrazole N-Alkylation
Introduction
The N-alkylation of pyrazoles is a cornerstone of synthetic chemistry, pivotal in the development of pharmaceuticals and agrochemicals. However, the inherent asymmetry of the pyrazole ring often leads to the formation of a mixture of N1 and N2 regioisomers, posing significant challenges for purification and impacting overall yield. This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of pyrazole N-alkylation. Here, we delve into the mechanistic underpinnings of this critical transformation, offering field-proven insights and actionable protocols to navigate the complexities of regioselective synthesis.
Troubleshooting Guide
This section addresses common issues encountered during pyrazole N-alkylation experiments in a question-and-answer format, providing in-depth explanations and solutions.
Problem: My pyrazole N-alkylation is yielding a nearly 1:1 mixture of N1 and N2 isomers. How can I improve the regioselectivity?
Answer:
Achieving high regioselectivity in pyrazole N-alkylation hinges on a nuanced understanding of the interplay between steric and electronic factors, as well as the judicious selection of reaction conditions. The N1 and N2 positions of the pyrazole ring exhibit distinct electronic and steric environments, which can be exploited to favor the formation of one isomer over the other.
Key Factors Influencing Regioselectivity:
-
Steric Hindrance: Bulky substituents on the pyrazole ring, particularly at the C3 and C5 positions, can significantly influence the site of alkylation. The larger the substituent, the more it will sterically hinder the adjacent N2 position, thereby favoring alkylation at the less hindered N1 position. For instance, a bulky tert-butyl group at the C3 position will almost exclusively direct alkylation to the N1 nitrogen.
-
Electronic Effects: The electronic nature of substituents on the pyrazole ring also plays a crucial role. Electron-withdrawing groups (EWGs) at the C3 or C5 position tend to decrease the nucleophilicity of the adjacent nitrogen atom, favoring alkylation at the more distant nitrogen. Conversely, electron-donating groups (EDGs) can enhance the nucleophilicity of the adjacent nitrogen.
-
Nature of the Alkylating Agent: The size and nature of the alkylating agent are critical. Bulky alkylating agents, such as those containing isopropyl or tert-butyl groups, will preferentially react at the less sterically encumbered N1 position.
-
Solvent: The choice of solvent can influence the reaction outcome by affecting the solubility of the pyrazole and the nature of the pyrazolate anion. Aprotic polar solvents like DMF and DMSO are commonly used.
-
Base: The base used to deprotonate the pyrazole is a key parameter. The nature of the counter-ion of the base can influence the aggregation state of the resulting pyrazolate and its reactivity.
-
Temperature: Reaction temperature can also impact regioselectivity, although its effect is often less pronounced than the factors mentioned above.
Decision-Making Workflow for Optimizing Regioselectivity:
Technical Support Center: Pyrazole Synthesis from 1,3-Dicarbonyls and Hydrazines
Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines. The following guides and frequently asked questions (FAQs) provide direct, actionable advice to overcome challenges in your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my pyrazole synthesis consistently low?
A1: Low yields in pyrazole synthesis can stem from several factors, ranging from suboptimal reaction conditions to the inherent reactivity of your substrates. Here are common causes and troubleshooting strategies:
-
Incomplete Reaction: The reaction may not be proceeding to completion.
-
Troubleshooting:
-
Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting materials are fully consumed.[1]
-
Increase Temperature: For many condensation reactions, heating is necessary. Consider refluxing the reaction mixture. Microwave-assisted synthesis can also be an effective way to improve yields and reduce reaction times.[1]
-
-
-
Suboptimal Catalyst: The choice and amount of acid or base catalyst can be critical.
-
Troubleshooting: For the Knorr pyrazole synthesis, catalytic amounts of a protic acid (like acetic acid or a mineral acid) are often employed to facilitate the initial condensation step.[2][3] In some cases, Lewis acids or other catalysts like nano-ZnO have been shown to improve yields.[1] Experiment with different catalysts and concentrations to find the optimal conditions for your specific substrates.
-
-
Side Reactions and Byproduct Formation: The formation of unwanted side products, such as stable hydrazones or products from N-N bond cleavage, can significantly reduce the yield of the desired pyrazole.[1][4]
-
Troubleshooting: Adjusting the reaction temperature and catalyst can help minimize side reactions. A thorough characterization of byproducts can provide insights into the competing reaction pathways.
-
-
Purity of Starting Materials: Impurities in your 1,3-dicarbonyl compound or hydrazine can interfere with the reaction.[5]
-
Troubleshooting: Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS) before starting the synthesis.
-
Q2: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity?
A2: Regioselectivity is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds. The formation of two different regioisomeric pyrazoles can occur because the hydrazine can attack either of the two different carbonyl groups.[6][7] Several factors influence the regiochemical outcome:
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound plays a significant role. Electron-withdrawing groups can activate a nearby carbonyl group, making it more susceptible to nucleophilic attack.[6]
-
Steric Effects: The steric hindrance around the carbonyl groups and on the substituted hydrazine can direct the reaction. A bulkier substituent on either reactant can favor the attack of the hydrazine on the less hindered carbonyl group.[6]
-
Reaction Conditions: This is often the most critical factor to control.
-
Solvent: The choice of solvent can dramatically influence regioselectivity. For instance, aprotic dipolar solvents may give better results than polar protic solvents like ethanol for certain substrates.[5][7] The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in some cases.
-
pH/Catalyst: Acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity compared to neutral or basic conditions.[6]
-
Temperature: Temperature can also influence the kinetic versus thermodynamic control of the reaction, thereby affecting the ratio of regioisomers.[8]
-
Q3: I am having difficulty purifying my pyrazole product. What are some effective purification strategies?
A3: Purification of pyrazoles can sometimes be challenging due to the presence of unreacted starting materials, regioisomers, or other byproducts.
-
Crystallization: If your pyrazole is a solid, crystallization is often the most effective method for purification. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated by strong acids to form salts. This property can be exploited for purification. Dissolving the crude product in an organic solvent and washing with an acidic aqueous solution can remove non-basic impurities. The pyrazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent. A patented method involves dissolving the pyrazole in a solvent, reacting it with an acid to form a salt, and then crystallizing the salt.[9][10]
-
Chromatography: Column chromatography on silica gel or alumina is a versatile technique for separating pyrazoles from impurities, including regioisomers. A careful selection of the mobile phase is crucial for achieving good separation.
Troubleshooting Guide
This guide provides a structured approach to resolving common problems encountered during pyrazole synthesis.
| Problem | Potential Cause | Recommended Action |
| Low or No Product Formation | Inactive reagents | Verify the purity and integrity of 1,3-dicarbonyl and hydrazine starting materials. Hydrazine and its derivatives can degrade over time. |
| Suboptimal reaction temperature | Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC or LC-MS. Consider using microwave irradiation for faster reaction times.[1] | |
| Incorrect solvent | Perform a solvent screen to identify a solvent that facilitates the reaction. Aprotic dipolar solvents like DMF or DMSO can be effective.[5][7] | |
| Inappropriate catalyst | If using a catalyst, screen different acids (e.g., acetic acid, HCl) or bases, and optimize the catalyst loading.[2][3] | |
| Formation of Multiple Products | Regioisomer formation | Modify reaction conditions (solvent, temperature, pH) to favor the desired isomer.[6] Consider using a sterically demanding protecting group on the hydrazine to direct the initial attack. |
| Side reactions (e.g., hydrazone formation) | Lower the reaction temperature or change the catalyst to disfavor the formation of stable byproducts.[11] | |
| Product Decomposition | Reaction temperature is too high | Lower the reaction temperature and monitor the reaction progress more frequently. |
| Product is sensitive to acid or base | If using a catalyst, reduce its concentration or switch to a milder one. Neutralize the reaction mixture promptly during workup. | |
| Difficulty in Product Isolation | Product is highly soluble in the reaction solvent | After the reaction is complete, try to precipitate the product by adding a non-solvent or by concentrating the reaction mixture. |
| Emulsion formation during workup | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Substituted Pyrazole
This protocol describes a general method for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative, based on the Knorr pyrazole synthesis.[12][13]
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)
-
Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine)
-
Solvent (e.g., ethanol, acetic acid)
-
Catalyst (optional, e.g., glacial acetic acid)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in the chosen solvent.
-
Add the hydrazine derivative (1.0-1.2 eq) to the solution. If using a hydrazine salt, an equivalent of base may be needed to liberate the free hydrazine.
-
If a catalyst is required, add a catalytic amount (e.g., a few drops of glacial acetic acid).
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by crystallization, acid-base extraction, or column chromatography.
Visualizing the Process
Knorr Pyrazole Synthesis Mechanism
The following diagram illustrates the generally accepted mechanism for the Knorr pyrazole synthesis.[2][14]
Caption: Knorr Pyrazole Synthesis Mechanism
Troubleshooting Workflow for Low Yield
This diagram provides a logical workflow for troubleshooting low yields in pyrazole synthesis.
Caption: Troubleshooting Workflow for Low Yield
References
-
Singh, B., Hussain, M. K., Farhanaz, & Gupta, A. (2025). Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. ResearchGate. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
-
Elguero, J., Goya, P., & Jagerovic, N. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(17), 3784. [Link]
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Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Nitta, M., Hamamatsu, T., & Miyano, H. (1987). Hexacarbonylmolybdenum-Induced N–N Bond Cleavage of Pyrazoles. Conversion of 1-Acylpyrazoles to Pyrimidines. Bulletin of the Chemical Society of Japan, 60(7), 2463-2467. [Link]
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Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]
-
Wang, Y., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706. [Link]
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
-
Domínguez, G., Pérez-Castells, J., & García-García, P. (2010). Efficient synthesis of pyrazoles: oxidative C-C/N-N bond-formation cascade. Chemical Communications, 46(31), 5767-5769. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-228. [Link]
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2432-2439. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]
-
RSC Publishing. (n.d.). Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Dalton Transactions. [Link]
-
National Institutes of Health. (n.d.). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. PubMed Central. [Link]
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-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]
-
National Institutes of Health. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PubMed Central. [Link]
-
ACS Publications. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]
-
Wiley Online Library. (n.d.). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. Chemistry – A European Journal. [Link]
-
National Institutes of Health. (n.d.). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. PubMed Central. [Link]
-
IJTSRD. (n.d.). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. Retrieved from [Link]
-
ACS Publications. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]
-
IJRAR. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PubMed Central. [Link]
-
Canadian Science Publishing. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry. [Link]
-
Visnav. (n.d.). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. [Link]
-
MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry. [Link]
-
JOCPR. (n.d.). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. PubMed Central. [Link]
-
STM Journals. (n.d.). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. Retrieved from [Link]
-
PubMed. (n.d.). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Design and synthesis of hydrazone incorporated pyrazoles and triazoles as possible antioxidants. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
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Technical Support Center: 3-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid
Here is the technical support center guide for 3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid.
This guide is intended for researchers, scientists, and drug development professionals working with this compound. As a Senior Application Scientist, my goal is to provide you with in-depth technical support, troubleshooting advice, and clear explanations to help you identify and resolve common purity issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound, and how does this influence the impurity profile?
The most common and logical synthetic pathway starts from diethyl 1H-pyrazole-3,5-dicarboxylate. This route involves two key steps: N-methylation followed by selective hydrolysis. Each step is a potential source of specific impurities.
-
N-Methylation: The starting diester, diethyl 1H-pyrazole-3,5-dicarboxylate, is methylated on the pyrazole nitrogen.[1] This is typically achieved using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base. An incomplete reaction will leave unreacted starting material.
-
Selective Monohydrolysis: The resulting diethyl 1-methyl-pyrazole-3,5-dicarboxylate undergoes selective hydrolysis of one of the two ester groups.[1] This is a critical step where process control is paramount. Ideally, the C5-ester is hydrolyzed preferentially to yield the desired product. The conditions for this step (e.g., choice of base, temperature, and reaction time) will heavily influence the impurity profile.
Understanding this synthesis pathway is crucial because the majority of process-related impurities are structurally similar to the final product, making them challenging to remove.
Q2: I'm seeing several unexpected peaks in my HPLC/LC-MS analysis. What are the most common impurities I should be looking for?
Based on the synthetic route described above, you are most likely to encounter the impurities listed in the table below. The provided analytical data are typical and may vary based on your specific analytical method.
| Impurity Name | Structure | Typical Analytical Signature |
| Impurity A: Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | Diester | More lipophilic than the final product, eluting later in reverse-phase HPLC. |
| Impurity B: 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid | Diacid | More polar than the final product, eluting earlier in reverse-phase HPLC. |
| Impurity C: 5-(ethoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid | Isomeric Product | Very similar polarity to the final product, often co-eluting or showing poor resolution in HPLC. |
| Impurity D: Diethyl 1H-pyrazole-3,5-dicarboxylate | Unreacted Starting Material | Similar retention time to Impurity A, but can be distinguished by mass spectrometry. |
Troubleshooting Guides
Issue 1: My NMR spectrum shows a triplet/quartet pattern that suggests more than one ethyl group.
This is a classic sign of the presence of the diester impurity, Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate (Impurity A) .
-
Causality: This impurity arises from the incomplete hydrolysis of the methylated intermediate. The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate amount of the hydrolyzing agent.
-
Troubleshooting Protocol:
-
Confirm Identity: Use LC-MS to confirm the presence of a peak with the corresponding mass of the diester.
-
Purification - Acid/Base Extraction:
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Wash with a mild aqueous base (e.g., sodium bicarbonate solution). Your desired product (a carboxylic acid) will move to the aqueous phase, while the neutral diester impurity will remain in the organic phase.
-
Separate the aqueous layer.
-
Re-acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate your purified product.
-
Filter, wash with cold water, and dry the solid.
-
-
Purification - Recrystallization: If the impurity level is low, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) can be effective.
-
Issue 2: My main product peak in the HPLC is broad or has a shoulder, and I suspect an isomeric impurity.
This strongly suggests the presence of 5-(ethoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid (Impurity C) .
-
Causality: This isomer forms when the hydrolysis of the diester is not perfectly regioselective, leading to the hydrolysis of the C3-ester instead of the C5-ester.
-
Troubleshooting Protocol:
-
Analytical Confirmation:
-
Method Development: This is a challenging separation. You may need to optimize your HPLC method. Try different columns (e.g., phenyl-hexyl), mobile phase compositions, or gradients to resolve the two isomers.
-
NMR: High-resolution 2D NMR techniques like HMBC and NOESY can help distinguish between the two isomers by looking at correlations between the methyl group on the nitrogen and the protons on the pyrazole ring and the ester/acid groups.
-
-
Purification:
-
Fractional Crystallization: This can be attempted if there is a significant difference in the solubility of the two isomers in a particular solvent. This often requires multiple recrystallization steps and can lead to significant yield loss.
-
Preparative Chromatography: This is the most effective but also the most resource-intensive method. Reverse-phase preparative HPLC is often the best choice for separating closely related isomers.
-
-
Visualizing Impurity Formation
The following diagram illustrates the synthetic pathway and the points at which the major impurities are formed.
Caption: Synthetic pathway and points of impurity formation.
General Troubleshooting Workflow
This workflow provides a systematic approach to identifying and resolving purity issues.
Caption: Systematic workflow for impurity troubleshooting.
References
- Google Patents. (n.d.). Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile.
Sources
Knorr Pyrazole Synthesis: A Technical Support Guide for Reaction Optimization
Welcome to the technical support center for the Knorr pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this classic and versatile reaction. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions, troubleshoot unexpected outcomes, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Knorr pyrazole synthesis?
The Knorr pyrazole synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound (or a functional equivalent like a β-ketoester) and a hydrazine derivative.[1][2][3] The reaction is typically catalyzed by an acid and proceeds through the following key steps:[3][4][5]
-
Hydrazone Formation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[1][5]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular attack on the remaining carbonyl group.[5]
-
Dehydration: The resulting heterocyclic intermediate undergoes dehydration to yield the stable, aromatic pyrazole ring.[5]
The reaction is known for being relatively fast and often produces high yields due to the formation of a stable aromatic product.[1]
Q2: My Knorr synthesis with an unsymmetrical 1,3-dicarbonyl is yielding a mixture of products. What is happening and how can I control it?
This is a common and critical issue known as a lack of regioselectivity. When an unsymmetrical 1,3-dicarbonyl compound is used, the initial attack of the hydrazine can occur at either of the two distinct carbonyl carbons, leading to the formation of two constitutional isomers.[6] The control of regioselectivity is a significant challenge and is influenced by several factors:
-
Electronic Effects: The inherent electrophilicity of the two carbonyl carbons plays a major role. Electron-withdrawing groups near one carbonyl will make it more susceptible to nucleophilic attack.[6]
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the reaction pathway. The hydrazine will preferentially attack the less sterically hindered carbonyl group.[6]
-
Reaction Conditions: This is often the most practical lever for controlling regioselectivity. Parameters like pH, solvent, and temperature can significantly influence which isomer is the major product.[6][7] For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine, potentially reversing the selectivity observed under neutral conditions.[6]
Q3: I am observing significant byproduct formation, and my reaction mixture has turned a dark yellow/red. What could be the cause?
The discoloration and formation of impurities, especially when using hydrazine derivatives, can be typical but manageable.[8] Hydrazines themselves can be unstable and prone to oxidation and side reactions.[9] The use of hydrazine salts, like phenylhydrazine HCl, can sometimes lead to a cleaner reaction profile.[8] Additionally, the stability of your 1,3-dicarbonyl compound should be considered, as it might undergo self-condensation or decomposition under the reaction conditions.[8]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low yields in the Knorr synthesis can be frustrating but are often traceable to a few key factors. The following workflow can help diagnose and resolve the issue.
Caption: Troubleshooting workflow for low product yield.
In-depth Analysis:
-
Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine can lead to side reactions, consuming your reactants and lowering the yield.[10] It is crucial to use high-purity starting materials; if in doubt, purify them by standard methods like distillation or recrystallization.[10] Hydrazine and its derivatives can be toxic and should be handled with care.[1][9]
-
Reaction pH: The Knorr synthesis is typically acid-catalyzed.[3][4] If you are not observing a reaction, the pH may be too high. The addition of a catalytic amount of a weak acid, such as glacial acetic acid, can significantly accelerate the reaction.[1][5] However, excessively low pH can promote the formation of furan byproducts from the 1,3-dicarbonyl, so moderation is key.[10] Studies have shown that acidic conditions markedly speed up the reaction.[11]
-
Temperature and Reaction Time: While heating is often necessary, prolonged exposure to high temperatures can degrade starting materials or the desired product.[10] It is advisable to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[1][9][10] A typical procedure involves heating at around 100°C for an hour, but this can vary.[1][5]
Issue 2: Poor Regioselectivity
Achieving high regioselectivity is paramount when using unsymmetrical 1,3-dicarbonyls. The following diagram outlines the factors influencing the isomeric ratio.
Caption: Factors influencing regioselectivity.
Optimization Strategies:
-
pH Control: The pH of the reaction medium can have a profound effect. For example, in the synthesis of certain peptide acyl pyrazoles, acidic conditions (pH < 7) were found to be crucial for the cyclization step, while at pH 7, the hydrazone intermediate was formed but did not cyclize efficiently.[11]
-
Solvent Selection: The polarity and protic nature of the solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl and the nucleophilicity of the hydrazine, thereby affecting the regiochemical outcome. Common solvents include ethanol, propanol, and acetic acid.[1][5]
-
Temperature: Lowering the reaction temperature may favor the thermodynamically controlled product, potentially increasing the ratio of one regioisomer over the other.
-
Protecting Groups/Surrogates: In some cases, modifying the 1,3-dicarbonyl with a protecting group or using a surrogate can force the reaction to proceed through a specific pathway, yielding a single regioisomer.[12]
Experimental Protocols & Data
General Protocol for Knorr Pyrazolone Synthesis
This protocol is adapted from the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.[1][5]
Materials:
-
Ethyl benzoylacetate (1.0 eq)
-
Hydrazine hydrate (2.0 eq)
-
1-Propanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Reaction Setup: In a suitable reaction vessel (e.g., a 20-mL scintillation vial), combine ethyl benzoylacetate (e.g., 3 mmol) and hydrazine hydrate (e.g., 6 mmol).[1][5]
-
Solvent and Catalyst Addition: Add 1-propanol (e.g., 3 mL) and a few drops (e.g., 3 drops) of glacial acetic acid to the mixture.[1][5]
-
Heating: Heat the reaction mixture to approximately 100°C with stirring.[1][5]
-
Monitoring: Monitor the reaction for 1 hour, checking for the consumption of the starting ketoester by TLC.[1][5]
-
Work-up: Once the reaction is complete, add water (e.g., 10 mL) to the hot reaction mixture with stirring to induce precipitation.[1][5]
-
Isolation: Allow the mixture to cool slowly to room temperature over 30 minutes while stirring.[1] Collect the solid product by vacuum filtration using a Büchner funnel.[1][5]
-
Purification: Wash the collected solid with a small amount of cold water and allow it to air dry.[1][5] The crude product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.[5]
Table 1: Reaction Condition Parameters
| Parameter | Recommended Range/Value | Rationale & Notes | Source(s) |
| Hydrazine Stoichiometry | 1.0 - 2.0 equivalents | An excess of hydrazine can help drive the reaction to completion, especially if the hydrazine is volatile or prone to side reactions. | [1][5] |
| Catalyst | Catalytic (a few drops) | Glacial acetic acid is a common and effective catalyst. Stronger acids may lead to unwanted side reactions. | [1][5] |
| Temperature | 80 - 110 °C | Sufficient to overcome the activation energy but not so high as to cause degradation. Refluxing in the chosen solvent is common. | [1][5][13] |
| Solvent | Propanol, Ethanol, Acetic Acid | Protic solvents are generally effective. In some cases, the reaction can be run neat (solvent-free).[13] | [1][5][13] |
| pH | Weakly Acidic (pH ~3-6) | Crucial for catalysis of both hydrazone formation and the subsequent cyclization.[11] Avoid pH < 3 to minimize furan formation.[10] | [10][11][14] |
References
-
Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]
- Process for the preparation of pyrazoles.
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
-
Knorr pyrazole synthesis. Name-Reaction.com. [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
-
synthesis of pyrazoles. YouTube. [Link]
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Recent Advances in the Regioselective Synthesis of Pyrazoles. Ingenta Connect. [Link]
-
knorr pyrazole synthesis. Slideshare. [Link]
-
Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. [Link]
-
Knorr Pyrazole Synthesis. ResearchGate. [Link]
-
Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. [Link]
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
-
Knorr Pyrazole Synthesis Question. Reddit. [Link]
-
Knorr pyrazole synthesis from a ketoester. YouTube. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. ResearchGate. [Link]
-
Knorr Pyrazole Synthesis advice. Reddit. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. ResearchGate. [Link]
-
Knorr pyrrole synthesis. Wikipedia. [Link]
-
Pyrrole synthesis. Organic Chemistry Portal. [Link]
-
Knorr pyrazole synthesis. ResearchGate. [Link]
-
Knorr Pyrazole Synthesis. springerprofessional.de. [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. SciSpace. [Link]
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. name-reaction.com [name-reaction.com]
- 4. jk-sci.com [jk-sci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 8. reddit.com [reddit.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in the Regioselective Synthesis of Pyrazoles: Ingenta Connect [ingentaconnect.com]
- 13. books.rsc.org [books.rsc.org]
- 14. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
avoiding tautomerism issues in pyrazole reactions
A Senior Application Scientist's Guide to Navigating Tautomerism in Synthesis
Welcome to the technical support center for pyrazole chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges posed by pyrazole tautomerism. My goal is to provide not just protocols, but the underlying strategic thinking to help you troubleshoot and control your reactions effectively. Pyrazoles are foundational scaffolds in pharmaceuticals and materials science, but their reactivity is governed by a delicate tautomeric balance that can lead to unexpected outcomes if not properly managed.[1][2] This guide will equip you with the knowledge to predict, control, and leverage pyrazole tautomerism to your advantage.
Frequently Asked Questions (FAQs)
Q1: What exactly is pyrazole tautomerism?
Answer: Pyrazole tautomerism is a form of prototropic tautomerism where the proton on the nitrogen atom of an unsymmetrically substituted pyrazole ring can move between the two nitrogen atoms (N1 and N2).[1][3] This creates a dynamic equilibrium between two distinct isomers. For example, a 3-substituted pyrazole is in constant equilibrium with its 5-substituted tautomer. This rapid interconversion means that in solution, you are often working with a mixture of both forms, not a single static molecule.[1]
Caption: Annular tautomerism in a 3(5)-substituted pyrazole.
Q2: Why is this tautomerism a problem for reactions like N-alkylation or N-acylation?
Answer: The presence of two tautomers creates two potential sites for reaction on the nitrogen atoms. When you perform a reaction like N-alkylation, the alkylating agent can react with the "pyrrole-like" nitrogen of either tautomer. This often results in a mixture of two regioisomeric products (e.g., 1,3-disubstituted and 1,5-disubstituted pyrazoles), which can be difficult to separate and lowers the yield of your desired compound.[3][4] The final product ratio is not random; it depends on a complex interplay of steric effects, electronics, and reaction conditions.[4][5]
Q3: What factors determine which tautomer is more stable or reactive?
Answer: Several factors influence the tautomeric equilibrium and the outcome of a reaction:
-
Electronic Effects: Electron-withdrawing groups (EWGs) like -CF₃ or -NO₂ tend to favor the tautomer where the proton is on the nitrogen further from the substituent.[1][6] Conversely, electron-donating groups (EDGs) like -NH₂ or -OCH₃ often favor the tautomer where the proton is on the nitrogen closer to the substituent.[5][6]
-
Steric Hindrance: Bulky substituents at the C3 or C5 position can sterically hinder the adjacent nitrogen atom, making it less accessible for reaction. This often directs incoming electrophiles to the less hindered nitrogen.[5][7][8]
-
Solvent: The solvent can play a crucial role. Polar, protic solvents can stabilize one tautomer over another through hydrogen bonding.[1] In some cases, using dipolar aprotic solvents can slow the rate of proton exchange, aiding in selectivity.[1]
-
Temperature: Temperature affects the position of the equilibrium and can determine whether a reaction is under kinetic or thermodynamic control.[9][10]
Q4: How can I analyze the tautomeric composition of my pyrazole sample?
Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this.
-
¹H and ¹³C NMR: In many cases, the proton exchange between tautomers is so fast on the NMR timescale that you see averaged signals for the C3 and C5 positions, resulting in broad peaks.[1] However, at low temperatures, you may be able to "freeze out" the individual tautomers and see distinct signals for each.
-
¹⁵N NMR: This is a more definitive technique. The chemical shifts of the "pyridine-like" sp² nitrogen and the "pyrrole-like" sp³ nitrogen are distinctly different. By comparing the ¹⁵N NMR spectrum of your sample to that of "fixed" (N-alkylated) derivatives, you can unambiguously determine the major tautomer present in solution.[11]
Troubleshooting Guides & Strategic Solutions
Issue 1: My N-alkylation reaction is producing a mixture of regioisomers. How can I achieve selectivity?
This is the most common challenge. The key is to force the reaction down a single pathway by manipulating the reaction conditions to favor either kinetic or thermodynamic control.
Solution A: Exploit Kinetic vs. Thermodynamic Control
The concept of kinetic versus thermodynamic control is critical for controlling the regioselectivity of pyrazole N-alkylation.[9][10] In many cases, these two pathways can lead to different major products.
-
Kinetic Control (The "Fast" Product): This pathway favors the product that is formed the fastest, meaning it has the lowest activation energy.[10] This is typically achieved by using a strong, non-nucleophilic base (like NaH or KHMDS) at low temperatures (e.g., -78 °C to 0 °C). The base rapidly and irreversibly deprotonates the most sterically accessible or most acidic N-H proton, and the resulting pyrazolate anion is immediately trapped by the electrophile before it has a chance to equilibrate. The major product is often the one where the electrophile adds to the less sterically hindered nitrogen.[7][8]
-
Thermodynamic Control (The "Stable" Product): This pathway favors the most stable product, which may not be the one that forms the fastest.[10] It is achieved under conditions that allow the reaction to be reversible, such as higher temperatures and weaker bases (like K₂CO₃ or Cs₂CO₃) in a polar solvent. These conditions allow the initial products to revert to the pyrazolate intermediate and re-react, eventually leading to an accumulation of the most thermodynamically stable regioisomer.
Caption: Energy profile for kinetic vs. thermodynamic control.
| Parameter | Kinetic Control Conditions | Thermodynamic Control Conditions |
| Goal | Form the product fastest (lower activation energy) | Form the most stable product (lower overall energy) |
| Temperature | Low (e.g., -78 °C to 0 °C) | High (e.g., Room Temp to Reflux) |
| Base | Strong, non-nucleophilic (NaH, LiHMDS, KHMDS) | Weaker, often carbonate bases (K₂CO₃, Cs₂CO₃) |
| Solvent | Aprotic, non-polar (THF, Dioxane) | Polar (DMF, DMSO) |
| Outcome | Favors reaction at the most accessible N-H | Favors formation of the most stable isomer |
| Reference | [9],[10] | [9],[10] |
Solution B: Use a Directing Group Strategy
A directing group is a substituent that is temporarily installed on the pyrazole ring to force a reaction to occur at a specific position.[12] The 2-(trimethylsilyl)ethoxymethyl (SEM) group is particularly effective for this purpose. It can direct lithiation to the C5 position, allowing for functionalization there. Subsequently, the SEM group can be moved from N1 to N2 under acidic conditions, freeing up the N1 position for selective alkylation or other reactions.[13] This strategy provides complete regiocontrol.
Issue 2: My reaction is sluggish or fails, even though a similar pyrazole worked fine.
Answer: This often points to an unfavorable tautomeric equilibrium. The dominant tautomer in your reaction mixture may be unreactive under the chosen conditions.
Solution A: Change the Solvent
As mentioned, solvent polarity and hydrogen-bonding capability can shift the tautomeric equilibrium.[1][11] If your reaction is failing in a non-polar solvent like THF, try switching to a polar aprotic solvent like DMF or a polar protic solvent like an alcohol. This may stabilize the desired reactive tautomer. Computational studies have shown that water molecules, for instance, can lower the energy barrier for proton transfer, affecting the equilibrium.[1]
Solution B: Modify Electronic Properties with a Protecting Group
If the inherent electronics of your pyrazole are preventing a reaction, you can temporarily change them. Installing a strongly electron-withdrawing protecting group like Boc ((tert-butoxycarbonyl)) on one of the nitrogens will drastically change the electron density of the ring.[14][15] This can make a subsequent reaction, such as an electrophilic aromatic substitution on a carbon atom, more feasible. The Boc group is stable to many reaction conditions but can be easily removed with acid.[14]
Validated Experimental Protocols
Protocol 1: Regioselective N-Alkylation of 3-Trifluoromethyl-5-Phenyl-1H-pyrazole (Kinetic Control)
This protocol is designed to favor alkylation at the N1 position, adjacent to the sterically less demanding trifluoromethyl group, by using kinetic control conditions.
Materials:
-
3-Trifluoromethyl-5-phenyl-1H-pyrazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., Iodomethane or Benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-trifluoromethyl-5-phenyl-1H-pyrazole (1.0 eq).
-
Dissolve the pyrazole in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes. You should observe the formation of the sodium pyrazolate salt.
-
Slowly add the alkyl halide (1.1 eq) dropwise via syringe.
-
Let the reaction stir at 0 °C and monitor its progress by TLC or LC-MS. Allow it to slowly warm to room temperature over several hours if the reaction is slow.
-
Once the starting material is consumed, quench the reaction by carefully adding saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the major regioisomer.
Protocol 2: Selective Synthesis via SEM-Group Transposition
This workflow demonstrates how to use a protecting/directing group to achieve functionalization that would be impossible in a single step due to tautomerism.[13]
Caption: Workflow for regioselective synthesis using SEM group.
References
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. [Link]
-
Perts, T., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(9), 2292. [Link]
-
Jarończyk, M., et al. (2004). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Journal of Molecular Structure: THEOCHEM, 673(1-3), 17-26. [Link]
-
Jaroszewicz, J., et al. (2019). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. To Chemistry Journal, 4, 47-54. [Link]
-
Schnürch, M. (2016). A comprehensive overview on directing groups applied in metal catalyzed C-H functionalization chemistry. Dalton Transactions, 45(33), 12994-13019. [Link]
-
Wang, C., et al. (2018). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules, 23(6), 1398. [Link]
-
Wuts, P. G. M. (2014). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. [Link]
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Angewandte Chemie International Edition, 54(18), 5583–5586. [Link]
-
Kulik, N., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5178. [Link]
-
Secrieru, A., O'Neill, P. M., & Cristiano, M. L. S. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4599. [Link]
-
Cristiano, M. L. S., O'Neill, P. M., & Secrieru, A. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia. [Link]
-
Kulik, N., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5178. [Link]
-
Kulik, N., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5178. [Link]
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Gomaa, A. M. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(21), 4995. [Link]
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Ebenezer, O., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(6), 639-663. [Link]
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Reddy, C. R., et al. (2015). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Synthetic Communications, 45(10), 1205-1214. [Link]
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Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576-579. [Link]
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Suhm, M. A., et al. (2001). FIG. 5. Structures and tautomerism of substituted pyrazoles studied in... The Journal of Chemical Physics, 114(21), 9345-9357. [Link]
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Organic Chemistry Portal. Pyrazole synthesis. [Link]
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Gomaa, A. M. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(21), 4995. [Link]
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Alkorta, I., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 23(11), 2901. [Link]
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Beryozkina, T., et al. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 26(18), 5484. [Link]
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Daugulis, O. (2020). Synthetic strategies of pyrazole‐directing C−H activation. The Chemical Record, 20(10), 1083-1095. [Link]
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Snieckus, V., & Daugulis, O. (2013). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Angewandte Chemie International Edition, 52(29), 7578-7581. [Link]
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Svete, J. (2011). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 7, 1086-1093. [Link]
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Sanna, M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5873. [Link]
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Technical Support Center: Navigating the Scale-Up of Pyrazole Derivative Production
Welcome to the Technical Support Center for Pyrazole Derivative Production. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up pyrazole synthesis from the lab to pilot and production scales. Here, we address common challenges with in-depth, field-proven insights and practical, step-by-step troubleshooting protocols. Our goal is to empower you with the knowledge to anticipate, diagnose, and resolve issues, ensuring a robust, safe, and efficient scale-up process.
Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense
This section provides quick answers to the most common questions encountered during the scale-up of pyrazole derivative production.
Q1: We are observing a significant exotherm during our reaction scale-up, particularly during the condensation with hydrazine. How can we manage this?
A1: Exothermic reactions are a primary safety concern during the scale-up of pyrazole synthesis. The reduced surface-area-to-volume ratio in larger reactors impedes efficient heat dissipation.[1] To manage this, a multi-faceted approach is recommended:
-
Controlled Reagent Addition: Add reagents like hydrazine hydrate dropwise while carefully monitoring the internal temperature.[1] A slower addition rate is generally safer on a larger scale.
-
Adequate Cooling: Ensure your reactor's cooling system is sufficient for the increased scale. For highly exothermic steps, consider pre-cooling the reaction mixture.
-
Dilution: Increasing the solvent volume can help absorb the heat of reaction. Dilute solutions of hydrazine are inherently safer.
-
Flow Chemistry: For particularly hazardous or highly exothermic reactions, transitioning to a continuous flow setup offers superior heat transfer and temperature control, significantly improving safety and consistency.[1]
Q2: Our yield has dropped significantly, and we are seeing new impurities since moving to a larger reactor. What are the likely causes?
A2: A drop in yield and the emergence of new impurities during scale-up often point to issues with mixing and temperature control. Inadequate mixing in larger reactors can lead to localized "hot spots" or areas of high reagent concentration, which can promote side reactions and degradation of the desired product.[2][3] To address this, it's crucial to re-optimize reaction parameters such as temperature, concentration, and stirring speed for the larger scale.
Q3: How do we choose the right solvent for scaling up our pyrazole synthesis?
A3: Solvent selection is critical for reaction conversion, product purity, and ease of isolation at scale. An ideal solvent should:
-
Ensure good solubility for reactants and intermediates.
-
Facilitate product precipitation for straightforward isolation.
-
Be easily removable and recyclable, if possible. It is highly advisable to perform a solvent screening at the lab scale to find the optimal balance of these properties for your specific pyrazole derivative.
Q4: What are the best practices for purifying pyrazole derivatives on a large scale?
A4: Large-scale purification often requires moving beyond laboratory-scale chromatography, which can be expensive and time-consuming.[4] Common and effective strategies include:
-
Crystallization: This is one of the most effective methods for large-scale purification. If your pyrazole derivative does not crystallize easily, consider converting it into an acid addition salt, which often has better crystallization properties.[5]
-
Distillation: For liquid pyrazole derivatives, vacuum distillation can be a viable purification method at scale.[4]
-
Washing: Thoroughly washing the filtered product with a suitable cold solvent can effectively remove many impurities.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for diagnosing and resolving specific challenges you may encounter during the scale-up process.
Managing Exothermic Reactions and Preventing Thermal Runaway
A thermal runaway is a dangerous situation where an exothermic reaction goes out of control, leading to a rapid increase in temperature and pressure. The following protocol provides a systematic approach to managing exotherms and preventing thermal runaway.
Protocol 1: Exotherm Management and Emergency Response
-
Preparation and Prevention:
-
Before scaling up, perform a thorough risk assessment of your process, paying close attention to any exothermic steps.[6]
-
Ensure your reactor is equipped with an adequate cooling system, a pressure relief device, and a quench system.
-
Have a clear and practiced emergency response plan in place.
-
-
Monitoring During the Reaction:
-
Continuously monitor the internal temperature of the reactor.
-
Be vigilant for any unexpected rise in temperature that deviates from the expected profile.
-
-
Immediate Actions for an Unexpected Exotherm:
-
Stop Reagent Addition: Immediately cease the addition of any reagents.
-
Maximize Cooling: Apply maximum cooling to the reactor.
-
Increase Stirring: If safe to do so, increase the stirring rate to improve heat transfer to the cooling jacket.
-
Prepare to Quench: Have a suitable quenching agent ready to add to the reactor to stop the reaction if the temperature continues to rise uncontrollably.
-
-
Post-Incident Analysis:
-
Thoroughly investigate the cause of the exotherm to prevent recurrence.
-
Consider process modifications, such as slower reagent addition, lower reaction concentration, or a lower reaction temperature.
-
Troubleshooting Low Yield
A decrease in yield upon scale-up is a common and frustrating problem. The following decision tree and protocol will guide you through a systematic troubleshooting process.
Caption: Troubleshooting decision tree for low pyrazole yields.
Protocol 2: Systematic Investigation of Low Yield
-
Verify Starting Material Purity:
-
Re-analyze the purity of your starting materials and reagents using appropriate analytical techniques (e.g., NMR, HPLC).
-
Impurities in starting materials can inhibit the reaction or lead to side products.[7]
-
-
Re-evaluate Reaction Conditions:
-
Temperature Profile: Ensure the internal temperature is uniform throughout the reactor. Use multiple temperature probes if necessary.
-
Mixing Efficiency: Evaluate the impact of stirring speed on the reaction outcome. Inadequate mixing is a common culprit for low yields at scale.[3]
-
Reaction Concentration: While higher concentrations are often desired for scale-up, they can sometimes lead to increased side reactions. Experiment with slightly lower concentrations.
-
-
Optimize Work-up and Purification:
-
Extraction: Ensure your extraction solvent and conditions are optimal for your product at the larger scale.
-
Crystallization: Review your crystallization procedure. Significant product loss can occur if the crystallization is incomplete or if the product is too soluble in the wash solvent.
-
Filtration and Drying: Ensure efficient product recovery during filtration and avoid product degradation during drying.
-
Controlling Regioselectivity
For unsymmetrical 1,3-dicarbonyl compounds, controlling the regioselectivity of the reaction with a substituted hydrazine is a significant challenge. The formation of a mixture of regioisomers complicates purification and reduces the yield of the desired product.
Protocol 3: Optimizing Regioselectivity
-
Solvent Screening:
-
The choice of solvent can have a dramatic impact on regioselectivity.
-
While traditional solvents like ethanol often yield mixtures, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity in some cases.[8]
-
-
Temperature and pH Control:
-
Systematically vary the reaction temperature. In some cases, lower temperatures can favor the formation of one regioisomer over the other.
-
The pH of the reaction mixture can also influence regioselectivity. The addition of a catalytic amount of acid or base can sometimes alter the preferred reaction pathway.
-
-
Steric and Electronic Effects:
-
Consider the steric bulk of the substituents on both the 1,3-dicarbonyl compound and the hydrazine. A bulkier substituent can direct the initial attack to the less sterically hindered carbonyl group.
-
Electron-withdrawing or -donating groups on the reactants can also influence the electrophilicity of the carbonyl carbons and the nucleophilicity of the hydrazine nitrogens, thereby affecting the regiochemical outcome.
-
Table 1: Effect of Solvent on Regioselectivity in a Model Knorr Pyrazole Synthesis
| Solvent | Ratio of Regioisomers (A:B) | Total Yield (%) |
| Ethanol | 1:1 | 75 |
| Toluene | 1.5:1 | 68 |
| 2,2,2-Trifluoroethanol (TFE) | 5:1 | 82 |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | >20:1 | 85 |
Note: Data is illustrative and based on general trends reported in the literature. Actual results will vary depending on the specific substrates.
Part 3: Impurity Profiling and Management
A thorough understanding of the impurity profile of your pyrazole derivative is crucial for ensuring its quality, safety, and efficacy. Impurities can arise from starting materials, intermediates, byproducts, and degradation products.[9]
Common Impurities in Pyrazole Synthesis
-
Regioisomers: As discussed above, these are common when using unsymmetrical starting materials.
-
Unreacted Starting Materials and Intermediates: Incomplete reactions can leave residual starting materials and intermediates in the final product.
-
Byproducts from Side Reactions: At larger scales, side reactions that were negligible in the lab can become significant. Common side reactions include self-condensation of reactants and reactions with the solvent.
-
Degradation Products: The product may degrade under the reaction or work-up conditions, especially at elevated temperatures.
-
Residual Solvents: Solvents used in the synthesis and purification process that are not completely removed.[9]
Analytical Techniques for Impurity Profiling
A combination of chromatographic and spectroscopic techniques is typically used for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometric (MS) detection is the workhorse for separating and quantifying organic impurities.[2][9][10]
-
Gas Chromatography (GC): GC, often coupled with MS, is ideal for the analysis of volatile impurities, particularly residual solvents.[8][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of unknown impurities.
-
Mass Spectrometry (MS): High-resolution MS can provide accurate mass measurements to help determine the elemental composition of impurities.
Protocol 4: General HPLC-MS Method for Impurity Profiling
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of your pyrazole derivative in a suitable solvent (e.g., acetonitrile/water).
-
Prepare a series of dilutions to determine the limit of detection (LOD) and limit of quantification (LOQ) for your method.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is a good starting point for many pyrazole derivatives.
-
Mobile Phase: A gradient of water and acetonitrile, both with a small amount of formic acid or ammonium acetate, is commonly used.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Use electrospray ionization (ESI) in both positive and negative ion modes to ensure the detection of a wide range of impurities.
-
Acquire full scan data to detect all ions and tandem MS (MS/MS) data to aid in structural elucidation.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Identify known impurities by comparing their retention times and mass spectra to reference standards.
-
For unknown impurities, use the accurate mass and MS/MS fragmentation data to propose potential structures.
-
Part 4: Safety Considerations for Scale-Up
Safety is paramount when scaling up chemical processes. The use of hazardous reagents like hydrazine requires strict adherence to safety protocols.
Handling Hydrazine Safely
Hydrazine is a highly toxic and potentially explosive compound.[6] Always handle hydrazine and its derivatives with extreme caution.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[4][12]
-
Ventilation: Work in a well-ventilated fume hood.[4]
-
Storage: Store hydrazine in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents and acids.[12]
-
Spill Response: Have a spill kit specifically for hydrazine readily available and be trained in its use. In case of a large spill, evacuate the area and call for emergency assistance.[4]
The Role of Flow Chemistry in Enhancing Safety
Flow chemistry offers significant safety advantages for the scale-up of pyrazole synthesis, particularly for reactions involving hazardous reagents or extreme conditions.[13][14]
Caption: Advantages of flow chemistry over traditional batch processing for pyrazole synthesis.
The small internal volume of a flow reactor allows for much more efficient heat transfer, minimizing the risk of thermal runaway.[1] The enhanced mixing in flow reactors also leads to better reaction control and can improve yield and selectivity. Furthermore, the ability to generate hazardous intermediates in situ and consume them immediately in the next step of a continuous process avoids the need to isolate and store these dangerous materials.[15]
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Validation & Comparative
A Comparative Guide to the Biological Activity of 3-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic Acid Analogues
This guide provides a comprehensive comparison of the biological activities of analogues derived from the 3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid scaffold. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structure-activity relationships (SAR) of these compounds, supported by experimental data from peer-reviewed literature. We will explore how modifications to this core structure influence anticancer and antimicrobial properties, providing insights into rational drug design.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to act as a scaffold for diverse functionalization have led to its incorporation into a wide array of therapeutic agents, including anti-inflammatory drugs like celecoxib, and various anticancer and antimicrobial agents.[2]
The subject of this guide, this compound, serves as a versatile synthetic intermediate. While this specific compound has limited reported biological activity itself, its structural features—a carboxylic acid and an ester group on a methylated pyrazole ring—provide reactive handles for the synthesis of a multitude of derivatives with significant pharmacological potential. This guide will focus on the biological activities of analogues where the carboxylic acid at the C5 position is converted into amides and hydrazides, and the ethoxycarbonyl group at the C3 position is either retained or modified.
General Synthetic Strategies
The synthesis of pyrazole derivatives often begins with the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] For the analogues discussed herein, a common starting point is the reaction of an appropriate β-keto ester with a substituted hydrazine to form the pyrazole core. The carboxylic acid and ester functionalities can then be introduced or modified through subsequent synthetic steps.
Below is a generalized workflow for the synthesis of pyrazole-5-carboxamide derivatives, a common class of analogues with significant biological activity.
Caption: Generalized synthetic workflow for pyrazole-5-carboxamide analogues.
Comparative Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of pyrazole derivatives. The primary mechanism of action for many of these compounds involves the inhibition of protein kinases, which are crucial for cell signaling, proliferation, and survival.
Kinase Inhibitory Activity
Several classes of kinases are targeted by pyrazole analogues, including Cyclin-Dependent Kinases (CDKs), FMS-like tyrosine kinase 3 (FLT3), and Epidermal Growth Factor Receptor (EGFR).
A series of pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent FLT3-ITD inhibitors, a key target in acute myeloid leukemia (AML).[3] The structure-activity relationship studies revealed that specific substitutions on the pyrazole ring are crucial for high potency. For instance, compounds 17 and 19 from this series exhibited IC50 values of 0.4 nM against FLT3-ITD.[3]
Similarly, novel indole derivatives linked to a pyrazole moiety have shown significant inhibitory activity against CDK2.[4] Compounds 33 and 34 from this study displayed potent cancer cell inhibition with IC50 values less than 23.7 µM against various cell lines, which was attributed to their CDK2 inhibitory activity (IC50 = 0.074 and 0.095 µM, respectively).[4]
The general mechanism of kinase inhibition by these pyrazole analogues involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting cell proliferation.
Caption: General mechanism of anticancer activity via kinase inhibition.
Cytotoxicity Against Cancer Cell Lines
The following table summarizes the in vitro cytotoxic activity of various pyrazole-5-carboxamide and related analogues against different human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole-benzoxazine hybrids | MCF7 (Breast) | 2.82 - 6.28 | [4] |
| A549 (Lung) | 3.15 - 5.91 | [4] | |
| HeLa (Cervical) | 3.01 - 6.12 | [4] | |
| PC3 (Prostate) | 2.94 - 5.76 | [4] | |
| Pyrazole-indole hybrids | HCT116 (Colon) | < 23.7 | [4] |
| MCF7 (Breast) | < 23.7 | [4] | |
| HepG2 (Liver) | < 23.7 | [4] | |
| A549 (Lung) | < 23.7 | [4] | |
| Pyrazole carbaldehyde derivatives | MCF7 (Breast) | 0.25 | [4] |
| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazides | A549 (Lung) | Growth Inhibition | [5] |
Note: The specific structures of the compounds are detailed in the cited references.
Comparative Antimicrobial Activity
Analogues of this compound also exhibit significant antimicrobial properties. Modifications of the pyrazole scaffold have yielded compounds with potent activity against a range of bacterial and fungal pathogens.
A study on novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates demonstrated their potential as antimicrobial agents.[6][7] For instance, ethyl 5-(2,5-dimethyl-thiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate showed promising activity against E. coli and P. aeruginosa, with MIC values comparable to ampicillin.[6] Another analogue, ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate, was more active than fluconazole against C. parapsilosis.[6][7]
The following table summarizes the minimum inhibitory concentration (MIC) values of representative pyrazole analogues against various microorganisms.
| Compound | Microorganism | MIC (µmol/mL) | Reference |
| Ethyl 5-(2,5-dimethyl-thiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate | E. coli | 0.038 | [6] |
| P. aeruginosa | 0.067 | [6] | |
| Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | C. parapsilosis | 0.015 | [6][7] |
| Reference Drugs | |||
| Ampicillin | E. coli | 0.033 | [6] |
| P. aeruginosa | 0.067 | [6] | |
| Fluconazole | C. parapsilosis | 0.020 | [6][7] |
Experimental Protocols
General Procedure for the Synthesis of Pyrazole-5-carboxamides
-
To a solution of the corresponding 1-methyl-1H-pyrazole-5-carboxylic acid in an appropriate solvent (e.g., dichloromethane or DMF), add a coupling agent (e.g., HATU or SOCl2 to form the acyl chloride).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Add the desired primary or secondary amine to the reaction mixture, often in the presence of a base (e.g., triethylamine or diisopropylethylamine).
-
Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Perform an aqueous work-up to remove excess reagents and byproducts.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired pyrazole-5-carboxamide.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Caption: A typical workflow for the MTT cytotoxicity assay.[8]
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[2]
-
Prepare a twofold serial dilution of the pyrazole analogue in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Perspectives
The this compound scaffold is a valuable starting point for the development of novel therapeutic agents. Its analogues, particularly amides and hydrazides, have demonstrated significant potential as both anticancer and antimicrobial agents. Structure-activity relationship studies have shown that the nature and position of substituents on the pyrazole ring and its appended functionalities are critical for biological activity.
Future research in this area should focus on the synthesis of more diverse libraries of analogues and their screening against a wider range of biological targets. In particular, the exploration of different linkers between the pyrazole core and various pharmacophores could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties. Furthermore, detailed mechanistic studies are required to fully elucidate the modes of action of these promising compounds.
References
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Hassan, A. S., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. Molecules, 26(15), 4635. [Link]
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Radwan, A. A., et al. (2012). Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. Acta Pharmaceutica, 62(3), 357-367. [Link]
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Sankaran, K., et al. (2023). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 13(1), 1-21. [Link]
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Angeli, A., et al. (2021). Structure–activity relationship summary of tested compounds. ResearchGate. [Link]
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Abdel-Wahab, B. F., et al. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 8(3), 3045-3057. [Link]
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El-Sayed, R. A., et al. (2023). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 13(1), 1-15. [Link]
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Nayak, S. K., et al. (2012). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). Journal of the Chinese Chemical Society, 59(1), 103-110. [Link]
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Yadav, A., et al. (2023). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Indian Journal of Heterocyclic Chemistry, 33(4), 481-488. [Link]
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Barakat, A., et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers. [Link]
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Al-Ghamdi, A. M. (2019). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 35(1), 391-398. [Link]
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Al-Ostoot, F. H., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(19), 6404. [Link]
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Xia, Y., et al. (2007). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. Bioorganic & Medicinal Chemistry, 15(22), 6893-6899. [Link]
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Denny, W. A., et al. (2002). Structure−Activity Relationships for Pyrido-, Imidazo-, Pyrazolo-, Pyrazino-, and Pyrrolophenazinecarboxamides as Topoisomerase-Targeted Anticancer Agents. Journal of Medicinal Chemistry, 45(20), 4440-4449. [Link]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Pyrazole Derivatives
Introduction: The Criticality of Method Validation for Pyrazole-Based Pharmaceuticals
Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous blockbuster drugs, from anti-inflammatory agents to oncology therapeutics.[1][2] Their efficacy and safety, however, are directly contingent on the purity, stability, and precise quantification of the active pharmaceutical ingredient (API). This places an immense responsibility on the analytical methods used throughout the drug development lifecycle.
This guide provides an in-depth comparison of analytical methodologies for pyrazole derivatives, grounded in the principles of scientific integrity and regulatory compliance. As your partner in the lab, my goal is not to provide a rigid template but to illuminate the causality behind experimental choices. We will explore why a certain technique is preferred, how to design a self-validating protocol, and how to navigate the unique challenges presented by pyrazole chemistry. The entire framework is built upon the International Council for Harmonisation (ICH) guidelines, particularly the revised Q2(R2) and the new Q14, which together champion a lifecycle and Quality-by-Design (QbD) approach to analytical procedures.[3][4]
Selecting the Optimal Analytical Technique: A Comparative Overview
The first critical decision in any validation project is choosing the right analytical tool. The physicochemical properties of the specific pyrazole derivative—such as its polarity, volatility, and thermal stability—will dictate the most suitable approach.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in its reverse-phase (RP-HPLC) configuration, is the undisputed workhorse for the analysis of most pyrazole derivatives.
-
Expertise & Causality: The versatility of RP-HPLC stems from its ability to separate a wide range of compounds based on their hydrophobicity. For pyrazoles, which can be functionalized with diverse substituents, C18 columns provide a robust starting point for method development.[5] The choice of mobile phase, typically a mixture of an aqueous buffer (like phosphate or trifluoroacetic acid) and an organic solvent (acetonitrile or methanol), allows for fine-tuning the separation of the main analyte from impurities and degradation products.[5][6] A Photodiode Array (PDA) detector is often employed for its ability to provide spectral data, which aids in peak identification and purity assessment.[6]
Gas Chromatography (GC)
GC is a powerful alternative for pyrazole derivatives that are volatile and thermally stable. It truly excels when coupled with a Mass Spectrometer (GC-MS).
-
Expertise & Causality: The primary advantage of GC is its exceptional resolving power, which is critical for separating regioisomers—a common challenge in pyrazole synthesis.[7] The use of a non-polar column, such as a 5% phenyl-methylpolysiloxane, is standard for many pyrazole analyses.[7] The mass spectrometer provides definitive structural information based on characteristic fragmentation patterns. For pyrazoles, common fragmentation includes the expulsion of HCN and the loss of N₂ from the molecular ion, which serves as a diagnostic tool for structural confirmation.[8][9]
Spectroscopic Methods (NMR, FT-IR, UV-Vis)
While not primary quantitative tools for validation in the same vein as chromatography, spectroscopic methods are indispensable for structural elucidation and confirmation.
-
Expertise & Causality: Nuclear Magnetic Resonance (¹H and ¹³C NMR) provides the definitive carbon-hydrogen framework of the molecule, confirming its identity.[10][11] Fourier-Transform Infrared (FT-IR) spectroscopy identifies key functional groups present in the molecule.[10] UV-Visible (UV-Vis) spectroscopy is used to determine the wavelength of maximum absorbance (λmax), which is essential for setting up an HPLC-UV detection method.[10] These techniques are foundational; they are used to characterize the reference standards that are subsequently used in the validation of chromatographic methods.
Decision-Making Workflow for Technique Selection
The following diagram illustrates a logical workflow for selecting the appropriate primary analytical technique for a given pyrazole derivative.
Caption: Workflow for selecting the primary analytical technique.
The Validation Framework: A Practical Guide to ICH Q2(R2) Parameters
The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[12] The following parameters, as defined by ICH Q2(R2), are the pillars of a robust validation package.[13][14]
-
Specificity: This is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[13] For pyrazoles, this is paramount. Forced degradation studies (exposing the drug to acid, base, oxidative, thermal, and photolytic stress) are performed to generate potential degradation products and prove the method can separate them from the intact API.
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range.[13] This is typically evaluated by analyzing a series of standards across a range of 50-150% of the expected working concentration.[5]
-
Accuracy: The closeness of test results to the true value. It's often determined by performing recovery studies on a sample spiked with a known amount of analyte.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:
-
Repeatability (Intra-day precision): Analysis over a short interval under the same conditions.
-
Intermediate Precision (Inter-day precision): Analysis within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. These are critical for the analysis of impurities.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).[5] A robust method is crucial for successful method transfer between labs.[15]
-
System Suitability: These tests are an integral part of the overall system, ensuring that the equipment, electronics, analytical operations, and samples to be analyzed constitute a system that can perform its intended function.[13] Parameters like peak tailing, theoretical plates, and %RSD for replicate injections are monitored before any sample analysis.
Analytical Method Validation Workflow
The diagram below outlines the logical progression of a validation study according to ICH guidelines.
Caption: Key stages of an analytical method validation workflow.
Performance Data: A Head-to-Head Comparison
The following table summarizes typical performance data for validated HPLC and GC methods for pyrazole derivatives, compiled from published studies. This allows for an objective comparison of the techniques based on key validation parameters.
| Parameter | RP-HPLC Method | GC-MS Method | Causality & Insights |
| Specificity | Demonstrated via forced degradation; separation of degradants from the main peak. | Demonstrated by unique mass fragmentation patterns and chromatographic separation of isomers.[7] | HPLC is ideal for non-volatile degradants. GC-MS provides higher confidence in peak identity for volatile isomers due to mass spectral data. |
| Linearity (Range) | 2.5 - 50 µg/mL (R² = 0.9994)[6] 50 - 150 µg/mL (R² = 0.9995)[5] | Typically analyzed over a similar concentration range after appropriate dilution. | Both techniques demonstrate excellent linearity. The choice depends on the analyte's properties and required sensitivity. |
| Accuracy (% Recovery) | 110% - 112%[6] | Typically within 98-102% | Both methods are highly accurate. The slightly higher recovery in the cited HPLC method may be specific to the formulation (nanosuspension). |
| Precision (%RSD) | < 2%[6] < 1.5%[13] | < 2% | Both methods are highly precise and meet typical regulatory acceptance criteria (%RSD ≤ 2%). |
| LOD / LOQ | LOD: 2.43 µg/mL LOQ: 7.38 µg/mL[6] LOD: 4 µg/mL LOQ: 15 µg/mL[5] | Highly dependent on the compound's ionization efficiency in the MS source. | LOQ values are critical for impurity quantification. The required LOQ is dictated by the reporting threshold for impurities. |
| Robustness | Insensitive to small changes in mobile phase ratio, flow rate, and temperature.[5] | Insensitive to small changes in injector temp, oven ramp rate, and carrier gas flow rate.[7] | Robustness studies are essential to ensure the method will perform reliably in a routine QC environment. |
Field-Proven Experimental Protocols
Trustworthy protocols are self-validating. The following methods include detailed steps and system suitability requirements to ensure the validity of the results.
Protocol 1: Validated RP-HPLC-UV Method for a Pyrazole API
This protocol is based on a common method for determining the assay of a pyrazoline derivative.[5]
-
Instrumentation & Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column oven, and DAD/UV detector.
-
Column: Eclipse XDB C18 (150mm x 4.6mm, 5µm).[5]
-
Mobile Phase: 0.1% Trifluoroacetic Acid in Water : Methanol (20:80 v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 25 °C.[5]
-
Detection Wavelength: 206 nm.[5]
-
Injection Volume: 5 µL.[5]
-
-
Preparation of Solutions:
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 50 mg of the pyrazole reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solution (e.g., 100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Solution (e.g., 100 µg/mL): Accurately weigh an amount of sample powder equivalent to 50 mg of the pyrazole API into a 50 mL volumetric flask. Add ~30 mL of methanol, sonicate for 10 minutes, then dilute to volume with methanol. Filter through a 0.45 µm PTFE syringe filter. Pipette 5 mL of the filtered solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.
-
-
System Suitability Test (SST):
-
Inject the Working Standard Solution five times.
-
Acceptance Criteria:
-
The %RSD of the peak areas for the five replicate injections must be ≤ 2.0%.
-
The tailing factor for the pyrazole peak must be ≤ 2.0.
-
The theoretical plates for the pyrazole peak must be ≥ 2000.
-
-
-
Procedure:
-
Once the SST passes, inject the blank (mobile phase), followed by the Working Standard Solution and the Sample Solution in duplicate.
-
Calculate the assay of the pyrazole API using the peak areas obtained.
-
Protocol 2: GC-MS Method for Pyrazole Isomer Analysis
This protocol is designed for the separation and quantification of pyrazole isomers in industrial mixtures.[7]
-
Instrumentation & Conditions:
-
GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[7]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[7]
-
Injector Temperature: 250 °C.[7]
-
Injection Mode: Split (20:1 ratio).[7]
-
Injection Volume: 1 µL.[7]
-
Oven Program: 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min. (This is a typical starting program and must be optimized).
-
MS Source Temp: 230 °C.
-
MS Quad Temp: 150 °C.
-
Acquisition Mode: Scan (m/z 40-400).
-
-
Preparation of Solutions:
-
Solvent: Dichloromethane.
-
Internal Standard (IS) Stock: Prepare a 1 mg/mL solution of a suitable internal standard (e.g., acenaphthene-d10) in dichloromethane.
-
Sample Preparation: Accurately weigh ~10 mg of the industrial pyrazole mixture into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.[7]
-
Analysis Sample: Transfer 1 mL of the sample solution to a GC vial and add 100 µL of the Internal Standard Stock solution.
-
-
Procedure:
-
Inject the analysis sample into the GC-MS.
-
Identify the isomers based on their retention times and unique mass fragmentation patterns.
-
Quantify each isomer by comparing its peak area to that of the internal standard.
-
Conclusion and Future Outlook
The validation of analytical methods for pyrazole derivatives is a systematic process that ensures data integrity and product quality. While RP-HPLC remains the primary technique for assay and impurity testing due to its robustness and versatility, GC-MS is an invaluable tool for tackling specific challenges like isomer separation.[5][7] The choice of method is not arbitrary but is a reasoned decision based on the analyte's chemical nature and the analytical objective.
Adherence to the principles outlined in ICH Q2(R2) is not merely a regulatory hurdle; it is a commitment to scientific excellence.[3][12] By understanding the causality behind each validation parameter and protocol step, researchers can develop truly robust and reliable methods. As we move forward, the integration of Quality-by-Design principles from ICH Q14 will further empower scientists to build quality and resilience into analytical methods from the very beginning, ensuring the continued safety and efficacy of pyrazole-based medicines for patients worldwide.[4]
References
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ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. URL: [Link]
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ICH Guidelines for Analytical Method Validation Explained. AMSbio. URL: [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. URL: [Link]
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Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. URL: [Link]
-
ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. ECA Academy. URL: [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemico-Pharmaceutical Analysis. URL: [Link]
-
Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. URL: [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. URL: [Link]
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A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazolone Derivative. R Discovery. URL: [Link]
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Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. URL: [Link]
-
Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. Royal Society of Chemistry. URL: [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health. URL: [Link]
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Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate. URL: [Link]
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GC-MS molecular fragmentation of compound 2 and its structural visualization with mass value. ResearchGate. URL: [Link]
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Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. National Institutes of Health. URL: [Link]
-
Challenges in Analytical Method Development For. Scribd. URL: [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Pyrazole Compounds
For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of innovation. Its prevalence in blockbuster drugs like Celecoxib and Rimonabant underscores its therapeutic significance. However, the journey from a successful synthesis to a biologically active and reliable compound is paved with rigorous analytical validation. The seemingly straightforward synthesis of a pyrazole can often yield a complex mixture of regioisomers, unreacted starting materials, and process-related impurities.[1] An uncharacterized impurity, even at trace levels, can lead to misleading biological data, irreproducible results, and significant delays in the development pipeline.
This guide provides an in-depth comparison of the essential analytical techniques for assessing the purity of novel pyrazole compounds. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering field-proven insights to build a robust, self-validating analytical workflow. Every claim and protocol is grounded in authoritative sources to ensure scientific integrity.
The Analytical Gauntlet: An Orthogonal Approach to Purity
A single analytical technique is never sufficient to definitively declare the purity of a novel compound. An orthogonal approach, utilizing multiple methods that measure different physicochemical properties of the molecule, is the gold standard. This strategy minimizes the risk of co-eluting impurities or overlooking non-chromophoric contaminants. Our comprehensive workflow for a newly synthesized pyrazole is outlined below.
Caption: Orthogonal Workflow for Pyrazole Purity Assessment.
Chromatographic Techniques: The First Line of Defense
Chromatography is indispensable for separating the target pyrazole from impurities. High-Performance Liquid Chromatography (HPLC) is the workhorse for purity assessment in most pharmaceutical labs due to its versatility and sensitivity.
High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For most pyrazole derivatives, which are often polar, reverse-phase HPLC is the method of choice.
Why it's critical: HPLC provides a rapid and accurate assessment of the number of components in a sample and their relative abundance, typically reported as a percentage of the total peak area. This "area percent purity" is the most common metric for routine quality control.
Common Pitfalls & Expert Insights:
-
Co-elution: A single peak does not guarantee a pure compound. An impurity may have the same retention time as the main product. This is why orthogonal methods are essential.
-
Response Factor: The assumption that all compounds have the same UV response at a given wavelength is a common fallacy.[2] For accurate quantification of impurities, their individual response factors should be determined, or a more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) should be used.
-
Peak Purity Analysis: Modern Diode Array Detectors (DAD) can assess peak purity by comparing UV-Vis spectra across a single peak.[3] A non-uniform spectrum indicates the presence of a co-eluting impurity.[4]
Experimental Protocol: HPLC Method Development for a Novel Pyrazole
-
Sample Preparation: Dissolve 1 mg of the synthesized pyrazole in 1 mL of a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile and water). The diluent should be compatible with the mobile phase.[5][6] Filter the sample through a 0.22 µm syringe filter to remove particulates that could damage the column.[7]
-
Initial Conditions (Scouting Run):
-
Column: Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. The acid modifier improves peak shape for basic compounds like pyrazoles.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: Run a fast linear gradient from 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: Use a DAD detector scanning from 200-400 nm. Select the wavelength of maximum absorbance (λmax) for analysis.[8]
-
-
Method Optimization:
-
Based on the scouting run, adjust the gradient to improve the resolution between the main peak and any impurities. If peaks are poorly resolved, a shallower gradient is required.
-
If peak tailing is observed, ensure the mobile phase pH is appropriate for the analyte's pKa.
-
-
Purity Calculation (Area Normalization):
| Parameter | Typical Starting Condition | Rationale |
| Stationary Phase | C18 Silica | Good retention for moderately polar pyrazoles. |
| Mobile Phase | Water/Acetonitrile with 0.1% TFA | ACN is a common organic modifier; TFA improves peak shape.[6] |
| Elution Mode | Gradient | Effective for separating components in a complex mixture of unknown polarity.[8] |
| Detector | Diode Array (DAD) or UV | Pyrazole rings are chromophoric and readily detected by UV.[8] |
Spectroscopic Identification: Confirming the Molecular Blueprint
Once chromatographic purity is established to be high (typically >95%), the next crucial step is to confirm the molecular structure. This is where the synergy of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) becomes invaluable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information on the chemical environment and connectivity of atoms. For pyrazoles, NMR is essential for distinguishing between regioisomers that may be inseparable by chromatography.
Why it's critical: The synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyl compounds can lead to the formation of two different regioisomers.[1] These isomers often have very similar physical properties but can have vastly different biological activities. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provide the definitive data needed to assign the correct structure.[9][10]
Distinguishing Regioisomers: A Practical Example
Consider the synthesis of a 1,3,5-trisubstituted pyrazole. The key to distinguishing the isomers lies in the long-range correlations observed in an HMBC (Heteronuclear Multiple Bond Correlation) experiment.
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The Pyrazole Scaffold: A Privileged Core in Drug Discovery – A Comparative Guide to Structure-Activity Relationships
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its metabolic stability and synthetic tractability have allowed for the creation of a multitude of derivatives with a broad spectrum of pharmacological activities.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazole-based drugs, focusing on three distinct and highly successful examples: the anti-inflammatory agent Celecoxib (a COX-2 inhibitor), the erectile dysfunction treatment Sildenafil (a PDE5 inhibitor), and the withdrawn anti-obesity drug Rimonabant (a CB1 receptor antagonist). By dissecting the nuanced ways in which substitutions on the pyrazole core influence activity and selectivity against these diverse biological targets, we can glean valuable insights for the rational design of future therapeutics.
The Core Pyrazole Scaffold: A Foundation for Diverse Biological Activity
The versatility of the pyrazole ring lies in its ability to be functionalized at multiple positions, primarily N1, C3, C4, and C5. Each position offers a vector for chemical modification, allowing for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. The 1,3,5-trisubstituted and 1,5-disubstituted pyrazole motifs are particularly prevalent in drug design.[2][3]
Below, we will explore how the specific substitution patterns on this common scaffold dictate the distinct pharmacological profiles of Celecoxib, Sildenafil, and Rimonabant.
Comparative Structure-Activity Relationship (SAR) Analysis
A direct comparison of the SAR for these three drugs reveals how subtle changes in chemical structure can lead to profound differences in biological activity and target selectivity.
The N1-Aryl Substitution: A Key Anchor
A common feature among many pyrazole-based drugs, including Celecoxib and Rimonabant, is the presence of an aryl group at the N1 position. This substituent often plays a crucial role in anchoring the molecule within the active site of its target protein.
-
Celecoxib (COX-2): The N1-phenyl group of Celecoxib is substituted with a sulfonamide moiety at the para-position. This sulfonamide group is a critical pharmacophore for COX-2 selectivity. It inserts into a hydrophilic side pocket present in the COX-2 active site but absent in the COX-1 isoform, thereby conferring selectivity.[4][5]
-
Rimonabant (CB1): Rimonabant also possesses an N1-aryl group, a 2,4-dichlorophenyl moiety. This group is essential for its antagonist activity at the CB1 receptor.[6][7] The dichlorophenyl group occupies a hydrophobic pocket within the receptor, and modifications to this group significantly impact binding affinity.
-
Sildenafil (PDE5): In contrast to Celecoxib and Rimonabant, Sildenafil features a methyl group at the N1 position of its pyrazolopyrimidinone core. The key interactions for PDE5 inhibition are primarily driven by the fused pyrimidinone ring and the substituents at other positions.
The C3 and C5 Substituents: Dictating Potency and Selectivity
The substituents at the C3 and C5 positions of the pyrazole ring are pivotal in defining the potency and selectivity of these drugs.
-
Celecoxib (COX-2): Celecoxib is a 1,5-diarylpyrazole. The C5-phenyl group, substituted with a para-methyl group, fits into a hydrophobic channel of the COX-2 active site. The C3 position is occupied by a trifluoromethyl (CF3) group, which contributes to the overall lipophilicity and binding affinity.[3]
-
Rimonabant (CB1): Rimonabant is also a 1,5-diarylpyrazole. The C5 position is occupied by a 4-chlorophenyl group, which is crucial for high-affinity binding to the CB1 receptor.[6] The C3 position features a carboxamide group linked to a piperidine ring. This group is a key determinant of its inverse agonist activity.
-
Sildenafil (PDE5): Sildenafil's core is a pyrazolo[4,3-d]pyrimidin-7-one. The pyrazole C3 position is substituted with a propyl group, which occupies a hydrophobic region of the PDE5 active site. The C5 position is part of the fused pyrimidinone ring and is attached to a 2-ethoxyphenyl group bearing a piperazine sulfonyl moiety. This entire substituent at the C5 position is critical for potent and selective PDE5 inhibition.
The following diagram illustrates the core pyrazole scaffold and the key substitutions for each drug.
Caption: Key Substitutions on the Pyrazole Core for Different Drug Classes.
Summary of Comparative SAR
The table below summarizes the key SAR points for each drug, highlighting the differential importance of substitutions at each position of the pyrazole core.
| Position | Celecoxib (COX-2) | Sildenafil (PDE5) | Rimonabant (CB1) |
| N1 | p-Sulfonamidophenyl: Critical for COX-2 selectivity. | Methyl: Part of the core scaffold; less critical for direct binding. | 2,4-Dichlorophenyl: Essential for high-affinity binding and antagonist activity. |
| C3 | Trifluoromethyl: Contributes to lipophilicity and binding affinity. | Propyl: Occupies a hydrophobic pocket. | Piperidinylcarboxamide: Key for inverse agonist activity. |
| C4 | Unsubstituted: Substitution generally decreases activity. | Unsubstituted: Part of the fused ring system. | Methyl: Present in some analogs, can influence activity. |
| C5 | p-Tolyl: Occupies a hydrophobic channel. | Fused Pyrimidinone with substituted phenyl: Critical for potency and selectivity. | p-Chlorophenyl: Essential for high-affinity binding. |
Experimental Protocols for Biological Evaluation
To provide a practical context for the SAR data, this section details the step-by-step methodologies for key in vitro assays used to characterize these pyrazole-based drugs.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the potency and selectivity of a compound's ability to inhibit the two COX isoforms.
Principle: The peroxidase activity of COX is measured using a chromogenic substrate. The inhibition of this activity is proportional to the concentration of the inhibitor.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Heme (cofactor).
-
COX-1 and COX-2 enzymes (ovine or human recombinant).
-
Arachidonic acid (substrate).
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).
-
Test compounds and reference inhibitor (e.g., Celecoxib) dissolved in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 150 µL of Assay Buffer to each well.
-
Add 10 µL of Heme.
-
Add 10 µL of either COX-1 or COX-2 enzyme solution.
-
Add 10 µL of the test compound at various concentrations (or DMSO for control).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of arachidonic acid and 10 µL of TMPD.
-
Immediately measure the absorbance at 590 nm over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value for each isoform.
-
The selectivity index (SI) is calculated as IC50 (COX-1) / IC50 (COX-2).
-
In Vitro PDE5 Inhibition Assay
This assay measures the ability of a compound to inhibit the hydrolysis of cGMP by PDE5.
Principle: A common method is the fluorescence polarization (FP) assay. A fluorescently labeled cGMP is hydrolyzed by PDE5 to 5'-GMP. A specific antibody binds to the fluorescent 5'-GMP, causing a change in fluorescence polarization. Inhibitors prevent this change.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer (e.g., Tris-HCl with MgCl2).
-
Recombinant human PDE5 enzyme.
-
Fluorescently labeled cGMP (substrate).
-
Anti-5'-GMP antibody.
-
Test compounds and reference inhibitor (e.g., Sildenafil) dissolved in DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add the PDE5 enzyme to each well.
-
Add the test compound at various concentrations (or DMSO for control).
-
Incubate at room temperature for 15-30 minutes.
-
Initiate the reaction by adding the fluorescently labeled cGMP.
-
Incubate at room temperature for 60 minutes.
-
Stop the reaction by adding the anti-5'-GMP antibody.
-
Measure fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition based on the change in fluorescence polarization.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
CB1 Receptor Binding Assay
This assay determines the affinity of a compound for the CB1 receptor.
Principle: A radioligand binding assay is commonly used. The test compound competes with a radiolabeled ligand (e.g., [3H]CP-55,940 or [3H]SR141716A) for binding to membranes prepared from cells expressing the CB1 receptor.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Cell membrane preparations (from cells overexpressing the human CB1 receptor).
-
Assay Buffer (e.g., Tris-HCl with BSA).
-
Radiolabeled ligand (e.g., [3H]SR141716A).
-
Non-specific binding control (a high concentration of a known unlabeled CB1 ligand).
-
Test compounds dissolved in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membranes, radiolabeled ligand, and either buffer (for total binding), non-specific binding control, or the test compound at various concentrations.
-
Incubate at 30°C for 60-90 minutes.
-
Terminate the assay by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition of specific binding by the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
The Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.
-
The following diagram provides a workflow for a typical in vitro enzyme inhibition assay.
Caption: General Workflow for an In Vitro Enzyme Inhibition Assay.
Conclusion and Future Perspectives
The pyrazole scaffold is undeniably a "privileged" structure in drug discovery, with its derivatives demonstrating a remarkable breadth of therapeutic applications.[1] The comparative analysis of Celecoxib, Sildenafil, and Rimonabant underscores the profound impact of substitution patterns on the pyrazole core in dictating biological activity and target selectivity. The sulfonamide group of Celecoxib is key for its COX-2 selectivity, while the bulkier and more complex substituents on Sildenafil and Rimonabant are tailored to the specific topographies of the PDE5 and CB1 receptor active sites, respectively.
Understanding these nuanced SARs is crucial for the design of next-generation pyrazole-based drugs with improved potency, selectivity, and safety profiles. As our understanding of the structural biology of various drug targets continues to grow, so too will our ability to rationally design novel pyrazole derivatives with precisely tailored pharmacological activities. The versatility of the pyrazole core ensures its continued prominence in medicinal chemistry for years to come.
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The Synergy of Screens: A Comparative Guide to In-Vitro and In-Silico Studies of Pyrazole Inhibitors
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is a complex and resource-intensive endeavor. Pyrazole derivatives, a prominent class of heterocyclic compounds, have emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs for a wide range of diseases, from cancer to inflammatory conditions.[1][2] The effective and efficient evaluation of novel pyrazole inhibitors is therefore of paramount importance. This guide provides an in-depth comparison of two cornerstone methodologies in modern drug discovery: in-vitro and in-silico studies. We will explore the causality behind experimental choices, the inherent strengths and limitations of each approach, and how their synergistic integration can accelerate the development of next-generation pyrazole-based therapeutics.
The Pyrazole Scaffold: A Versatile Pharmacophore
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of chemical properties that make it an attractive starting point for drug design. Its metabolic stability, capacity for diverse substitutions, and ability to engage in various non-covalent interactions (such as hydrogen bonding) with biological targets contribute to its success.[1] Pyrazole-containing drugs have been developed as inhibitors of a wide array of enzymes, including kinases, cyclooxygenases (COX), and thrombin, underscoring the versatility of this chemical moiety.[2][3]
In-Vitro Analysis: The Empirical Proving Ground
In-vitro ("within the glass") studies involve experiments conducted in a controlled environment outside of a living organism, such as in test tubes or on cell cultures.[4] These assays provide the foundational empirical data on the biological activity of a compound and are indispensable for validating any computational predictions.
Key In-Vitro Methodologies for Pyrazole Inhibitors
1. Enzyme Inhibition Assays: These are the primary method for quantifying the direct effect of a pyrazole derivative on its intended enzyme target. The choice of assay depends on the enzyme class. For instance, for kinase inhibitors, a common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[5] For enzymes like α-glucosidase, the inhibitory activity can be determined by monitoring the enzymatic conversion of a chromogenic substrate.[6]
-
Core Principle: To measure the concentration of the inhibitor required to reduce the enzyme's activity by 50%, known as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor.
2. Cell-Based Assays: These assays assess the effect of a pyrazole inhibitor on living cells. They are crucial for understanding a compound's cellular permeability, cytotoxicity, and its impact on specific signaling pathways.
-
Antiproliferative Assays: The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of pyrazole compounds on cancer cell lines.[7][8]
-
Signaling Pathway Analysis: Techniques like Western blotting can be used to measure the phosphorylation status of downstream targets, confirming that the inhibitor is engaging its target within the cellular context.[5]
3. Antioxidant Activity Assays: For pyrazole derivatives designed to combat oxidative stress, assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay are employed to determine their antioxidant capacity.[9]
Experimental Protocol: A Representative Enzyme Inhibition Assay (α-Glucosidase)
-
Preparation of Solutions: Prepare stock solutions of the pyrazole inhibitor, the α-glucosidase enzyme, and the substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) in an appropriate buffer (e.g., phosphate buffer, pH 6.8).
-
Assay Setup: In a 96-well plate, add the enzyme solution to wells containing serial dilutions of the pyrazole inhibitor. A control well with the enzyme and buffer but no inhibitor is also included.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the substrate solution to all wells to start the enzymatic reaction.
-
Measurement: Measure the absorbance of the product (p-nitrophenol) at a specific wavelength (e.g., 405 nm) over time using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the pyrazole derivative and determine the IC50 value by plotting the inhibition percentage against the inhibitor concentration.[6]
In-Silico Analysis: The Digital Frontier of Drug Discovery
In-silico ("in silicon") studies leverage computational methods to model and predict the behavior of molecules, offering a rapid and cost-effective way to screen large libraries of compounds and prioritize candidates for synthesis and in-vitro testing.[10][11]
Key In-Silico Methodologies for Pyrazole Inhibitors
1. Molecular Docking: This technique predicts the preferred orientation of a ligand (the pyrazole inhibitor) when bound to a receptor (the target protein) to form a stable complex.[12][13] The output is typically a binding affinity score (e.g., in kcal/mol), with lower scores indicating a more favorable interaction.
-
Causality: By visualizing the docked pose, researchers can understand the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) that contribute to binding, guiding further optimization of the inhibitor's structure.
2. Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time. This can reveal conformational changes and assess the stability of the interactions predicted by molecular docking.[14]
3. Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.[15] These models can be used to predict the activity of novel, unsynthesized pyrazole derivatives.
4. ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for a drug's success. In-silico tools can predict these properties early in the discovery process, helping to identify compounds with potential liabilities.[16][17]
Experimental Protocol: A Representative Molecular Docking Workflow
-
Preparation of the Receptor: Obtain the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Preparation of the Ligand: Draw the 2D structure of the pyrazole inhibitor and convert it into a 3D conformation. Minimize its energy to obtain a stable structure.
-
Defining the Binding Site: Identify the active site of the protein, often based on the location of a co-crystallized ligand or through binding site prediction algorithms.
-
Docking Simulation: Use software like AutoDock Vina to perform the docking calculations, which systematically sample different conformations of the ligand within the binding site.[12]
-
Analysis of Results: Analyze the predicted binding poses and their corresponding binding affinity scores. Visualize the interactions between the top-ranked poses and the protein's active site residues.[18]
A Comparative Analysis: In-Vitro vs. In-Silico
| Feature | In-Vitro Studies | In-Silico Studies |
| Nature of Data | Empirical, quantitative (e.g., IC50, % inhibition) | Predictive, quantitative (e.g., binding energy, pIC50) |
| Cost | Higher (reagents, cell cultures, equipment) | Lower (software licenses, computational resources) |
| Time | Time-consuming (synthesis, assay development) | Rapid (can screen thousands of compounds quickly) |
| Throughput | Lower | Higher |
| Biological Relevance | Higher (direct measurement in a biological system) | Lower (a model of a biological system) |
| Limitations | Fails to replicate the complexity of a whole organism.[4][10] | Predictions require experimental validation.[14][19] |
The Power of Integration: A Synergistic Workflow
Neither in-vitro nor in-silico methods alone are sufficient for modern drug discovery. The true power lies in their iterative and synergistic application. In-silico screening can rapidly identify a manageable number of promising pyrazole derivatives from a vast virtual library.[14] These "hits" can then be synthesized and subjected to rigorous in-vitro testing to validate the computational predictions.[20] The empirical data from in-vitro assays can, in turn, be used to refine and improve the predictive accuracy of the in-silico models.[21]
Visualizing the Synergy
Integrated Drug Discovery Workflow for Pyrazole Inhibitors
Caption: An integrated workflow illustrating the synergy between in-silico and in-vitro methodologies in the discovery of pyrazole inhibitors.
Case Study: Pyrazole-Based Thrombin Inhibitors
A study on pyrazole-based thrombin inhibitors exemplifies the power of this integrated approach. Researchers synthesized a series of 1H-pyrazol-5-amine derivatives and evaluated their thrombin inhibitory properties in-vitro.[3][22] The most potent compounds exhibited IC50 values in the nanomolar range.[22] To understand the mechanism of action, a mass-shift assay was performed, confirming that the inhibitor covalently modifies the catalytic Ser195 residue of thrombin.[3][22] Complementing these experimental findings, molecular docking studies were conducted. The in-silico results corroborated the covalent inhibition mechanism and provided a structural basis for the observed activity, guiding the design of more potent and selective inhibitors.[3]
Conclusion
The development of novel pyrazole inhibitors is a testament to the evolution of drug discovery methodologies. While in-vitro assays provide the essential "ground truth" of a compound's biological activity, in-silico methods offer the speed and predictive power necessary to navigate the vast chemical space efficiently. By embracing a holistic approach that leverages the strengths of both paradigms, researchers can de-risk their discovery programs, reduce costs, and ultimately accelerate the translation of promising pyrazole scaffolds into life-saving medicines. The future of drug discovery lies not in choosing one method over the other, but in mastering their synergistic interplay.
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In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. (2022). MDPI. Retrieved from [Link]
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Design, synthesis, and evaluation of a pyrazole-based corrosion inhibitor: a computational and experimental study. (2024). ResearchGate. Retrieved from [Link]
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Unambiguous Structural Verification: A Comparative Guide to the Crystallographic Analysis of 3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic Acid
In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of methodologies for the structural confirmation of 3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid, a key heterocyclic scaffold. While single-crystal X-ray crystallography stands as the definitive method for elucidating solid-state structures, we will also explore complementary spectroscopic techniques that provide crucial structural information, particularly when suitable crystals are unattainable.
Synthesis and Crystallization: The Gateway to Atomic Resolution
The journey to structural confirmation begins with the synthesis of the target compound. Based on established protocols for related pyrazole derivatives, a plausible synthetic route to this compound involves the hydrolysis of the corresponding ethyl ester. For instance, the synthesis of similar pyrazole carboxylic acids has been achieved by heating the ester precursor with an aqueous solution of a strong base like sodium hydroxide, followed by acidification.[1]
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. For pyrazole carboxylic acids, slow evaporation of a solution in a mixed solvent system, such as methanol/ethyl acetate, has proven effective.[1] The principle behind crystallization is to gradually bring a supersaturated solution to a state of lower solubility, encouraging the ordered growth of crystals rather than rapid precipitation.[2] Factors such as solvent choice, temperature, and the presence of impurities can significantly impact crystal quality.
Experimental Protocol: Crystallization of Pyrazole Carboxylic Acids
-
Dissolution: Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol/ethyl acetate) at a slightly elevated temperature to ensure complete dissolution.
-
Slow Evaporation: Loosely cover the container and allow the solvent to evaporate slowly and undisturbed at a constant temperature. This process can take several days to weeks.
-
Crystal Harvesting: Once well-formed, single crystals of sufficient size are observed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.
-
Drying: Gently dry the crystals on a filter paper.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography provides unparalleled detail about the atomic arrangement in a crystalline solid.[3] When an X-ray beam is directed at a crystal, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing the intensities and positions of these diffracted beams, a three-dimensional electron density map of the molecule can be reconstructed, revealing precise bond lengths, bond angles, and intermolecular interactions.[4]
While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD), we can infer its likely structural parameters from closely related, published structures.[5] The table below summarizes key crystallographic data for analogous pyrazole derivatives, providing a reasonable expectation for our target molecule.
| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid | Monoclinic | P2/c | 4.9336 | 19.121 | 9.568 | 92.136 | [1] |
| Ethyl 3-(4-chlorophenyl)-5-(ethoxycarbonyl)-1H-pyrazole-1-acetate | Triclinic | P-1 | 6.9912 | 10.8651 | 12.2528 | 99.878 | [6] |
| Ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-1H-pyrazole-1-acetate | Triclinic | P-1 | 7.4267 | 11.0511 | 11.7139 | 97.898 | [7] |
| Methyl 3-[3-(ethoxycarbonyl)thioureido]-1H-pyrazole-5-carboxylate | Triclinic | P-1 | 8.0855 | 9.0035 | 9.5959 | 82.294 | [8] |
Based on these analogs, we can anticipate that the pyrazole ring in this compound will be essentially planar. The ethoxycarbonyl and carboxylic acid substituents will likely exhibit some degree of torsion relative to the pyrazole ring, influenced by crystal packing forces and intermolecular interactions such as hydrogen bonding.[9][10] The carboxylic acid moiety is expected to form strong hydrogen bonds, potentially leading to dimeric structures or extended hydrogen-bonding networks in the crystal lattice.[11]
Workflow for X-ray Crystallographic Structure Determination
Figure 1. A generalized workflow for determining a molecular structure via single-crystal X-ray crystallography.
Alternative and Complementary Techniques: A Spectroscopic Approach
When single crystals cannot be obtained, or for orthogonal confirmation, spectroscopic methods are indispensable tools for structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the connectivity and chemical environment of atoms in a molecule in solution.[2] For this compound, ¹H and ¹³C NMR would provide key information.
-
¹H NMR: Would show distinct signals for the methyl group on the pyrazole nitrogen, the ethyl group of the ester, the proton on the pyrazole ring, and the acidic proton of the carboxylic acid. The chemical shifts and coupling patterns would confirm the connectivity of these fragments.
-
¹³C NMR: Would reveal the number of unique carbon atoms and their chemical environments, including the carbonyl carbons of the ester and carboxylic acid, and the carbons of the pyrazole ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be expected to show characteristic absorption bands for:
-
O-H stretch: A broad band characteristic of the carboxylic acid.
-
C=O stretch: Two distinct bands for the ester and carboxylic acid carbonyl groups.
-
C-O stretch: Bands associated with the ester and carboxylic acid.
-
N-H stretch: The absence of a significant N-H stretching band would support the N-methylation of the pyrazole ring.
The table below presents a comparison of the expected data from these spectroscopic methods.
| Technique | Expected Key Signals/Bands for this compound |
| ¹H NMR | - Singlet for N-CH₃- Quartet and triplet for -OCH₂CH₃- Singlet for pyrazole C-H- Broad singlet for -COOH |
| ¹³C NMR | - Resonances for pyrazole ring carbons- Resonances for ester and acid carbonyl carbons- Resonances for N-CH₃ and -OCH₂CH₃ carbons |
| IR (cm⁻¹) | - ~3000 (broad, O-H stretch)- ~1720 (C=O stretch, ester)- ~1680 (C=O stretch, acid)- ~1250 (C-O stretch) |
Conclusion: An Integrated Approach to Structural Confirmation
While single-crystal X-ray crystallography remains the definitive method for the unambiguous determination of molecular structures in the solid state, a comprehensive approach utilizing a combination of techniques provides the most robust structural confirmation. The synthesis of high-purity material and the successful growth of single crystals are critical prerequisites for crystallographic analysis. In the absence of suitable crystals, spectroscopic methods such as NMR and IR provide invaluable and often sufficient evidence for structural elucidation. For novel compounds like this compound, the synergistic use of these analytical techniques is essential for advancing research and development in medicinal chemistry and materials science.
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A Senior Application Scientist's Guide to Benchmarking Pyrazole Synthesis Protocols for Optimal Efficiency
For the discerning researcher, scientist, and drug development professional, the pyrazole core is a scaffold of paramount importance, integral to a multitude of FDA-approved drugs and a focal point of contemporary medicinal chemistry. The efficient construction of this privileged heterocycle is therefore not merely a matter of academic interest, but a critical determinant in the timeline and economic viability of drug discovery programs. This guide provides an in-depth, objective comparison of prominent pyrazole synthesis protocols, moving beyond a simple recitation of methods to offer a nuanced analysis of their underlying principles, practical efficiencies, and strategic applications. The experimental data and detailed protocols herein are intended to empower you to make informed decisions in your synthetic endeavors.
The Enduring Relevance of the Knorr Pyrazole Synthesis: A Classic Revisited
First reported by Ludwig Knorr in 1883, the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative remains a cornerstone of pyrazole synthesis.[1][2] Its enduring prevalence is a testament to its reliability and the ready availability of starting materials.[1]
Mechanistic Underpinnings and Experimental Causality
The Knorr synthesis is typically acid-catalyzed and proceeds via a well-established cyclocondensation pathway.[3][4] The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hydrazone intermediate.[1][4] This is followed by an intramolecular cyclization, wherein the second nitrogen of the hydrazine attacks the remaining carbonyl group.[5] The subsequent dehydration of the resulting cyclic intermediate yields the stable, aromatic pyrazole ring.[1]
The choice of an acid catalyst, often a few drops of glacial acetic acid, is crucial as it protonates a carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the weakly basic hydrazine.[6] The selection of solvent is also a key experimental parameter. While polar protic solvents like ethanol or propanol are commonly employed to ensure the solubility of the reactants, the reaction can also be performed under solvent-free conditions, particularly when one of the reactants is a liquid.[7]
A significant challenge in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is the potential for the formation of regioisomeric products.[8][9] The regioselectivity is influenced by the relative reactivity of the two carbonyl groups and the nature of the substituents on both the dicarbonyl compound and the hydrazine.[8] For instance, in a β-ketoester, the ketone is generally more electrophilic than the ester, leading to a preferential initial attack at the ketonic carbonyl.[10]
Caption: Generalized mechanism of the Knorr pyrazole synthesis.
Experimental Protocol: Classical Knorr Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone)
This protocol details the solvent-free synthesis of Edaravone, a neuroprotective drug, from ethyl acetoacetate and phenylhydrazine.[7]
Materials:
-
Ethyl acetoacetate (1.625 mL, 12.5 mmol)
-
Phenylhydrazine (1.25 mL, 12.5 mmol)
-
Diethyl ether
-
Ethanol (95%) for recrystallization
Procedure:
-
Reactant Addition: In a round-bottomed flask, carefully and slowly add the ethyl acetoacetate to the phenylhydrazine in a fume hood. Note that this addition is exothermic.[7]
-
Heating: Assemble a reflux condenser and heat the reaction mixture for 1 hour at 135–145 °C.[7]
-
Isolation: After heating, transfer the resulting heavy syrup into a beaker and cool it thoroughly in an ice-water bath.[7]
-
Crystallization: Add approximately 2 mL of diethyl ether and stir the mixture vigorously to induce the crystallization of the crude product. Additional portions of diethyl ether may be added to ensure complete precipitation.[7]
-
Purification: Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with diethyl ether. The pure pyrazolone can be obtained by recrystallization from a minimum amount of hot 95% ethanol.[7]
The Advent of Modern Methodologies: Enhancing Efficiency and Sustainability
While the Knorr synthesis is a reliable workhorse, modern synthetic chemistry demands greater efficiency, reduced reaction times, and more environmentally benign protocols. In this context, microwave-assisted synthesis and continuous flow chemistry have emerged as powerful alternatives.[11][12]
Microwave-Assisted Pyrazole Synthesis: A Leap in Reaction Rate
Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat.[11] This direct and efficient heating often leads to a dramatic reduction in reaction times, from hours to mere minutes, and can also result in higher product yields and purity.[13][14]
Causality of Microwave Enhancement:
The accelerated reaction rates observed in MAOS are a result of the rapid, localized superheating of the reaction mixture, as microwaves couple directly with the molecules.[11] This is in contrast to conventional heating, which relies on the slower process of thermal conduction from the vessel walls.[11] The ability to use solvent-free conditions or high-boiling point solvents in sealed vessels allows for reaction temperatures to be reached that are well above the solvent's boiling point at atmospheric pressure, further accelerating the reaction.[13]
Experimental Protocol: Microwave-Assisted Synthesis of 2-Pyrazolines from Chalcones
This protocol describes a general procedure for the rapid synthesis of 2-pyrazolines from chalcones and hydrazine hydrate under microwave irradiation.[15]
Materials:
-
Substituted Chalcone (0.01 mol)
-
Hydrazine hydrate (0.02 mol)
-
Ethanol (20 mL)
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine the chalcone and hydrazine hydrate in ethanol.[15]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 600 W for 2-4 minutes.[15]
-
Work-up: After the reaction is complete, cool the mixture and pour it into crushed ice.[15]
-
Isolation: The solid product that precipitates is collected by filtration and can be recrystallized from a suitable solvent like ethanol.[15]
Continuous Flow Chemistry: Scalability and Safety in Pyrazole Synthesis
Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved reproducibility, and straightforward scalability.[16] In a flow system, reactants are continuously pumped through a heated reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time.[12]
Rationale for Flow Synthesis:
The high surface-area-to-volume ratio in flow reactors allows for highly efficient heat and mass transfer, leading to more uniform reaction conditions and often higher yields.[16] For reactions involving hazardous intermediates or highly exothermic processes, the small reactor volume at any given time significantly enhances safety.[12] Furthermore, the continuous nature of the process is ideal for the large-scale production of pyrazole-containing active pharmaceutical ingredients.[17]
Caption: A comparative workflow of batch versus continuous flow synthesis.
Experimental Protocol: Two-Stage Continuous Flow Synthesis of Pyrazoles
This protocol outlines a two-stage flow synthesis of pyrazoles from acetophenones and dimethylformamide dimethyl acetal (DMFDMA), followed by condensation with hydrazine.[16]
System Setup:
-
Two separate pumping systems for the reactant solutions.
-
A stainless-steel coil reactor (e.g., 5 mL) for the first stage (enaminone formation).
-
A glass microreactor chip (e.g., 2 mL) for the second stage (pyrazole formation).
-
A mixing tee to introduce the hydrazine solution.
-
A back-pressure regulator to maintain pressure and prevent solvent boiling.
Procedure:
-
Stream 1 (Acetophenone/DMFDMA): A solution of the starting acetophenone and DMFDMA in a suitable solvent (e.g., DMF) is pumped through the heated stainless-steel coil (e.g., 170 °C, 10 min residence time).[16]
-
Stream 2 (Hydrazine): A solution of hydrazine in the same solvent is introduced via a separate pump and mixed with the output from the first reactor at a mixing tee.[16]
-
Second Stage Reaction: The combined stream then passes through the heated glass microreactor chip (e.g., 150 °C, 2 min residence time) to form the pyrazole.[16]
-
Collection: The product stream exits the reactor system through a back-pressure regulator and is collected for subsequent purification.[16]
Benchmarking the Protocols: A Data-Driven Comparison
The choice of synthetic protocol is ultimately guided by a balance of factors including reaction time, yield, scalability, and the availability of specialized equipment. The following table provides a comparative summary of the discussed methodologies.
| Parameter | Conventional Knorr Synthesis | Microwave-Assisted Synthesis | Continuous Flow Synthesis |
| Reaction Time | Hours[1] | Minutes[18][19] | Minutes to Hours (residence time)[12][20] |
| Typical Yields | Good to Excellent (often >70%)[1] | Often higher than conventional methods (80-98%)[18][21] | Good to Excellent (can be >90%)[17][22] |
| Energy Source | Conductive heating (oil bath, heating mantle) | Microwave irradiation[11] | Conductive or convective heating of reactor |
| Scalability | Limited by flask size and heat transfer | Limited by microwave cavity size | Readily scalable by extending run time[17] |
| Safety | Standard laboratory risks | Potential for high pressure in sealed vessels[23] | Enhanced safety due to small reactor volume[12] |
| Equipment | Standard laboratory glassware | Specialized microwave reactor required | Specialized pumps and reactors required |
The Strategic Advantage of 1,3-Dipolar Cycloaddition
An alternative and powerful strategy for pyrazole synthesis is the [3+2] cycloaddition of a 1,3-dipole, such as a nitrile imine or a diazoalkane, with a dipolarophile, typically an alkyne or an alkene.[24][25] This method offers excellent control over regioselectivity, which can be a significant issue in the Knorr synthesis.[26]
Mechanistic Rationale:
The Huisgen 1,3-dipolar cycloaddition involves the concerted or stepwise reaction of a 1,3-dipole with a multiple bond system to form a five-membered ring.[25] For pyrazole synthesis, nitrile imines, often generated in situ from hydrazonoyl halides, are reacted with alkynes.[25] The use of alkyne surrogates, such as α-bromocinnamaldehyde, can circumvent issues with the stability or availability of certain alkynes and still lead to the desired pyrazole product after an elimination step.[25]
Caption: Mechanism of 1,3-dipolar cycloaddition for pyrazole synthesis.
Conclusion: A Decision Framework for the Modern Chemist
The synthesis of pyrazoles is a mature field, yet one that continues to evolve with the advent of new technologies.
-
For reliability, simplicity, and when specialized equipment is unavailable, the classical Knorr synthesis remains an excellent choice. Its primary drawback is the potential for regioisomeric mixtures with unsymmetrical substrates.
-
For rapid synthesis, high yields, and small-scale library generation, microwave-assisted synthesis is the superior option. The significant reduction in reaction time is a major advantage in fast-paced research environments.[13]
-
For large-scale production, enhanced safety, and process optimization, continuous flow chemistry is the undisputed leader. The precise control over reaction parameters and ease of scalability make it ideal for industrial applications.[16]
-
When regioselectivity is paramount, 1,3-dipolar cycloaddition provides a highly controlled and versatile route to specifically substituted pyrazoles.
Ultimately, the optimal protocol is dictated by the specific goals of the synthesis, the available resources, and the desired scale of production. By understanding the underlying principles and comparative efficiencies of these methods, the modern chemist is well-equipped to navigate the landscape of pyrazole synthesis and select the most effective path to their target molecules.
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Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. (n.d.). Retrieved from [Link]
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Knorr pyrazole synthesis - Name-Reaction.com. (n.d.). Retrieved from [Link]
- BenchChem Technical Support Team. (2025, December). "detailed experimental protocol for Knorr pyrazole synthesis". BenchChem.
- Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
- The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (n.d.). MDPI.
- Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (n.d.).
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.).
- Recent Advances in the Regioselective Synthesis of Pyrazoles. (n.d.). Ingenta Connect.
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Knorr Pyrazole Synthesis - Chem Help Asap. (n.d.). Retrieved from [Link]
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- Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamin
- Application Notes and Protocols for Knorr Pyrazole Synthesis. (n.d.). BenchChem.
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- Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. (2025, April 14). PMC - NIH.
- Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrog
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- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrog
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid
As scientists and drug development professionals, our commitment to safety extends beyond the benchtop to the responsible management of chemical waste. This guide provides a detailed protocol for the proper disposal of 3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are synthesized from established laboratory safety standards and data from structurally similar compounds.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of publication. The hazard assessment and handling advice are based on data for analogous pyrazole-carboxylic acid derivatives.[1][2][3][4][5][6][7] It is imperative to consult your institution's Environmental Health and Safety (EHS) department and, if possible, the chemical supplier's SDS for definitive guidance.
Part 1: Hazard Identification and Risk Assessment
Understanding the potential hazards is the first step in safe chemical handling. Based on analogous compounds, this compound should be treated as a hazardous substance with the potential for the following:
-
Skin and Eye Irritation: Similar pyrazole derivatives are classified as skin and eye irritants.[1][2][4][6]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][4]
-
Harmful if Swallowed: Acute oral toxicity is a concern with related compounds.[1][5][8]
Given these potential hazards, this compound must be managed as hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), chemical waste generators are responsible for determining if their waste is hazardous.[7][9] Unless confirmed to be non-hazardous, all chemical waste should be treated as such.[10][11]
Part 2: Personal Protective Equipment (PPE) and Safety Measures
To mitigate risks, a stringent safety protocol must be followed. The Occupational Safety and Health Administration (OSHA) mandates the use of control measures to reduce chemical exposure in laboratories.[12][13]
Engineering Controls:
-
Fume Hood: Always handle the solid compound and prepare waste containers within a certified chemical fume hood to prevent inhalation of dust or vapors.[2][14][15]
-
Eyewash and Safety Shower: Ensure that a functional eyewash station and safety shower are readily accessible.[1][7]
Personal Protective Equipment (PPE):
A summary of required PPE is provided in the table below.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and irritation.[1][6] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination.[4] |
| Respiratory | Use a NIOSH-approved respirator if ventilation is inadequate.[1] | Prevents respiratory tract irritation from dust or aerosols. |
Part 3: Step-by-Step Disposal Protocol
Disposal of this compound must adhere to federal and local regulations.[9][16] Never dispose of this chemical down the drain or in regular trash.[10][11] The following procedure outlines the collection and management of this chemical waste.
Step 1: Waste Characterization and Container Selection
-
Hazardous Waste Determination: Treat all waste containing this compound (solid, solutions, contaminated materials) as hazardous chemical waste.
-
Container Compatibility: Select a waste container that is chemically compatible with the waste. For acidic compounds, avoid metal containers.[9][17] A high-density polyethylene (HDPE) container with a secure, screw-top cap is recommended.[17] The container must be in good condition, free of leaks or deterioration.[16][17]
Step 2: Waste Accumulation and Labeling
-
Location: Designate a Satellite Accumulation Area (SAA) for the waste container.[17] This area must be at or near the point of generation and under the control of laboratory personnel.[18]
-
Segregation: Store this waste separately from incompatible materials, such as bases and oxidizing agents, to prevent dangerous chemical reactions.[14][16][17]
-
Labeling: Immediately label the waste container with the words "Hazardous Waste".[17][19] The label must also include:
Step 3: Spill and Decontamination Procedures
-
Spill Management: In case of a spill, ensure the area is well-ventilated.[1] Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite).[2][3] Collect the contaminated absorbent into a designated hazardous waste container.[1][20]
-
Decontamination: Thoroughly clean the spill area.[1] Any materials used for decontamination (wipes, etc.) must also be disposed of as hazardous waste.
-
Contaminated Clothing: Remove and wash any contaminated clothing before reuse.[1][5][6]
Step 4: Final Disposal
-
Container Management: Keep the waste container securely closed except when adding waste.[10][17] Do not fill the container beyond 90% capacity to allow for expansion.[9][17]
-
EHS Pickup: Once the container is full or has been in the SAA for the maximum allowed time (check with your institution's policy, often up to one year for partially filled containers), arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.[3][10][17] Do not transport hazardous waste yourself.[10]
-
Empty Containers: An empty container that held this chemical must still be managed carefully. Triple-rinse the container with a suitable solvent; the rinsate must be collected as hazardous waste. After rinsing and defacing the label, the container may be disposed of as regular trash, but confirm this procedure with your EHS department.[10]
Part 4: Workflow and Decision Making
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers can ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with regulatory standards, protecting both themselves and the environment.
References
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
